molecular formula C6H6ClNS B1271911 2-Amino-5-chlorothiophenol CAS No. 23474-98-8

2-Amino-5-chlorothiophenol

Cat. No.: B1271911
CAS No.: 23474-98-8
M. Wt: 159.64 g/mol
InChI Key: TYRZAGMAVZESQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chlorothiophenol is a useful research compound. Its molecular formula is C6H6ClNS and its molecular weight is 159.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRZAGMAVZESQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372106
Record name 2-AMINO-5-CHLOROTHIOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23474-98-8
Record name 2-AMINO-5-CHLOROTHIOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chlorobenzenethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-chlorothiophenol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorothiophenol is an organosulfur compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic thiol group and an amino group on a chlorinated benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application as a key building block for benzothiazole derivatives, which are prominent scaffolds in medicinal chemistry and materials science.[1]

Chemical Identity and Properties

This section details the fundamental chemical and physical properties of this compound.

Identifiers and Molecular Data

The following table summarizes the key identifiers and molecular data for this compound.

ParameterValueReference
CAS Number 23474-98-8[1][2][3][4][5][6]
Molecular Formula C₆H₆ClNS[1][2][3][4]
Molecular Weight 159.64 g/mol [1][2][3][4]
IUPAC Name 2-amino-5-chlorobenzenethiol[6]
SMILES C1=CC(=C(C=C1Cl)S)N[3]
InChIKey TYRZAGMAVZESQX-UHFFFAOYSA-N[6]
MDL Number MFCD03094703[1][3]
Physical Properties

Quantitative physical property data for this compound is not consistently reported in publicly available literature. The data below is compiled from various sources; some fields remain unavailable.

PropertyValueReference
Boiling Point 278°C at 760 mmHg
Melting Point Data not available[2][7]
Density Data not available[2]
Solubility Data not available

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Information
PictogramSignal WordHazard Statements
Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source: Aggregated GHS information from multiple suppliers.

Precautionary Statements & Handling
  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is 4°C, protected from light and under a nitrogen atmosphere.[3]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use a full-face respirator if exposure limits are exceeded.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the formation of benzothiazoles.

Synthesis of this compound

The following protocol is adapted from a known reduction method.

Reaction: Reduction of 2-chloro-5-nitrobenzenesulfonyl chloride.

Materials:

  • 2-chloro-5-nitrobenzenesulfonyl chloride

  • Anhydrous stannous chloride (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • 4% aqueous sodium carbonate solution

  • Ethyl acetate

Procedure:

  • A solution of anhydrous stannous chloride (152.5 g) in concentrated hydrochloric acid (150 ml) is prepared and cooled to 0°C.

  • 2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g) is added to the cooled solution while stirring.

  • The mixture is heated to 100°C for 15 minutes with continuous stirring.

  • After heating, the mixture is allowed to stand.

  • An additional 230 ml of concentrated hydrochloric acid is added to the reaction mixture, causing the product to precipitate.

  • The precipitated crystals are collected by filtration.

  • The collected crystals are neutralized with a 4% aqueous sodium carbonate solution.

  • The neutralized product is extracted with ethyl acetate.

  • The organic layer is dried and concentrated to yield this compound.

Synthesis_Workflow reagents SnCl₂ in conc. HCl mix Mix and cool to 0°C reagents->mix start 2-chloro-5-nitro- benzenesulfonyl chloride start->mix heat Heat to 100°C (15 min) mix->heat precipitate Add conc. HCl to precipitate heat->precipitate filter Filter crystals precipitate->filter neutralize Neutralize with Na₂CO₃ solution filter->neutralize extract Extract with Ethyl Acetate neutralize->extract finish Dry and Concentrate to yield product extract->finish

Synthesis workflow for this compound.
General Protocol for Benzothiazole Synthesis

This compound is a key precursor for benzothiazoles, which are synthesized via condensation with various carbonyl compounds.[8]

General Reaction: Condensation of this compound with an aldehyde.

Materials:

  • This compound

  • A substituted aldehyde (e.g., benzaldehyde)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Catalyst (optional, varies by method, e.g., iodine, acids, or metal catalysts)

Procedure:

  • Dissolve this compound in the chosen solvent (e.g., DMSO) in a reaction flask.

  • Add the selected aldehyde to the solution.

  • If a catalyst is used, add it to the mixture.

  • The reaction is typically stirred under reflux or heated for a specified duration (can range from minutes to hours depending on the method).[8]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated via filtration, precipitation, or extraction.

  • The crude product is purified, typically by recrystallization or column chromatography.

Reactivity and Applications

The primary utility of this compound stems from its ability to undergo cyclocondensation reactions. The amino and thiol groups react with a single molecule containing electrophilic centers (like aldehydes, ketones, or carboxylic acids) to form the five-membered thiazole ring fused to the existing benzene ring.[8]

This reaction pathway is fundamental to the synthesis of a wide array of 2-substituted-6-chloro-benzothiazoles. These derivatives are explored for various applications, including:

  • Pharmaceuticals: The benzothiazole core is a "privileged scaffold" found in drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[8]

  • Agrochemicals: Used as intermediates in the development of new pesticides and herbicides.[1]

  • Dyes and Pigments: The rigid, conjugated structure of benzothiazoles contributes to color stability and intensity in dyes.[1]

Benzothiazole_Formation cluster_reactants Reactants A5CT This compound Condensation Cyclocondensation (Solvent, Heat/Catalyst) A5CT->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Intermediate Schiff Base / Thio-hemiaminal (Intermediate) Condensation->Intermediate Oxidation Oxidative Aromatization Intermediate->Oxidation Product 2-Substituted-6-chloro-benzothiazole Oxidation->Product

General pathway for Benzothiazole synthesis.

References

An In-depth Technical Guide to 2-Amino-5-chlorothiophenol: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chlorothiophenol, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis, and its application in the preparation of phenothiazine derivatives.

Molecular Structure and Properties

This compound, also known as 2-amino-5-chlorobenzenethiol, is an organosulfur compound featuring a benzene ring substituted with amino, chloro, and thiol functional groups. Its structure and key identifiers are fundamental to its reactivity and applications in organic synthesis.

Molecular Structure:

The structure consists of a benzene ring where an amino group (-NH₂) and a thiol group (-SH) are ortho to each other, and a chlorine atom (-Cl) is in the para position relative to the amino group.

SMILES: SC1=CC(Cl)=CC=C1N[1]

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.

PropertyValueSource
Molecular Formula C₆H₆ClNS[1][2][3][4]
Molecular Weight 159.64 g/mol [1][4][5]
CAS Number 23474-98-8[1][2][3][4]
Appearance Solid (typical)
Melting Point 44-45°C[2]
Boiling Point 127°C at 10 mmHg[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use as a precursor in the synthesis of biologically relevant molecules are crucial for researchers. This section provides step-by-step experimental protocols.

Synthesis of this compound from 2,5-Dichloronitrobenzene

This protocol describes a one-stage process for the preparation of this compound.[2]

Materials:

  • 2,5-Dichloronitrobenzene

  • Water

  • 36% aqueous sodium hydrogen sulfide solution

  • Sodium sulfite heptahydrate (Na₂SO₃·7H₂O)

  • 30% Hydrochloric acid

  • Xylene

  • Stirring apparatus

  • Steam distillation apparatus

  • Vacuum distillation apparatus

Procedure:

  • Introduce 384 parts of 2,5-dichloronitrobenzene and 200 parts of water into a stirring apparatus.

  • React the mixture with 1,000 parts of 36% sodium hydrogen sulfide solution, following the general procedure described in the reference patent.[2]

  • Separate the 2,5-dichloroaniline by-product by steam distillation.

  • After cooling the reaction mixture to 20°C, add 806 parts of sodium sulfite heptahydrate.

  • While stirring, adjust the pH to 6 by adding 374 parts of 30% hydrochloric acid over 2 to 3 hours, maintaining the temperature between +10°C and 12°C.

  • Precipitate the product and separate the organic phase. Stir the aqueous phase once with 174 parts of xylene to ensure complete extraction.

  • Combine the organic phases and isolate the 4-Chloro-2-amino-thiophenol by vacuum distillation. The expected yield is approximately 58% of the theoretical amount.[2]

Synthesis of 2-Chlorophenothiazine from this compound and Cyclohexanone

This protocol details the use of this compound as a key reactant in the synthesis of a phenothiazine derivative, a scaffold present in many psychoactive medications.

Materials:

  • 2-Amino-5-chlorobenzenethiol (31.9 mg, 0.2 mmol)

  • Cyclohexanone (31.0 μL, 0.3 mmol)

  • Solvent (e.g., as specified in the source literature)

  • Neutral aluminum oxide for column chromatography

  • Petroleum ether/EtOAc (20:1) mixture for elution

Procedure:

  • Conduct the reaction with 2-amino-5-chlorobenzenethiol (31.9 mg, 0.2 mmol) and cyclohexanone (31.0 μL, 0.3 mmol) under appropriate reaction conditions (e.g., heating, catalyst if required by the specific method).

  • Upon completion of the reaction, concentrate the mixture to obtain the crude residue.

  • Purify the residue by column chromatography on neutral aluminum oxide.

  • Elute the column with a solvent mixture of petroleum ether/EtOAc (20:1).

  • Collect the fractions containing the desired product and evaporate the solvent to yield the final product as a yellow solid. The expected yield is approximately 75% (35.0 mg).

Synthetic Pathway Visualization

The following diagram illustrates the experimental workflow for the synthesis of a phenothiazine derivative from this compound and a cyclohexanone derivative, a key reaction for drug development professionals.

G Experimental Workflow: Synthesis of 2-Chlorophenothiazine Reactants Reactants: - this compound - Cyclohexanone Reaction Reaction Step (Heating, Solvent) Reactants->Reaction Mixing Workup Reaction Work-up (Concentration) Reaction->Workup Completion Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Final Product (2-Chlorophenothiazine) Purification->Product Purified

Caption: Workflow for the synthesis of 2-Chlorophenothiazine.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-5-chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth overview of the safety data, handling procedures, and emergency protocols for 2-Amino-5-chlorothiophenol (CAS No. 23474-98-8).

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₆ClNS[1][2]
Molecular Weight 159.64 g/mol [1][2]
Appearance No information available
Melting Point 110 °C[3]
Boiling Point 278.0 ± 20.0 °C (Predicted)[3]
Density 1.372 ± 0.06 g/cm³ (Predicted)[3]
pKa 7.77 ± 0.10 (Predicted)[3]
SMILES SC1=CC(Cl)=CC=C1N[1]
InChIKey TYRZAGMAVZESQX-UHFFFAOYSA-N[2]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, along with corresponding hazard and precautionary statements, are detailed below.

GHS Classification
Hazard ClassCategoryGHS CodeDescriptionSource
Skin Corrosion/Irritation2H315Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[2]
Serious Eye Damage/Eye Irritation1H318Causes serious eye damage[3]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[2][3]
Hazard and Precautionary Statements
TypeCodeStatementSource
Hazard H315Causes skin irritation[2][3]
H318 / H319Causes serious eye damage/irritation[2][3]
H335May cause respiratory irritation[2][3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]
P264Wash hands thoroughly after handling.[3][4]
P271Use only outdoors or in a well-ventilated area.[3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3][4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P310Immediately call a POISON CENTER or doctor/physician.[3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk of exposure.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[5][6]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke when using this product.[4][5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5][7]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed.[4][6]

  • Incompatibilities: Keep away from strong oxidizing agents and acids.[6]

  • Atmosphere: Store under an inert atmosphere.[6]

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecificationSource
Eye/Face Protection Tightly fitting safety goggles or a face shield (EN 166).[8][9]
Skin Protection Chemical-resistant gloves and impervious clothing.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[5][8]

Section 5: First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10]
Skin Contact Immediately flush the contaminated skin with plenty of water.[11] Remove contaminated clothing and wash before reuse.
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]

Section 6: Accidental Release Measures

In case of a spill or release, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area.[5] Wear appropriate personal protective equipment.[10] Ensure adequate ventilation.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Containment and Cleanup: Collect spillage and arrange for disposal.[8] Soak up with inert absorbent material and dispose of as hazardous waste.[5]

Section 7: Experimental Protocols and Workflows

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound, from initial risk assessment to post-handling procedures.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling cluster_emergency Emergency Response cluster_disposal Waste Disposal & Decontamination RA 1. Risk Assessment - Review SDS - Identify Hazards PPE_Select 2. Select Appropriate PPE - Gloves, Goggles, Lab Coat - Respirator (if needed) RA->PPE_Select Eng_Controls 3. Engineering Controls - Fume Hood - Eyewash/Shower Station PPE_Select->Eng_Controls Handling 4. Handling Procedures - Use in well-ventilated area - Avoid creating dust/aerosols - Keep away from incompatibles Eng_Controls->Handling Storage 5. Proper Storage - Tightly closed container - Cool, dry, ventilated area - Inert atmosphere Handling->Storage Spill Spill Response - Evacuate - Contain & Clean up Handling->Spill Exposure Exposure Response - Follow First Aid - Seek Medical Attention Handling->Exposure Waste 6. Waste Disposal - Collect in labeled container - Dispose as hazardous waste Storage->Waste Decon 7. Decontamination - Clean work area - Decontaminate PPE Waste->Decon

A logical workflow for the safe handling of this compound.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

Spectroscopic Characterization of 2-Amino-5-chlorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 2-Amino-5-chlorothiophenol (CAS No: 23474-98-8), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is based on calculated values, the NMR and IR data are predicted based on analogous compounds and established spectroscopic principles, as specific experimental spectra are not widely available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.2d1Ar-H
~ 6.8dd1Ar-H
~ 6.7d1Ar-H
~ 4.5br s2-NH₂
~ 3.5s1-SH

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Predicted values are based on substituent effects on the aromatic ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 145C-NH₂
~ 135C-Cl
~ 130C-H
~ 125C-SH
~ 120C-H
~ 118C-H

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Predicted values are based on substituent effects on the aromatic ring.

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2600 - 2550WeakS-H stretch
1620 - 1580StrongN-H bend
1500 - 1400StrongAromatic C=C stretch
1100 - 1000StrongC-Cl stretch
850 - 800StrongAromatic C-H bend (out-of-plane)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIonNotes
159/161[M]⁺Molecular ion peak, showing isotopic pattern for chlorine.[1]
126[M-SH]⁺Loss of the sulfhydryl radical.
99[M-SH-HCN]⁺Subsequent loss of hydrogen cyanide from the aniline moiety.

Ionization method: Electron Ionization (EI). The monoisotopic mass is 158.9909481 Da.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[2][3] The spectrum is acquired on a 300 or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.[2] Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For solid samples, a KBr pellet is prepared by grinding a small amount of this compound (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a transparent disk using a hydraulic press.[4] Alternatively, a thin film can be prepared by dissolving the sample in a volatile organic solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source.[6] The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-5-chlorothiophenol, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. This document outlines the known physicochemical properties and provides detailed experimental protocols for determining its solubility in various solvents and its stability under different environmental conditions. The information herein is intended to guide researchers in handling, formulating, and developing new applications for this compound.

Physicochemical Properties of this compound

Limited quantitative data for this compound is publicly available. The following table summarizes the known properties based on information from various chemical suppliers and safety data sheets.

PropertyValueSource
Molecular Formula C₆H₆ClNSChemScene[1], MySkinRecipes[2]
Molecular Weight 159.64 g/mol ChemScene[1], MySkinRecipes[2]
CAS Number 23474-98-8ChemScene[1], MySkinRecipes[2]
Appearance SolidSigma-Aldrich[3]
Melting Point 110 °CChemicalBook[4]
Boiling Point 278.0±20.0 °C (Predicted)ChemicalBook[4]
pKa 7.77±0.10 (Predicted)ChemicalBook[4]
Storage Conditions Room temperature or 2-8°C, sealed, dry, protect from light, stored under nitrogen.ChemScene[1], MySkinRecipes[2], Sigma-Aldrich[3]

Solubility Profile

Currently, there is a lack of specific quantitative data on the solubility of this compound in various solvents. However, based on the properties of the related compound, 2-aminothiophenol, it is expected to be soluble in organic solvents and basic aqueous solutions[5]. The following is a generalized protocol for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Selection of solvents:

    • Deionized water

    • Phosphate buffered saline (PBS), pH 7.4

    • 0.1 N HCl

    • 0.1 N NaOH

    • Methanol

    • Ethanol

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetone

    • Acetonitrile

    • Dichloromethane

    • Ethyl acetate

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Generate a calibration curve by analyzing the standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent.

    • Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

    • Carefully withdraw a sample from the supernatant of each vial.

    • Filter the samples through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered samples with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples using the pre-established analytical method.

    • Calculate the solubility of this compound in each solvent using the calibration curve and accounting for the dilution factor.

Data Presentation:

The following table can be used to record the experimental solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized Water
PBS (pH 7.4)
0.1 N HCl
0.1 N NaOH
Methanol
Ethanol
DMSO
DMF
Acetone
Acetonitrile
Dichloromethane
Ethyl Acetate

Visualization of Solubility Determination Workflow

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_calib Prepare Calibration Standards prep_stock->prep_calib gen_curve Generate Calibration Curve prep_calib->gen_curve calculate Calculate Solubility gen_curve->calculate add_excess Add Excess Compound to Solvents equilibrate Equilibrate (e.g., 24-48h at constant T) add_excess->equilibrate sample Sample Supernatant equilibrate->sample filter_sample Filter Sample sample->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze Analyze by HPLC/UV-Vis dilute_sample->analyze analyze->calculate

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The presence of both an amino and a thiol group suggests potential susceptibility to oxidation and degradation under certain conditions. The storage recommendations (under nitrogen, protected from light) further indicate this. A forced degradation study is recommended to understand its intrinsic stability.

Experimental Protocol for Stability Assessment (Forced Degradation)

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances and can be adapted for this compound.

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.

Materials:

  • This compound

  • Calibrated analytical balance

  • HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) for identification of degradation products

  • Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

  • pH meter

  • Forced degradation chambers (e.g., oven, photostability chamber)

  • Reagents for stress conditions:

    • Hydrochloric acid (e.g., 0.1 N, 1 N)

    • Sodium hydroxide (e.g., 0.1 N, 1 N)

    • Hydrogen peroxide (e.g., 3%, 30%)

    • Deionized water

Procedure:

  • Preparation of Samples:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 N or 1 N). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 N or 1 N). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% or 30%). Keep at room temperature for a defined period.

    • Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, subject a solution of the compound to the same thermal stress.

    • Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using the validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • Use the PDA detector to assess peak purity and the MS detector to obtain mass information of the degradation products for structural elucidation.

Data Presentation:

The following table can be used to summarize the results of the forced degradation study.

Stress ConditionTime (hours)% Assay of this compoundNumber of Degradants% Area of Major Degradant
0.1 N HCl, 60°C 2
4
8
24
0.1 N NaOH, 60°C 2
4
8
24
3% H₂O₂, RT 2
4
8
24
Thermal (Solid, 80°C) 24
48
Thermal (Solution, 80°C) 24
48
Photostability -

Visualization of Stability Testing Workflow

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare Samples (Solid & Solution) acid Acidic Hydrolysis prep_sample->acid base Basic Hydrolysis prep_sample->base oxid Oxidation prep_sample->oxid thermal Thermal prep_sample->thermal photo Photolytic prep_sample->photo dev_method Develop Stability-Indicating HPLC Method analyze Analyze Samples at Time Points by HPLC-PDA-MS dev_method->analyze acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze quantify Quantify Degradation analyze->quantify identify Identify Degradants analyze->identify pathway Propose Degradation Pathway identify->pathway

Caption: A flowchart outlining the process of a forced degradation study for stability assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols offer a systematic approach for researchers to generate reliable data for their specific applications. The inherent reactivity of the amino and thiol functional groups suggests that careful consideration of storage and handling conditions is crucial to maintain the integrity of the compound. The detailed experimental workflows and data presentation tables are designed to facilitate robust and reproducible studies in the laboratory. Further research is encouraged to populate the data tables and build a more comprehensive profile of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Amino-5-chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-chlorothiophenol, a pivotal chemical intermediate in the synthesis of various pharmaceutical and industrial compounds. This document details its chemical properties, established synthesis protocols with comparative quantitative data, and insights into its role as a precursor to biologically active molecules such as benzothiazoles and phenothiazines. Experimental workflows and relevant biological pathways of its derivatives are illustrated to support research and development endeavors.

Introduction

This compound, also known as 2-amino-5-chlorobenzenethiol, is an aromatic organosulfur compound with the molecular formula C₆H₆ClNS.[1] Its structure, featuring an amino group and a thiol group on a chlorobenzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. While not extensively studied for its own biological activity, it is a key building block in the development of pharmaceuticals, agrochemicals, dyes, and pigments.[2] Its significance lies in its utility for constructing more complex molecules with notable biological activities, including but not limited to, antimicrobial, antipsychotic, and neuroprotective agents.[3][4] The first synthesis of substituted benzothiazoles, which often utilize aminothiophenol precursors, was reported by A.W. Hofmann in 1879, highlighting the long-standing importance of this class of compounds in organic chemistry.[5]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic procedures.

PropertyValueReference
IUPAC Name 2-amino-5-chlorobenzenethiol[1]
Synonyms This compound, 5-chloro-2-aminobenzenethiol
CAS Number 23474-98-8[1]
Molecular Formula C₆H₆ClNS[1]
Molecular Weight 159.64 g/mol [1]
Melting Point 110 °C[6]
Boiling Point 278.0 ± 20.0 °C (Predicted)[6]
Density 1.372 ± 0.06 g/cm³ (Predicted)[6]
pKa 7.77 ± 0.10 (Predicted)[6]
Appearance Solid
Solubility Soluble in organic solvents and basic water[7]
IR Spectrum Key absorptions can be found on public spectral databases.
¹H NMR, ¹³C NMR, MS Specific data not readily available in the searched literature.

Synthesis of this compound

Several synthetic routes to this compound have been developed. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Reduction of 2-chloro-5-nitrobenzenesulfonyl chloride

This is a well-documented method that involves the reduction of both the nitro group and the sulfonyl chloride group.

Experimental Protocol:

  • A solution of anhydrous stannous chloride (152.5 g) in concentrated hydrochloric acid (150 ml) is cooled to 0° C.

  • 2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g) is added to the cooled solution while stirring.

  • The mixture is then heated to 100° C for 15 minutes with continuous stirring.

  • After heating, the reaction is allowed to stand, and then concentrated hydrochloric acid (230 ml) is added.

  • The precipitated crystals are collected by filtration.

  • The collected solid is neutralized with a 4% aqueous sodium carbonate solution and extracted with ethyl acetate.

  • The organic layer is dried and concentrated to yield the final product.

Quantitative Data:

ParameterValueReference
Starting Material 2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g)
Product Yield 25.0 g
Purity Not specified in the reference.

Workflow Diagram:

G start Start step1 Dissolve SnCl2 in conc. HCl at 0°C start->step1 step2 Add 2-chloro-5-nitrobenzenesulfonyl chloride step1->step2 step3 Heat to 100°C for 15 min step2->step3 step4 Add conc. HCl and filter step3->step4 step5 Neutralize with Na2CO3 and extract with Ethyl Acetate step4->step5 step6 Dry and concentrate organic layer step5->step6 end This compound step6->end

Synthesis of this compound via Reduction
Other Potential Synthetic Routes

While a detailed experimental protocol for the following methods for the specific synthesis of this compound was not found in the immediate search, these represent common strategies for the synthesis of related aminothiophenols and could likely be adapted.

  • From o-chloronitrobenzene: A common route to aminothiophenols involves the reaction of an o-chloronitrobenzene derivative with sodium sulfide or sodium hydrosulfide.[8] This reaction typically proceeds in an alkaline, aqueous medium at elevated temperatures.[8] The nitro group is subsequently reduced to an amino group.

  • From Benzothiazole Precursors: Hydrolysis of a corresponding benzothiazole derivative under alkaline conditions can yield the o-aminothiophenol.[9] This one-step method is reported to be simple with high yield and purity.[9]

Role in Synthesis of Biologically Active Molecules

This compound is a valuable intermediate for the synthesis of benzothiazoles and phenothiazines, classes of compounds with significant pharmacological activities.

Synthesis of Benzothiazole Derivatives

The condensation of 2-aminothiophenols with various reagents such as aldehydes, carboxylic acids, or acid chlorides is a fundamental method for the synthesis of 2-substituted benzothiazoles.[2][5][10] These compounds are known for a wide range of biological activities including antimicrobial, anticancer, and neuroprotective properties.[10]

General Reaction Scheme:

G reactant1 This compound product 2-Substituted-6-chlorobenzothiazole reactant1->product Condensation reactant2 Aldehyde / Carboxylic Acid / etc. reactant2->product

General Synthesis of Benzothiazoles
Synthesis of Phenothiazine Derivatives

Phenothiazines are another important class of heterocyclic compounds synthesized from aminothiophenol derivatives. They are well-known for their antipsychotic and antihistaminic activities.[4][11] The synthesis typically involves the reaction of an aminothiophenol with a cyclohexanone derivative or through cyclization reactions involving diphenylamine precursors.[11][12]

Biological Significance of Derivatives

As this compound is primarily a synthetic intermediate, its direct interaction with biological signaling pathways is not well-documented. However, the derivatives synthesized from it have significant biological activities and interact with various cellular pathways.

Benzothiazoles in Drug Discovery

Substituted benzothiazoles have been shown to exhibit a broad spectrum of pharmacological activities. For instance, certain benzothiazole derivatives act as:

  • Anticancer agents: By targeting various kinases and other proteins involved in cell proliferation and survival.

  • Antimicrobial agents: By inhibiting essential enzymes in bacteria and fungi.

  • Neuroprotective agents: Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS).[5]

Phenothiazines and Their Neurological Impact

Phenothiazine derivatives are well-established as antipsychotic drugs that primarily act by antagonizing dopamine D2 receptors in the brain. This interaction helps to alleviate the symptoms of psychosis. They can also affect other neurotransmitter systems, contributing to their broad pharmacological profile.

Illustrative Signaling Pathway Involvement (Dopamine Receptor Antagonism):

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., reduced neuronal excitability) PKA->CellularResponse Leads to

References

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-5-chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 2-Amino-5-chlorothiophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the dual reactivity of its amino and thiol functionalities. This document focuses specifically on the transformations involving the primary aromatic amino group, including N-acylation, N-alkylation (via direct alkylation and reductive amination), and diazotization followed by azo coupling. Detailed experimental protocols, quantitative data from analogous systems, and reaction pathway visualizations are provided to serve as a practical resource for researchers in the field.

Introduction

This compound is a substituted aromatic compound featuring a nucleophilic amino group and a thiol group. The electronic properties of the benzene ring are influenced by the electron-donating amino and thiol groups and the electron-withdrawing chloro group. This substitution pattern modulates the reactivity of both functional groups. The amino group, a primary aromatic amine, is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals and functional materials. This guide will systematically explore the principal reactions targeting this amino functionality.

N-Acylation of the Amino Group

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This reaction is commonly employed to introduce a variety of acyl groups, which can alter the electronic properties and steric environment of the molecule. The resulting N-acyl derivatives are often important intermediates in multi-step syntheses.

A common and efficient method for N-acetylation involves the use of acetic anhydride. The reaction typically proceeds under mild conditions and often results in high yields.

Quantitative Data for N-Acylation
Acylating AgentSubstrateBase/CatalystSolventTime (min)Yield (%)Reference
Acetic Anhydride4-Methylaniline-Water1594[1]
Acetic Anhydride4-Methoxyaniline-Water1595[1]
Acetic Anhydride4-Chloroaniline-Water2090[1]
Acetic Anhydride2-Amino-4-chloro-5-fluorophenolSodium AcetateWater/HCl-High[2]
Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from established procedures for the acetylation of substituted anilines.

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Ethanol

  • Hydrochloric Acid (concentrated)

Procedure:

  • In a suitable flask, dissolve this compound (1 equivalent) in a mixture of water and a slight excess of concentrated hydrochloric acid to form the hydrochloride salt.

  • Add a solution of sodium acetate (3 equivalents) in water to buffer the solution.

  • To the stirred suspension, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure 2-acetylamino-5-chlorothiophenol.

Reaction Pathway: N-Acetylation

N_Acetylation sub This compound product 2-Acetylamino-5-chlorothiophenol sub->product Pyridine or NaOAc (optional) reagent + Acetic Anhydride

N-Acetylation of this compound.

N-Alkylation of the Amino Group

N-alkylation introduces an alkyl or arylalkyl group onto the nitrogen atom of the amino group, leading to the formation of secondary or tertiary amines. This modification is crucial for tuning the lipophilicity, basicity, and biological activity of the molecule. Two primary methods for N-alkylation are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the amino group with an alkyl halide in the presence of a base. The choice of base and solvent is critical to achieve good yields and selectivity.

Quantitative Data for Direct N-Alkylation

Specific yields for the direct N-alkylation of this compound are not extensively reported. The table below provides representative data for the N-alkylation of 2-aminobenzothiazole, a structurally related heterocycle.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Experimental Protocol: N-Benzylation of this compound

This protocol is based on general procedures for the N-alkylation of aromatic amines.

Materials:

  • This compound

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred suspension of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 2-(benzylamino)-5-chlorothiophenol.

Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an imine from the amine and a carbonyl compound (aldehyde or ketone), followed by the reduction of the imine to the corresponding secondary amine. This method is often preferred due to its high selectivity and the use of milder reducing agents.

Quantitative Data for Reductive Amination

The following table presents typical yields for the reductive amination of various anilines with aldehydes using different reducing agents.

AldehydeAmineReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeAnilineNaBH₄/DOWEXTHF0.3391[3]
4-ChlorobenzaldehydeAnilineNaBH₄/DOWEXTHF0.592[3]
Benzaldehyde4-ChloroanilineNaBH₄/DOWEXTHF0.590[3]
Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol is adapted from general procedures for the reductive amination of aromatic amines.[3][4]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Pathway: N-Alkylation

N_Alkylation cluster_0 Direct Alkylation cluster_1 Reductive Amination sub1 This compound product1 2-(Benzylamino)-5-chlorothiophenol sub1->product1 Base (e.g., K₂CO₃) reagent1 + Benzyl Bromide sub2 This compound intermediate Schiff Base Intermediate sub2->intermediate [H⁺] (cat.) reagent2 + Benzaldehyde product2 2-(Benzylamino)-5-chlorothiophenol intermediate->product2 Reducing Agent (e.g., NaBH₄)

Pathways for N-Alkylation of this compound.

Diazotization and Azo Coupling

The primary amino group of this compound can be converted into a diazonium salt through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5°C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions. One of the most common is the azo coupling reaction with an electron-rich aromatic compound (e.g., phenols, naphthols, or anilines) to form highly colored azo dyes.

Quantitative Data for Diazotization and Azo Coupling

Specific yield data for the diazotization of this compound is limited. The following table provides yields for the synthesis of azo dyes from analogous substituted anilines.

AmineCoupling AgentConditionsYield (%)Reference
4-ChloroanilineSchiff base of 2-Chloro-4-(diethylamino)benzaldehyde and 2-aminophenolDiazotization (HCl, NaNO₂), Coupling (NaOH)High[5]
2-ChloroanilineAcetoacetanilideDiazotization (DES, NaNO₂), CouplingHigh[6]
4-Aminophenol2-NaphtholDiazotization (HCl, NaNO₂), Coupling (NaOH)83-84[7]
Experimental Protocol: Diazotization and Coupling with 2-Naphthol

This protocol is based on standard procedures for the synthesis of azo dyes.[5][7]

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (concentrated)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure: Part A: Diazotization

  • Suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt solution is now complete. Use this solution immediately in the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Collect the crude azo dye by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) if necessary.

Reaction Pathway: Diazotization and Azo Coupling

Azo_Coupling sub This compound diazonium 2-Thiol-4-chlorobenzene- diazonium Chloride sub->diazonium NaNO₂, HCl 0-5°C product Azo Dye diazonium->product NaOH, 0-5°C coupler + 2-Naphthol coupler->product

Diazotization and Azo Coupling of this compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the reactions described in this guide, from reaction setup to product characterization.

Workflow start Start: Reagent Preparation reaction Reaction Setup (N-Acylation, N-Alkylation, or Diazotization) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Generalized experimental workflow.

Conclusion

The amino group of this compound provides a versatile handle for a range of chemical transformations, including N-acylation, N-alkylation, and diazotization. These reactions allow for the synthesis of a wide variety of derivatives with tunable properties, making this compound a valuable starting material in drug discovery and materials science. This guide has provided an overview of these key reactions, along with adaptable experimental protocols and relevant data from analogous systems, to facilitate further research and development in this area.

Disclaimer: The quantitative data and experimental protocols provided in this guide are based on literature reports for analogous compounds and may require optimization for this compound. Standard laboratory safety precautions should be followed at all times.

References

The Pivotal Role of the Thiol Group in the Reactions of 2-Amino-5-chlorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical behavior of 2-Amino-5-chlorothiophenol, with a specific focus on the determinative role of its thiol (-SH) group. Understanding the reactivity of this functional group is paramount for its application in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. The interplay between the nucleophilic thiol, the adjacent amino group, and the electron-withdrawing chloro substituent dictates the molecule's reaction pathways, making it a versatile precursor for a variety of heterocyclic systems.

Core Reactivity of the Thiol Group

The chemistry of this compound is largely dominated by the properties of the thiol group. Thiols are sulfur analogues of alcohols and exhibit distinct reactivity.[1]

1.1. Nucleophilicity and the Thiolate Anion

The thiol group (-SH) is a potent nucleophile due to the high polarizability of the sulfur atom.[2] This reactivity is significantly enhanced upon deprotonation to form the thiolate anion (-S⁻), which is a much stronger nucleophile.[1][3] The equilibrium between the neutral thiol and the anionic thiolate is governed by the pKa of the thiol (typically around 10-11) and the pH of the reaction medium.[3][4] In basic conditions, the thiolate form predominates, accelerating reactions with electrophiles.[4]

The reactivity of the thiol in this compound is modulated by the other substituents on the benzene ring. The amino group (-NH₂) is electron-donating, which can increase the electron density on the ring, while the chloro group (-Cl) is electron-withdrawing. This electronic environment influences the acidity of the thiol proton and the overall nucleophilicity of the sulfur atom.

1.2. Susceptibility to Oxidation

A common side reaction for thiols, including this compound, is oxidation.[5] In the presence of oxidizing agents or even atmospheric oxygen, two thiol molecules can couple to form a disulfide (-S-S-) linkage.[3] This is often an undesirable side reaction, and measures such as performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) are taken to minimize its occurrence.[5]

Benzothiazole_Formation_Mechanism R1 This compound arrow1 [1] Imine Formation (Attack by -NH₂) plus1 + R2 Aldehyde (R-CHO) I1 Schiff Base Intermediate arrow1->I1 arrow2 [2] Intramolecular Cyclization (Attack by -SH) I1->arrow2 I2 Cyclized Intermediate (Thiazolidine derivative) arrow2->I2 arrow3 [3] Oxidation/ Dehydration I2->arrow3 P 2-Substituted-6-chlorobenzothiazole arrow3->P G A 1. Reaction Setup B Combine this compound, aldehyde, and solvent/catalyst in an inert atmosphere. A->B C 2. Reaction Monitoring D Monitor progress using Thin- Layer Chromatography (TLC). C->D E 3. Work-up & Isolation F Quench reaction, perform extraction, and remove solvent under reduced pressure. E->F G 4. Purification H Purify crude product via column chromatography or recrystallization. G->H I 5. Characterization J Confirm structure and purity using NMR, Mass Spectrometry, and FT-IR. I->J

References

2-Amino-5-chlorothiophenol: A Comprehensive Technical Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Amino-5-chlorothiophenol is a pivotal bifunctional organosulfur compound, serving as a highly versatile building block in modern organic synthesis. Its structure, featuring a nucleophilic thiol group and an amino group ortho to each other on a chlorinated benzene ring, provides a unique platform for the construction of a wide array of sulfur- and nitrogen-containing heterocyclic systems. These heterocyclic scaffolds, most notably phenothiazines and benzothiazoles, are of significant interest to the pharmaceutical and agrochemical industries due to their broad spectrum of biological activities.[1][2] This technical guide offers an in-depth exploration of this compound, detailing its properties, synthesis, and key applications, with a focus on experimental protocols and its role in the development of pharmaceutically relevant molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical properties and safety profile of a building block is critical for its effective and safe utilization in a laboratory setting.

1.1. Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 23474-98-8[1][3]
Molecular Formula C₆H₆ClNS[1][3]
Molecular Weight 159.64 g/mol [1][3]
Appearance Solid[4]
Melting Point 56 - 61 °C[4]
MDL Number MFCD03094703[1]

1.2. Safety and Hazard Information

This compound is classified as an irritant and requires careful handling.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used at all times. All manipulations should be performed within a chemical fume hood.[4]

Hazard ClassPictogramHazard Statement
Skin Corrosion/IrritationGHS07 (Warning)H315: Causes skin irritation
Serious Eye Damage/IrritationGHS07 (Warning)H319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07 (Warning)H335: May cause respiratory irritation

Data sourced from PubChem GHS Classification.[3]

Synthesis of this compound

While commercially available, understanding the synthesis of this key intermediate can be valuable. A common laboratory-scale preparation involves the reduction of a corresponding sulfonyl chloride.

2.1. Experimental Protocol: Reduction of 2-chloro-5-nitrobenzenesulfonyl chloride

This protocol describes the synthesis of this compound via stannous chloride reduction.[5]

Procedure:

  • A solution of anhydrous stannous chloride (152.5 g) in concentrated hydrochloric acid (150 ml) is cooled to 0°C in an ice bath.

  • While stirring, 2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g) is added to the cooled solution.

  • The resulting mixture is heated to 100°C and stirred for 15 minutes, after which it is allowed to stand.

  • An additional portion of concentrated hydrochloric acid (230 ml) is added to the reaction mixture, causing the product to precipitate.

  • The precipitated crystals are collected by filtration.

  • The collected solid is neutralized with a 4% aqueous sodium carbonate solution.

  • The neutralized product is extracted with ethyl acetate.

  • The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrated under reduced pressure to yield the final product, 2-chloro-5-aminothiophenol.[5]

2.2. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the title compound from its sulfonyl chloride precursor.

G cluster_reagents cluster_workup start 2-chloro-5-nitrobenzenesulfonyl chloride reagent SnCl2 (anhydrous) Conc. HCl intermediate Precipitated Crystals start->intermediate  Reduction @ 100°C neutralization Neutralization (4% Na2CO3) product This compound intermediate->product  Workup extraction Extraction (Ethyl Acetate)

Caption: Workflow for the synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound is a premier starting material for synthesizing chlorine-substituted phenothiazines and benzothiazoles, core structures in many biologically active compounds.

3.1. Synthesis of 7-Chloro-Substituted Phenothiazines

Phenothiazines are a class of heterocyclic compounds known for their neuroleptic and antipsychotic properties.[6] A modern, transition-metal-free approach allows for their synthesis from 2-aminobenzenethiols and cyclohexanones.[7]

3.1.1. General Reaction Scheme

The condensation of this compound with substituted cyclohexanones yields the corresponding phenothiazine derivatives.

G reactant1 This compound product 7-Chloro-Substituted Phenothiazine reactant1->product  O2, KOtBu, DMSO, 100°C plus + reactant2 Substituted Cyclohexanone reactant2->product  O2, KOtBu, DMSO, 100°C

Caption: Synthesis of phenothiazines from this compound.

3.1.2. Reaction Scope and Yields

The reaction demonstrates good functional group tolerance with various cyclohexanones.

This compound (0.2 mmol)Cyclohexanone Derivative (0.3 mmol)ProductYield (%)
1eCyclohexanone (2a)3n75%
1e4-Methylcyclohexanone (2b)3t-
1e4-Ethylcyclohexanone (2c)3u76%

Data extracted from supporting information for a study on phenothiazine synthesis.[8]

3.1.3. Experimental Protocol: Synthesis of 7-chloro-1,2,3,4-tetrahydro-10H-phenothiazine (3n)

The following is a representative procedure for the synthesis of a phenothiazine derivative.[8]

Procedure:

  • To an oven-dried Schlenk tube, add 2-amino-5-chlorobenzenethiol (1e, 31.9 mg, 0.2 mmol), cyclohexanone (2a, 31.0 μL, 0.3 mmol), KOtBu (44.8 mg, 0.4 mmol), and DMSO (2.0 mL).

  • Replace the air in the tube with an oxygen balloon.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on neutral aluminum oxide (petroleum ether/EtOAc = 20:1) to afford the product 3n as a yellow solid (35.0 mg, 75% yield).[8]

3.2. Synthesis of 6-Chloro-Substituted Benzothiazoles

Benzothiazoles are another class of privileged heterocyclic structures found in drugs exhibiting antimicrobial, anticonvulsant, and antioxidant properties.[2][9] They are commonly synthesized via the condensation of 2-aminothiophenols with aldehydes.[10]

3.2.1. General Reaction Scheme

The reaction involves the cyclocondensation of this compound with an aldehyde, often facilitated by a catalyst and an oxidant.

G reactant1 This compound product 6-Chloro-2-Substituted Benzothiazole reactant1->product  Catalyst/Oxidant plus + reactant2 Aldehyde (R-CHO) reactant2->product  Catalyst/Oxidant

Caption: Synthesis of benzothiazoles from this compound.

3.2.2. Comparison of Catalytic Systems

Various catalytic systems have been developed to promote the synthesis of 2-substituted benzothiazoles with high efficiency.

Catalyst SystemSolventConditionsYield RangeReference
H₂O₂/HClEthanolRoom Temp, 45-60 min85-94%[2][10]
Cu(II)-nano-silica dendrimer--87-98%[2]
Laccases--High[10]
Grindstone (Catalyst-free)EthanolGrinding, 10-60 min78-94%[2]

3.2.3. Experimental Protocol: H₂O₂/HCl Catalyzed Synthesis

This protocol provides a simple and efficient method for benzothiazole synthesis at room temperature.[2][10]

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in ethanol.

  • At room temperature, add hydrogen peroxide (H₂O₂, 6 equivalents) and hydrochloric acid (HCl, 3 equivalents) to the mixture.

  • Stir the reaction at room temperature for 45-60 minutes, monitoring progress by TLC.

  • Upon completion, isolate the product through standard workup procedures, typically involving neutralization, extraction with an organic solvent, and purification by crystallization or column chromatography.

Note: This is a generalized protocol based on reported methods.[2][10] Specific quantities should be calculated based on the scale of the reaction.

Role in Drug Discovery and Development

The true value of this compound as a building block is realized in its ability to generate core scaffolds for pharmaceutically active molecules. The introduction of the chloro-substituent can significantly modulate the physicochemical and pharmacological properties of the final compound, influencing factors like metabolic stability, lipophilicity, and receptor binding affinity.

The workflow from this basic building block to a potential drug candidate follows a logical progression, as illustrated below.

G bb Building Block (this compound) synth Heterocycle Formation bb->synth scaffold Core Scaffold (e.g., 7-Cl-Phenothiazine, 6-Cl-Benzothiazole) synth->scaffold deriv Further Derivatization scaffold->deriv screening Biological Screening & Lead Optimization deriv->screening

Caption: Logical workflow from building block to drug discovery.

The phenothiazine and benzothiazole cores synthesized from this compound serve as platforms for further chemical modification. By introducing diverse substituents, chemists can create large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.

Conclusion

This compound is a high-value, versatile, and indispensable building block for organic synthesis. Its unique reactivity enables the efficient, often one-pot, synthesis of complex heterocyclic structures like phenothiazines and benzothiazoles. The straightforward and high-yielding protocols for its incorporation make it an attractive starting material for academic research, process chemistry, and, most significantly, for professionals in drug discovery and development aiming to generate novel molecular entities with therapeutic potential. A comprehensive understanding of its handling, synthesis, and reactivity is essential for unlocking its full potential in the creation of next-generation pharmaceuticals and fine chemicals.

References

Methodological & Application

Synthesis of 6-Chlorobenzothiazole Derivatives from 2-Amino-5-chlorothiophenol: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-chlorobenzothiazole derivatives, starting from 2-Amino-5-chlorothiophenol. Benzothiazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potent anticancer properties. The introduction of a chlorine atom at the 6-position of the benzothiazole ring can significantly influence the molecule's biological activity, making these derivatives particularly interesting for drug discovery and development programs.

Application Notes

The synthesis of 2-substituted-6-chlorobenzothiazoles is primarily achieved through the condensation of this compound with a variety of electrophilic reagents, most commonly aldehydes and carboxylic acids. This reaction proceeds via the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole core.

The choice of reaction conditions, including the catalyst, solvent, and temperature, plays a crucial role in the efficiency of the synthesis, often impacting reaction times and yields. Modern synthetic approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts, have been shown to improve the overall efficiency and sustainability of these transformations.

The resulting 6-chlorobenzothiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Key Synthetic Methodologies

Two principal methods for the synthesis of 2-substituted-6-chlorobenzothiazoles from this compound are outlined below:

  • Condensation with Aldehydes: This is a widely used, one-pot reaction that offers a straightforward route to a diverse range of 2-aryl- and 2-alkyl-6-chlorobenzothiazoles. The reaction can be performed under various conditions, from catalyst-free thermal conditions to the use of various Lewis or Brønsted acid catalysts.

  • Condensation with Carboxylic Acids: This method provides an alternative route to 2-substituted-6-chlorobenzothiazoles. The reaction typically requires a coupling agent or activation of the carboxylic acid to facilitate the initial amidation, followed by cyclization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 6-chlorobenzothiazole derivatives from this compound with various aldehydes and carboxylic acids under different reaction conditions.

Table 1: Synthesis of 2-Aryl-6-chlorobenzothiazoles via Condensation with Aromatic Aldehydes

EntryAromatic AldehydeCatalyst/SolventReaction ConditionsTimeYield (%)Reference
1BenzaldehydeZn(OAc)₂·2H₂O (5 mol%) / Solvent-free80 °C30-60 min79-96[1]
24-ChlorobenzaldehydeZn(OAc)₂·2H₂O (5 mol%) / Solvent-free80 °C30-60 min79-96[1]
34-MethoxybenzaldehydeZn(OAc)₂·2H₂O (5 mol%) / Solvent-free80 °C30-60 min79-96[1]
44-NitrobenzaldehydeZn(OAc)₂·2H₂O (5 mol%) / Solvent-free80 °C30-60 min79-96[1]
52-HydroxybenzaldehydeGlycerol110-170 °C1-24 h62-71[2]
6BenzaldehydeLaccase/DDQ / Aqueous mediaRoom Temperature1 h65-98[2]
7Various Aromatic AldehydesFluorescein / Blue LEDRoom Temperature3 h82-94[2]

Table 2: Synthesis of 2-Alkyl-6-chlorobenzothiazoles via Condensation with Aliphatic Aldehydes

EntryAliphatic AldehydeCatalyst/SolventReaction ConditionsTimeYield (%)Reference
1IsobutyraldehydeZn(OAc)₂·2H₂O (5 mol%) / Solvent-free80 °C30-60 min67[1]
2Various Aliphatic AldehydesMolecular sieves 4Å / CH₂Cl₂ then PCC/Silica gelRoom Temperature1.5-2 h85-95[3]

Table 3: Synthesis of 2-Substituted-6-chlorobenzothiazoles via Condensation with Carboxylic Acids

EntryCarboxylic AcidCatalyst/ReagentReaction ConditionsTimeYield (%)Reference
1Chloroacetic acidKOH / EthanolReflux6 h-[4]
2N-protected amino acidsMolecular iodine / Solvent-freeTrituration20-25 min54-98[2]

Note: Specific yields for all entries were not available in the cited literature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-chlorobenzothiazoles via Condensation with Aromatic Aldehydes using Zinc Acetate as a Catalyst

This protocol is adapted from a general method for the synthesis of 2-substituted benzothiazoles.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, take a mixture of this compound (1 mmol), the respective aromatic aldehyde (1 mmol), and Zn(OAc)₂·2H₂O (5 mol%).

  • Heat the reaction mixture at 80 °C under solvent-free conditions for the time specified in Table 1 (typically 30-60 minutes).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the crude product from ethanol to afford the pure 2-aryl-6-chlorobenzothiazole.

  • Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of 6-chlorobenzothiazoles via Condensation with Carboxylic Acids using Polyphosphoric Acid (PPA)

This protocol is a general method for the condensation of 2-aminothiophenols with carboxylic acids.[5]

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, add this compound (1 mmol) and the desired carboxylic acid (1.1 mmol).

  • Add polyphosphoric acid (PPA) to the mixture (typically 10 times the weight of the reactants).

  • Heat the reaction mixture with stirring at a temperature ranging from 110 to 180 °C for approximately 3 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the precipitate, wash it with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the purified product by spectroscopic techniques.

Visualizations

Reaction Scheme and Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthetic Process cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Step 1 Aldehyde_or_Carboxylic_Acid Aldehyde or Carboxylic Acid Aldehyde_or_Carboxylic_Acid->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Formation Oxidation_Dehydration Oxidation / Dehydration Cyclization->Oxidation_Dehydration Ring Closure 6-Chlorobenzothiazole 6-Chlorobenzothiazole Oxidation_Dehydration->6-Chlorobenzothiazole Aromatization Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth 6-Chlorobenzothiazole 6-Chlorobenzothiazole Derivative 6-Chlorobenzothiazole->PI3K Inhibits 6-Chlorobenzothiazole->Akt Inhibits 6-Chlorobenzothiazole->mTOR Inhibits

References

Application Notes and Protocols: Synthesis and Biological Relevance of 6-Chloro-2-Substituted-Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 6-chloro-2-substituted-benzothiazoles through the reaction of 2-amino-5-chlorothiophenol with a variety of aldehydes and ketones. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This document outlines detailed experimental protocols, summarizes quantitative data from various synthetic approaches, and explores the mechanistic insights into their therapeutic potential.

Introduction

Benzothiazoles are a class of heterocyclic compounds that are integral to numerous clinically approved and investigational drugs.[2][3] The introduction of a chlorine atom at the 6-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties and biological activity. The reaction of this compound with aldehydes and ketones is a primary and efficient method for the synthesis of 6-chloro-2-substituted-benzothiazoles. This condensation reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization to yield the benzothiazoline ring, which is then oxidized to the final benzothiazole product.

Applications in Drug Discovery

Derivatives of 6-chlorobenzothiazole have demonstrated a wide spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.

  • Anticancer Activity: Numerous studies have highlighted the potent antitumor effects of 6-chlorobenzothiazole derivatives against various cancer cell lines.[1][4] Some compounds have been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.[5] For instance, certain derivatives have been found to inhibit the ALK/PI3K/AKT signaling pathway, which is crucial for cell growth and survival in some cancers.[5]

  • Anti-inflammatory and Anthelmintic Activity: These compounds have also been investigated for their anti-inflammatory and anthelmintic properties.[6]

  • Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a key component in various antimicrobial and antifungal agents. The presence of the chloro substituent can enhance this activity.

Data Presentation: Reaction of this compound with Aldehydes and Ketones

The following tables summarize the quantitative data for the synthesis of 6-chloro-2-substituted-benzothiazoles under various reaction conditions.

Table 1: Reaction with Aromatic Aldehydes

AldehydeCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
4-BromobenzaldehydeNoneEthanolReflux6 hNot Specified[7]
Substituted BenzaldehydesZn(OAc)₂·2H₂O (5 mol%)Solvent-free8030-60 min79-96[2]
Aromatic AldehydesH₂O₂/HClEthanolRoom Temp45-60 min85-94[8][9]
Aromatic AldehydesRice Husk Activated CarbonEthanol/WaterRoom Temp5-10 min93-98[2]
p-Substituted BenzaldehydesCu₂O/DMSONot SpecifiedRoom Temp3-5 h70-90[3]
Aromatic Aldehydes[bmim][FeCl₄]Not SpecifiedNot Specified30-90 min82-94[8]
2-HydroxybenzaldehydeGlycerolGlycerol110-1701-24 h62-71[2][3]

Table 2: Reaction with Ketones

KetoneCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Excess KetoneNoneKetoneReflux2-24 hNot Specified[10]
Aromatic KetonesMolecular OxygenChlorobenzene/DMSO140Not SpecifiedModerate to Good[8]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of 6-chloro-2-substituted-benzothiazoles.

Protocol 1: Synthesis of 6-Chloro-2-(4-bromophenyl)benzothiazole [7]

  • Materials:

    • This compound (1.84 g, 0.01 mol)

    • 4-Bromobenzaldehyde (1.48 g, 0.01 mol)

    • Absolute Ethanol (15 mL)

  • Procedure:

    • To a stirring solution of this compound in absolute ethanol, add 4-bromobenzaldehyde.

    • Heat the reaction mixture to reflux for 6 hours.

    • Cool the reaction to room temperature.

    • Filter the resulting precipitate.

    • Recrystallize the crude product from ethanol to obtain the purified 6-chloro-2-(4-bromophenyl)benzothiazole.

Protocol 2: Green Synthesis using Zinc Acetate Catalyst under Solvent-Free Conditions [2]

  • Materials:

    • This compound (1 mmol)

    • Substituted aromatic aldehyde (1 mmol)

    • Zn(OAc)₂·2H₂O (0.05 mmol, 5 mol%)

  • Procedure:

    • In a reaction vessel, mix this compound, the substituted aromatic aldehyde, and Zn(OAc)₂·2H₂O.

    • Heat the mixture at 80 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the product by column chromatography on silica gel using an appropriate eluent system.

Protocol 3: Catalyst-Free Condensation with Ketones [10]

  • Materials:

    • This compound (1 equivalent)

    • Desired ketone (10-20 equivalents, acts as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add this compound and an excess of the ketone.

    • Heat the mixture to reflux and maintain for 2-24 hours, monitoring the reaction progress by TLC.

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess ketone under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the 2,2-disubstituted-6-chlorobenzothiazole.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the synthesis and application of 6-chloro-2-substituted-benzothiazoles.

experimental_workflow start Start reactants Mix this compound, Aldehyde/Ketone, and Catalyst (optional) start->reactants reaction Heat/Irradiate under Specific Conditions (Solvent, Temp, Time) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Filtration, Extraction) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End Product: 6-Chloro-2-substituted- benzothiazole characterization->end signaling_pathway cluster_cell Cancer Cell ALK ALK PI3K PI3K ALK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Drug 6-Chlorobenzothiazole Derivative Drug->ALK Inhibits reaction_mechanism reactants This compound + Aldehyde/Ketone schiff_base Schiff Base Intermediate reactants->schiff_base Condensation (-H₂O) benzothiazoline Benzothiazoline Intermediate schiff_base->benzothiazoline Intramolecular Cyclization product 6-Chloro-2-substituted-benzothiazole benzothiazoline->product Oxidation

References

Catalytic Condensation Reactions of 2-Amino-5-chlorothiophenol: Application Notes and Protocols for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 2-substituted benzothiazoles is a cornerstone in medicinal chemistry and drug development due to their wide range of pharmacological activities. A prevalent and efficient method for constructing the benzothiazole scaffold is the condensation reaction of 2-aminothiophenols with various carbonyl compounds. This document provides detailed application notes and experimental protocols for the catalytic condensation of 2-Amino-5-chlorothiophenol with aldehydes and carboxylic acids. The use of this compound as a starting material is of particular interest as the resulting 5-chloro-substituted benzothiazoles often exhibit enhanced biological properties.

The protocols outlined below utilize a variety of catalytic systems, ranging from metal-based and non-metal catalysts to biocatalysts and green, reusable catalysts. These methods offer researchers a diverse toolkit to optimize reaction conditions, improve yields, and adhere to the principles of green chemistry.

Reaction Mechanism and Workflow

The condensation reaction of 2-aminothiophenol with an aldehyde generally proceeds through three key stages:

  • Imine Thiophenol (ITP) Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate.[1]

  • Cyclization: An intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the formation of a benzothiazolidine ring.[1]

  • Oxidation/Aromatization: The benzothiazolidine intermediate is then oxidized to the final 2-substituted benzothiazole product. This step often occurs via aerial oxidation or is promoted by an added oxidant.

A generalized experimental workflow for these catalytic condensation reactions is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_characterization Characterization reagents Combine this compound, aldehyde/carboxylic acid, and catalyst in a reaction vessel. solvent Add appropriate solvent (if not solvent-free). reagents->solvent atmosphere Establish inert atmosphere (e.g., N2, Ar) if required. solvent->atmosphere heating Heat the reaction mixture to the specified temperature (e.g., room temp, 60-120°C). atmosphere->heating stirring Stir for the designated reaction time (e.g., 15 min - 24 h). heating->stirring monitoring Monitor reaction progress via TLC. stirring->monitoring quench Quench the reaction (if necessary). monitoring->quench extraction Perform extraction with an organic solvent. quench->extraction drying Dry the organic layer (e.g., with Na2SO4). extraction->drying filtration Filter and concentrate the solvent under reduced pressure. drying->filtration purify Purify the crude product using column chromatography or recrystallization. filtration->purify characterize Characterize the final product (NMR, MS, IR). purify->characterize

Caption: Generalized workflow for catalytic condensation reactions.

Data Presentation: Comparison of Catalytic Methods

The following tables summarize quantitative data for various catalytic systems used in the condensation of 2-aminothiophenols with aldehydes and carboxylic acids. These tables are designed for easy comparison of catalyst efficiency, reaction conditions, and product yields.

Table 1: Catalytic Condensation of this compound (or related aminothiophenols) with Aldehydes

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Metal-Based Catalysts
Zn(OAc)₂·2H₂O (5 mol%)2-aminothiophenol, various aldehydesSolvent-free8030-60 min67-96[2][3]
Co/Niacin-MOF2-aminothiophenol, aromatic aldehydes-60-7030-60 min75-95[2]
MNPs-phenanthroline-Pd2-aminothiophenol, aryl aldehydesDMF806 h89-98[2][4]
Cu(II)-nano-silica triazine dendrimer2-aminothiophenol, aryl aldehydes--15-90 min87-98[4]
VOSO₄2-aminothiophenol, various aldehydesEthanolRoom Temp.40-50 min87-92[4]
RuCl₃2-aminothiophenol, various aldehydes[bmim]PF₆-0.5-6 h43-88[4]
SnP₂O₇2-aminothiophenol, various aldehydesEthanol/Methanol-8-35 min87-95[5][6]
ZnO Nanoparticles2-aminothiophenol, various aldehydesSolvent-freeRoom Temp.30 min79-91[4]
Non-Metal Catalysts
Urea Nitrate4-chloro-2-aminothiophenol, aromatic aldehydesSolvent-free (Grindstone)Room Temp.ShortHigh to Excellent[7]
H₂O₂/HCl2-aminothiophenol, various aldehydesEthanolRoom Temp.45-60 min85-94[1][4]
[PhI(OH)OTs] (Koser's reagent)2-aminothiophenol, substituted benzaldehydes1,4-dioxaneRoom Temp.15 min80-90[2]
L-proline (30 mol%)2-aminothiophenol, aryl aldehydesSolvent-free (Microwave)--Good to Moderate[8][9]
Biocatalysts
Vitreoscilla hemoglobin (VHb) (0.05 mol%)2-aminothiophenol, aromatic aldehydesDMSORoom Temp.5 min85-97[2]

Table 2: Catalytic Condensation of 2-Aminothiophenols with Carboxylic Acids and Derivatives

CatalystReactantsSolvent/ConditionsTemperature (°C)TimeYield (%)Reference
Molecular Iodine2-aminothiophenol, N-protected amino acidsSolvent-free (Trituration)-20-25 min54-98[2]
Polyphosphoric acid (PPA)2-aminothiophenol, various carboxylic acidsPPA (as solvent and catalyst)110-2201-10 hGood[10]
MeSO₃H/SiO₂2-aminothiophenol, chloroacetic acid-1402.5 h92[10]
Triphenyl phosphite (TPP)2-aminothiophenol, aromatic carboxylic acidsTetrabutylammonium bromide (TBAB)--60-87[10]
KF·Al₂O₃2-aminothiophenol, acid chlorides/anhydridesSolvent-free--High[11]
L-proline2-aminothiophenol, carboxylic acidsSolvent-free (Microwave)--Moderate[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols are intended as a starting point and may require optimization based on the specific substrates and laboratory conditions.

Protocol 1: Zinc Acetate Catalyzed Solvent-Free Condensation with Aldehydes

This protocol describes an environmentally friendly and efficient method for the synthesis of 2-substituted-5-chlorobenzothiazoles using zinc acetate as an inexpensive and readily available catalyst.[2][3]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and Zn(OAc)₂·2H₂O (0.05 mmol, 5 mol%).

  • Heat the reaction mixture at 80 °C under solvent-free conditions for 30-60 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate to the crude product and filter to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-chlorobenzothiazole.

Protocol 2: Urea Nitrate Catalyzed Mechanochemical Synthesis with Aldehydes

This protocol details a metal-free and solvent-free "grindstone" technique for the synthesis of 5-chloro-2-arylbenzothiazoles, aligning with green chemistry principles.[7]

Materials:

  • This compound (4-chloro-2-aminothiophenol)

  • Aromatic aldehyde

  • Urea nitrate

  • Mortar and pestle

  • Ethyl acetate

  • Water

Procedure:

  • In a mortar, place this compound (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of urea nitrate.

  • Grind the mixture vigorously with a pestle at room temperature for the time specified in the literature (typically a short duration).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add ethyl acetate to the mixture and stir.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 5-chloro-2-arylbenzothiazole.

Protocol 3: Molecular Iodine Catalyzed Condensation with N-Protected Amino Acids

This protocol describes a simple and rapid trituration method for synthesizing benzothiazoles from N-protected amino acids under solvent-free conditions.[2]

Materials:

  • This compound

  • N-protected amino acid (e.g., N-Boc-glycine)

  • Molecular iodine (I₂)

  • Mortar and pestle

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

Procedure:

  • In a mortar, combine this compound (1 mmol), the N-protected amino acid (1 mmol), and molecular iodine (as a catalyst).

  • Triturate (grind) the mixture for 20-25 minutes at room temperature.

  • The reaction mixture will likely solidify.

  • Dissolve the crude product in ethyl acetate.

  • Wash the ethyl acetate solution with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the 2-substituted benzothiazole.

Signaling Pathways and Logical Relationships

The logical relationship in catalyst selection for the condensation reaction can be visualized as follows, highlighting the considerations for choosing an appropriate catalytic system.

G cluster_reactants Reactant Type cluster_conditions Desired Reaction Conditions cluster_catalysts Catalyst Category start Catalyst Selection for Benzothiazole Synthesis aldehyde Aldehyde start->aldehyde acid Carboxylic Acid start->acid acid_deriv Acid Derivative (Chloride, Anhydride) start->acid_deriv metal Metal-Based (Zn, Co, Pd, Cu, Ru, Sn) aldehyde->metal Broad applicability nonmetal Non-Metal (Urea Nitrate, H2O2, Iodine) aldehyde->nonmetal Often mild, metal-free bio Biocatalyst (VHb) aldehyde->bio Extremely fast, mild ketone Ketone (less reactive) acid->metal Requires higher temps (PPA) acid->nonmetal Iodine for amino acids acid_deriv->metal KF-Al2O3 mild Mild (Room Temp) green Green Chemistry (Solvent-free, reusable catalyst) green->nonmetal fast Fast Reaction Times high_yield High Yield metal->high_yield nonmetal->mild nonmetal->green bio->mild bio->fast

Caption: Catalyst selection logic for benzothiazole synthesis.

References

Green Synthesis Strategies for 2-Amino-5-chlorothiophenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the pharmaceutical industry increasingly embraces sustainable practices, the development of green synthetic methodologies for key intermediates is paramount. 2-Amino-5-chlorothiophenol and its derivatives are vital building blocks in the synthesis of a variety of pharmacologically active compounds, particularly benzothiazoles, which exhibit a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties. This document provides detailed application notes and protocols for the green synthesis of this compound derivatives, targeting researchers, scientists, and professionals in drug development.

The following sections detail eco-friendly approaches such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of green catalysts, offering alternatives to traditional methods that often involve hazardous reagents and harsh conditions.

I. Introduction to the Importance of this compound Derivatives

This compound is a crucial precursor for the synthesis of 5-chloro-substituted benzothiazoles and other sulfur-containing heterocyclic compounds. The presence of the chlorine atom at the 5-position of the benzothiazole ring has been shown to be a key structural feature in various bioactive molecules. For instance, derivatives of 2-amino-5-chlorobenzothiazole have been investigated for their potent antifungal activities. The development of green and efficient methods for the synthesis of these derivatives is not only environmentally responsible but also economically advantageous for pharmaceutical manufacturing.

II. Green Synthesis of the Precursor: this compound

While many green synthesis methods focus on the derivatization of 2-aminothiophenols, the green synthesis of the this compound precursor itself is a critical first step. Traditional methods often involve harsh reducing agents and volatile organic solvents. Below is a proposed greener approach to a conventional synthetic route.

Proposed Green Synthesis Pathway for this compound

A common route to aminothiophenols is through the reduction of a nitro group and subsequent introduction of a thiol group. A greener adaptation of this process is proposed below.

G cluster_0 Proposed Green Synthesis of this compound 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene Nucleophilic Substitution Nucleophilic Substitution 2,4-Dichloronitrobenzene->Nucleophilic Substitution NaSH, Green Solvent (e.g., Ethanol/Water) 2-Nitro-5-chlorothiophenol Intermediate 2-Nitro-5-chlorothiophenol Intermediate Nucleophilic Substitution->2-Nitro-5-chlorothiophenol Intermediate Green Reduction Green Reduction 2-Nitro-5-chlorothiophenol Intermediate->Green Reduction e.g., Catalytic Hydrogenation (H2/Pd-C) or NaBH4 in water This compound This compound Green Reduction->this compound

Caption: Proposed greener synthetic route for this compound.

Experimental Protocol: Proposed Green Synthesis of this compound

Objective: To synthesize this compound from 2,4-dichloronitrobenzene using a greener reduction method.

Materials:

  • 2,4-Dichloronitrobenzene

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Water

  • Palladium on carbon (10 wt. % Pd/C)

  • Hydrogen gas supply or Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Nucleophilic Substitution:

    • In a round-bottom flask, dissolve 2,4-dichloronitrobenzene (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydrosulfide (1.1 equivalents) in water dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and acidify with dilute HCl to precipitate the 2-nitro-5-chlorothiophenol intermediate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Green Reduction of the Nitro Group:

    • Method A: Catalytic Hydrogenation

      • Suspend the 2-nitro-5-chlorothiophenol intermediate in ethanol in a hydrogenation vessel.

      • Add a catalytic amount of 10% Pd/C.

      • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the uptake of hydrogen ceases.

      • Filter the reaction mixture through celite to remove the catalyst.

      • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Method B: Sodium Borohydride Reduction

      • Dissolve the 2-nitro-5-chlorothiophenol intermediate in water with the aid of a minimal amount of a water-miscible co-solvent if necessary.

      • Slowly add sodium borohydride (3-4 equivalents) in portions, maintaining the temperature below 40 °C.

      • Stir for 1-2 hours after the addition is complete.

      • Acidify the reaction mixture carefully with dilute HCl to neutralize excess NaBH₄.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

III. Green Synthesis of 2-Substituted-5-chlorobenzothiazoles

The condensation of this compound with various aldehydes is a common method to produce 2-substituted-5-chlorobenzothiazoles. Green chemistry principles can be applied to this transformation through the use of microwave irradiation or ultrasound, often in solvent-free conditions or in green solvents.

A. Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

G cluster_1 Microwave-Assisted Synthesis of 2-Substituted-5-chlorobenzothiazoles This compound This compound Microwave Irradiation Microwave Irradiation This compound->Microwave Irradiation Aldehyde Aldehyde Aldehyde->Microwave Irradiation Green Catalyst (optional), Solvent-free or Green Solvent 2-Substituted-5-chlorobenzothiazole 2-Substituted-5-chlorobenzothiazole Microwave Irradiation->2-Substituted-5-chlorobenzothiazole

Caption: Workflow for microwave-assisted synthesis of benzothiazole derivatives.

Quantitative Data for Microwave-Assisted Synthesis of Benzothiazole Derivatives

Catalyst/ConditionsSolventTime (min)Temperature (°C)Yield (%)Reference
Amberlite IR120 resinSolvent-free5-108588-95[1]
Phenyliodoniumbis(trifluoroacetate)Solvent-free158059-92[1]
No CatalystEthanol1-1.5N/AHigh[2]

Note: The data presented is for the synthesis of various 2-substituted benzothiazoles, and results for 5-chloro derivatives are expected to be comparable.

Experimental Protocol: Microwave-Assisted Synthesis

Objective: To synthesize 2-(substituted-phenyl)-5-chlorobenzothiazoles via a microwave-assisted condensation reaction.

Materials:

  • This compound

  • Various aromatic aldehydes

  • Green catalyst (e.g., Amberlite IR120 resin, optional)

  • Ethanol (optional, as a green solvent)

Procedure:

  • In a microwave-safe vessel, mix this compound (1 mmol) and the desired aromatic aldehyde (1 mmol).

  • If using a catalyst, add the catalyst (e.g., 0.1 g of Amberlite IR120 resin).

  • If the reaction is to be performed in a solvent, add a minimal amount of ethanol (e.g., 2 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at the specified temperature and time (e.g., 85 °C for 5-10 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solvent was used, evaporate it under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or another suitable green solvent.

B. Ultrasound-Assisted Synthesis

Sonochemistry offers another energy-efficient and rapid method for the synthesis of benzothiazole derivatives, often at room temperature and under solvent-free conditions.

G cluster_2 Ultrasound-Assisted Synthesis of 2-Substituted-5-chlorobenzothiazoles This compound This compound Ultrasonic Irradiation Ultrasonic Irradiation This compound->Ultrasonic Irradiation Aldehyde Aldehyde Aldehyde->Ultrasonic Irradiation Green Catalyst, Solvent-free or Water 2-Substituted-5-chlorobenzothiazole 2-Substituted-5-chlorobenzothiazole Ultrasonic Irradiation->2-Substituted-5-chlorobenzothiazole

Caption: Workflow for ultrasound-assisted synthesis of benzothiazole derivatives.

Quantitative Data for Ultrasound-Assisted Synthesis of Benzothiazole Derivatives

Catalyst/ConditionsSolventTimeTemperatureYield (%)Reference
Sulfated tungstateSolvent-free20-35 minRoom Temp.88-96[3]
FeCl₃/Montmorillonite K-10Methanol0.7-5 h25-30 °C33-95[1]
No CatalystSolvent-free20 minRoom Temp.65-83[4]

Note: The data is for a range of substituted benzothiazoles. The use of 4-chloro-2-aminothiophenol with sulfated tungstate has been shown to give good yields, suggesting similar success with the 5-chloro isomer.[3]

Experimental Protocol: Ultrasound-Assisted Synthesis

Objective: To synthesize 2-(substituted-phenyl)-5-chlorobenzothiazoles using ultrasonic irradiation.

Materials:

  • This compound

  • Various aromatic aldehydes

  • Sulfated tungstate (catalyst)

  • Mortar and pestle

Procedure:

  • In a mortar, grind together this compound (1 mmol), the aromatic aldehyde (1 mmol), and sulfated tungstate (10 wt%).

  • Transfer the solid mixture to a reaction vessel.

  • Place the vessel in an ultrasonic bath and irradiate at room temperature for the specified time (e.g., 20-35 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, add ethyl acetate to the reaction mixture and filter to recover the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Recrystallize the crude product from a suitable green solvent to obtain the pure 2-substituted-5-chlorobenzothiazole.

IV. Conclusion

The green synthesis approaches outlined in these application notes provide efficient, environmentally benign, and rapid methods for the preparation of this compound derivatives. By employing techniques such as microwave irradiation and sonication, and by using green catalysts and solvents, researchers can significantly reduce the environmental impact of their synthetic processes. These methodologies are highly relevant for drug discovery and development, offering sustainable pathways to valuable pharmacological scaffolds. Further research into the direct green synthesis of the this compound precursor is encouraged to fully embrace the principles of green chemistry in the production of these important compounds.

References

Application Notes and Protocols: The Role of 2-Amino-5-chlorothiophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-chlorothiophenol is a vital heterocyclic building block in medicinal chemistry, primarily serving as a precursor for the synthesis of a diverse range of 6-chloro-substituted benzothiazole derivatives. These derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities. The presence of the chlorine atom at the 6-position of the benzothiazole scaffold has been shown to be a key determinant for enhanced biological efficacy, making this compound a valuable starting material in drug discovery and development.

This document provides detailed application notes on the synthesis of bioactive 6-chlorobenzothiazoles and protocols for their biological evaluation, targeting researchers, scientists, and drug development professionals.

Application Notes

The primary application of this compound in medicinal chemistry is in the synthesis of 6-chlorobenzothiazole derivatives, which have demonstrated significant potential as:

  • Antimicrobial Agents: Derivatives of 6-chlorobenzothiazole have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.

  • Antifungal Agents: These compounds have also been effective against various fungal pathogens, contributing to the search for new antifungal therapies.

  • Anticancer Agents: A substantial body of research has highlighted the potent cytotoxic effects of 6-chlorobenzothiazole derivatives against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.[1]

The synthesis of these derivatives is typically achieved through the condensation reaction of this compound with various aldehydes, carboxylic acids, or their derivatives. This straightforward synthetic route allows for the generation of a diverse library of compounds for biological screening.

Quantitative Data

The biological activities of various 6-chlorobenzothiazole derivatives are summarized in the tables below, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of 6-Chlorobenzothiazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Triazolo-thiadiazole derivativeS. aureus12.5[2]
Triazolo-thiadiazole derivativeE. coli12.5[2]
Triazolo-thiadiazole derivativeP. aeruginosa25[2]
Triazolo-thiadiazole derivativeK. pneumoniae25[2]
Oxadiazole derivativeS. aureus12.5[2]
Oxadiazole derivativeE. coli25[2]
Thiazolidinone derivativeP. aeruginosa100[3]
Thiazolidinone derivativeE. coli120[3]

Table 2: Antifungal Activity of 6-Chlorobenzothiazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Triazolo-thiadiazole derivativeC. albicans12.5[2]
Triazolo-thiadiazole derivativeA. niger25[2]
Triazolo-thiadiazole derivativeA. flavus25[2]
Oxadiazole derivativeC. albicans25[2]
Oxadiazole derivativeA. niger50[2]
Thiazolidinone derivativeC. glabrata-[4]
Thiazolidinone derivativeA. niger-[4]

Note: Specific MIC values for the thiazolidinone derivatives against C. glabrata and A. niger were not provided in the source material, but the study indicated good measurable activity.

Table 3: Anticancer Activity of 6-Chlorobenzothiazole Derivatives

Compound TypeCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamideHT29 (Colon)0.015[5][6]
Indole based hydrazine carboxamideH460 (Lung)0.28[5][6]
Indole based hydrazine carboxamideA549 (Lung)1.53[5][6]
Indole based hydrazine carboxamideMDA-MB-231 (Breast)0.68[5][6]
Dichlorophenyl-chlorobenzothiazoleHOP-92 (Lung)0.0718[7]
Benzothiazole derivative B7A431 (Skin)-[8]
Benzothiazole derivative B7A549 (Lung)-[8]
Benzothiazole derivative B7H1299 (Lung)-[8]
2-substituted benzothiazoleHepG2 (Liver)38.54 (at 48h)[9]

Note: Specific IC50 values for compound B7 were not provided, but it was reported to significantly inhibit proliferation.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-6-chlorobenzothiazoles

This protocol describes a general method for the synthesis of 2-aryl-6-chlorobenzothiazoles via the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde)

  • Ethanol or other suitable solvent

  • Catalyst (e.g., acetic acid, iodine)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted aromatic aldehyde in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a catalytic amount of a suitable catalyst (e.g., a few drops of glacial acetic acid).

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with a cold solvent (e.g., cold ethanol or water) to remove impurities.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified 2-aryl-6-chlorobenzothiazole.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains using the broth microdilution method.

Materials:

  • Synthesized 6-chlorobenzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls

  • Solvent for dissolving compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the test microorganism in the growth medium.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (medium with inoculum and standard antimicrobial agent), a negative control (medium with inoculum and no compound), and a sterility control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized 6-chlorobenzothiazole derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Standard anticancer drug (e.g., doxorubicin) as a positive control

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at different concentrations.

  • Include a positive control (cells treated with a standard anticancer drug) and a negative control (cells treated with vehicle only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis start This compound + Aldehyde/Carboxylic Acid reaction Condensation Reaction start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial antifungal Antifungal Screening (MIC Determination) characterization->antifungal anticancer Anticancer Screening (IC50 Determination) characterization->anticancer sar Structure-Activity Relationship (SAR) antimicrobial->sar antifungal->sar anticancer->sar

Caption: Workflow for synthesis and biological screening of 6-chlorobenzothiazole derivatives.

Diagram 2: Proposed Anticancer Mechanism of Action

G cluster_pathway Cellular Signaling cluster_outcome Cellular Outcome compound 6-Chlorobenzothiazole Derivative nfkb NF-κB Pathway compound->nfkb akt AKT Pathway compound->akt erk ERK Pathway compound->erk apoptosis Induction of Apoptosis compound->apoptosis cox2 COX-2 Expression nfkb->cox2 inhibits inos iNOS Expression nfkb->inos inhibits nfkb->apoptosis proliferation Inhibition of Cell Proliferation akt->proliferation erk->proliferation apoptosis->proliferation

Caption: Inhibition of pro-survival pathways by 6-chlorobenzothiazole derivatives.

References

Application Notes and Protocols: 2-Amino-5-chlorothiophenol Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2] Specifically, 2-aminobenzothiazoles serve as a crucial pharmacophore in the design of novel therapeutic agents that target various hallmarks of cancer.[1][3] Derivatives of 6-chloro-2-aminobenzothiazole, which are synthesized from the precursor 2-amino-5-chlorothiophenol, have demonstrated significant cytotoxicity against numerous cancer cell lines.[4] These compounds often exert their anticancer effects by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key signaling pathways essential for tumor growth and survival, such as the PI3K/AKT and MAPK/ERK pathways.[2][4]

This document provides an overview of the synthesis, anticancer activity, and mechanisms of action for this class of compounds. It also includes detailed protocols for their evaluation, intended for researchers in oncology and drug development.

Synthesis of 2-Aminobenzothiazole Derivatives

The 2-aminobenzothiazole core is a versatile starting point for creating a diverse library of compounds. The amino group at the C2 position can be readily functionalized to explore structure-activity relationships (SAR).[3] A common synthetic route involves the reaction of a substituted aniline with potassium thiocyanate, followed by cyclization.[5] Alternatively, the 2-amino group of a pre-formed 6-chloro-2-aminobenzothiazole can be modified.

G cluster_0 Step 1: Formation of Thiourea Intermediate cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: N-Functionalization start 4-Chloroaniline + KSCN step1 In Glacial Acetic Acid Add Bromine (Br2) start->step1 intermediate1 Substituted Phenylthiourea step1->intermediate1 step2 Neutralize with NH3(aq) intermediate1->step2 product1 2-Amino-6-chlorobenzothiazole step2->product1 step3 Reaction with Amino Group product1->step3 reagent R-X (e.g., R-COCl or R-Br) reagent->step3 final_product Final Derivative step3->final_product

Caption: General workflow for the synthesis of 2-N-substituted-6-chlorobenzothiazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

Derivatives of 2-amino-6-chlorobenzothiazole have been evaluated against a panel of human cancer cell lines, demonstrating a range of cytotoxic potencies. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

Compound IDDerivative ClassCancer Cell LineAssayIC50 / GI50 (µM)Reference
B7 N-(4-nitrobenzyl)A431 (Skin)-1.8[4]
A549 (Lung)-1.6[4]
H1299 (Lung)-2.1[4]
T2 Triazolyl-thioureaHeLa (Cervical)MTT10.3[5]
Hep2 (Laryngeal)MTT11.2[5]
MCF-7 (Breast)MTT11.8[5]
IVe Optically active thioureaEAC (Mouse Ascites)MTT~10[6]
MCF-7 (Breast)MTT~15[6]
HeLa (Cervical)MTT~33[6]
IVf Optically active thioureaEAC (Mouse Ascites)MTT~12[6]
MCF-7 (Breast)MTT~18[6]
HeLa (Cervical)MTT~35[6]
17 Triazolo-benzodithiazineLeukemia (SR)-GI50 = 0.021*[7]
BTZ 2-(4-aminophenyl)U251 (Human Glioma)MTT3.5[8]
C6 (Rat Glioma)MTT4.0[8]
DF 203 2-(4-amino-3-methylphenyl)IGROV1 (Ovarian)-GI50 < 0.01[9]

*Value converted from log(GI50) = -7.67.

Application Notes: Mechanism of Action

Induction of Apoptosis

A primary mechanism of action for many 2-amino-6-chlorobenzothiazole derivatives is the induction of apoptosis.[4] Treatment of cancer cells with these compounds leads to characteristic morphological and biochemical changes associated with programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3/7), ultimately leading to DNA fragmentation and cell death.[10]

compound 6-Chlorobenzothiazole Derivative mito Mitochondria compound->mito Stress Signal cas9 Caspase-9 (Initiator) mito->cas9 Cytochrome c release cas37 Caspase-3/7 (Executioner) cas9->cas37 Activation parp PARP Cleavage cas37->parp dna DNA Fragmentation cas37->dna apoptosis Apoptosis parp->apoptosis dna->apoptosis

Caption: Intrinsic apoptosis pathway induced by 6-chlorobenzothiazole derivatives.

Cell Cycle Arrest

In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[4] For instance, compound B7 has been shown to arrest cells, preventing them from proceeding through mitosis.[4] This disruption of the normal cell division cycle provides a window for apoptotic mechanisms to eliminate the cancerous cells.

Inhibition of Pro-Survival Signaling Pathways

The anticancer activity of 2-aminobenzothiazole derivatives is frequently linked to their ability to inhibit key protein kinases that drive tumor progression.[1] The PI3K/AKT and MAPK/ERK pathways are central signaling cascades that regulate cell growth, proliferation, and survival. Compound B7 has been shown to inhibit both AKT and ERK signaling, effectively cutting off the pro-survival signals that cancer cells depend on.[4]

cluster_0 PI3K/AKT Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Prolif Cell Proliferation & Survival AKT->Prolif RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Growth Cell Growth & Division ERK->Growth Compound 6-Chlorobenzothiazole Derivative Compound->AKT Inhibition Compound->ERK Inhibition

Caption: Inhibition of AKT and ERK signaling pathways by benzothiazole derivatives.

Experimental Protocols

The following are standard protocols for evaluating the anticancer potential of this compound derivatives.

cluster_assays Downstream Assays start Cancer Cell Culture treat Treat with Compound (Varying Concentrations) start->treat incubate Incubate (e.g., 24-72h) treat->incubate mtt MTT Assay (Cytotoxicity) incubate->mtt annexin Annexin V/PI Staining (Apoptosis) incubate->annexin pi PI Staining (Cell Cycle) incubate->pi wb Western Blot (Protein Expression) incubate->wb analyze Data Analysis (e.g., Flow Cytometry, Plate Reader) mtt->analyze annexin->analyze pi->analyze wb->analyze results Determine IC50, Apoptosis %, Cell Cycle Phase % analyze->results

Caption: General experimental workflow for evaluating anticancer compounds in vitro.

Protocol 1: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Test compound and vehicle (DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with the test compound at its IC50 concentration (and a control) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V (-) / PI (-)

    • Early apoptotic cells: Annexin V (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Test compound and vehicle (DMSO)

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. The DNA content will correspond to different phases of the cell cycle (Sub-G1, G0/G1, S, and G2/M). Analyze the resulting histograms to quantify the percentage of cells in each phase.

References

Application Notes and Protocols for 2-Amino-5-chlorothiophenol and its Derivatives: Exploring Antimicrobial and Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal activities of compounds derived from the 2-Amino-5-chlorothiophenol scaffold. Due to the limited publicly available data on the parent compound, this document focuses on the biological activities of structurally related 2-aminothiophene derivatives, which serve as valuable surrogates for predicting the potential of this chemical class. The provided protocols offer detailed methodologies for the in vitro evaluation of these compounds against a range of microbial pathogens.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiophenol and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Specifically, the introduction of an amino group and a chloro substituent on the thiophenol ring, as seen in this compound, is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with microbial targets. While this compound itself is a key synthetic intermediate, its derivatives, particularly Schiff bases and other substituted aminothiophenes, have demonstrated significant antimicrobial and antifungal properties.[1][2][3] This document summarizes the available quantitative data and provides standardized protocols for further investigation.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the antimicrobial and antifungal activities of various 2-aminothiophene derivatives, which are structurally analogous to derivatives of this compound. This data is presented to illustrate the potential of this compound class.

Table 1: Antifungal Activity of Substituted 2-Aminothiophene Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Substituted 2-Aminothiophene (Compound 2)Yeast, Dermatophytes, Aspergillus species2.00 - 128[3]
Schiff bases of 2-Aminothiophene (4e, 4f, 4g, 4k, 4l, 4m, 4o, 4p)Dermatophytes16 - 64[1][2]

Table 2: Antibacterial Activity of Aminothiophene Derivatives

Compound TypeTest OrganismZone of Inhibition (mm)Reference
N/AData for this compound derivatives is not currently available.N/A

Note: The data presented is for structurally related compounds and should be used as a guide for the potential activity of this compound derivatives.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of test compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound derivative)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: Wells containing broth, inoculum, and a standard antimicrobial agent.

    • Negative Control (Sterility Control): Wells containing only sterile broth.

    • Growth Control: Wells containing broth and inoculum.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi (e.g., 24-48 hours).

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 2: Determination of Zone of Inhibition by Agar Well Diffusion

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.

Materials:

  • Test compound

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic/antifungal

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Agar Plates: Prepare and solidify the appropriate agar medium in sterile Petri dishes.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria/fungi.

  • Well Creation: Use a sterile cork borer or pipette tip to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

  • Controls:

    • Positive Control: A well containing a standard antimicrobial agent.

    • Negative Control (Solvent Control): A well containing the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates under the same conditions as described in the MIC protocol.

  • Reading Results: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the general workflow for antimicrobial screening and a conceptual representation of potential microbial targets.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Activity Evaluation start This compound derivatives Derivative Synthesis (e.g., Schiff Bases, Metal Complexes) start->derivatives mic MIC Determination (Broth Microdilution) derivatives->mic zone Zone of Inhibition (Agar Diffusion) derivatives->zone data Data Analysis mic->data zone->data sar Structure-Activity Relationship data->sar

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

signaling_pathway cluster_cell Potential Microbial Targets Compound Compound Cell Wall Synthesis Cell Wall Synthesis Compound->Cell Wall Synthesis Inhibition Protein Synthesis Protein Synthesis Compound->Protein Synthesis Inhibition DNA Replication DNA Replication Compound->DNA Replication Inhibition Cell Membrane Integrity Cell Membrane Integrity Compound->Cell Membrane Integrity Disruption Microbial Cell Microbial Cell

Caption: Conceptual diagram of potential antimicrobial mechanisms of action for thiophenol compounds.

Conclusion

While direct evidence for the antimicrobial and antifungal activity of this compound is limited, the data from structurally similar 2-aminothiophene derivatives suggest that this is a promising scaffold for the development of new anti-infective agents. The protocols provided herein offer a standardized approach for researchers to systematically evaluate the potential of novel compounds derived from this compound. Further research, including the synthesis and screening of a diverse library of derivatives and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this chemical class.

References

Application Notes and Protocols for HPLC and NMR Analysis of 2-Amino-5-chlorothiophenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of reaction mixtures involving 2-Amino-5-chlorothiophenol, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds, particularly benzothiazole derivatives. The following sections detail the High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopic methods for both qualitative and quantitative analysis of these reaction mixtures.

Introduction

This compound is a versatile building block used in the synthesis of a wide range of heterocyclic compounds, most notably 6-chloro-substituted benzothiazoles. The condensation reaction of this compound with aldehydes or ketones is a common method to produce these derivatives, which exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Accurate and reliable analytical methods are crucial for monitoring the progress of these reactions, determining the purity of the products, and identifying any impurities. This document provides detailed protocols for the analysis of these reaction mixtures using HPLC and NMR spectroscopy.

General Reaction Scheme

The primary reaction of interest is the condensation of this compound with an aldehyde to form a 6-chloro-2-substituted-benzothiazole.

Reaction_Scheme cluster_reactants Reactants cluster_products Products This compound This compound Benzothiazole 6-Chloro-2-substituted-benzothiazole This compound->Benzothiazole + Aldehyde Catalyst, Solvent, Heat Aldehyde Aldehyde (R-CHO) Aldehyde->Benzothiazole Water Water

Caption: General reaction of this compound with an aldehyde.

HPLC Analysis of the Reaction Mixture

Reverse-phase HPLC with UV detection is a robust method for the quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting material, the desired product, and potential impurities.

Experimental Protocol: HPLC Method

Objective: To develop and validate an HPLC method for the simultaneous quantification of this compound and the resulting 6-chloro-2-aryl-benzothiazole in a reaction mixture.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 310 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction mixture.

  • Quench the reaction by diluting the aliquot in 900 µL of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Calibration Standards:

  • Prepare individual stock solutions of this compound and the purified 6-chloro-2-aryl-benzothiazole product in a 50:50 acetonitrile/water mixture at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Presentation: Quantitative Analysis

The following table presents an example of quantitative data obtained from the HPLC analysis of a reaction between this compound and benzaldehyde after 4 hours.

CompoundRetention Time (min)Concentration (µg/mL)Area Under the Curve (AUC)% of Total Area
This compound4.215.6187,20014.8
Benzaldehyde6.88.5102,0008.1
6-chloro-2-phenylbenzothiazole12.572.3867,60068.5
Impurity 1 (Disulfide)14.15.161,2004.8
Other Minor Impurities--48,0003.8

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Quench and Dilute A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Quantify using Calibration Curve G->H I Report Results H->I

Caption: Workflow for HPLC analysis of the reaction mixture.

NMR Analysis of the Reaction Mixture

NMR spectroscopy is an indispensable tool for the structural elucidation of the reaction products and the identification of impurities. Both ¹H and ¹³C NMR are used to confirm the formation of the desired benzothiazole and to characterize any side products.

Experimental Protocol: NMR Spectroscopy

Objective: To qualitatively analyze the reaction mixture to confirm the structure of the product and identify any major byproducts.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Take a representative sample from the crude reaction mixture after work-up.

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into an NMR tube if any solid particles are present.

NMR Parameters:

Parameter ¹H NMR ¹³C NMR
Solvent CDCl₃ CDCl₃
Frequency 400 MHz 100 MHz
Number of Scans 16 1024
Relaxation Delay 1 s 2 s
Pulse Angle 30° 45°

| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm | Tetramethylsilane (TMS) at 0.00 ppm |

Data Presentation: Key Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the starting material and a representative product, 6-chloro-2-phenylbenzothiazole.

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound Aromatic C-H6.6 - 7.2115 - 135
-NH₂~3.8 (broad)-
-SH~3.5-
6-chloro-2-phenylbenzothiazole Benzothiazole Aromatic C-H7.3 - 8.1121 - 154
Phenyl Aromatic C-H7.4 - 8.2127 - 131
Benzothiazole C2-~168
Potential Impurities and their Identification

During the synthesis of 6-chlorobenzothiazoles, several impurities can be formed. These can be identified by their unique signals in the HPLC chromatogram and NMR spectra.

  • Disulfide of this compound: This can form through the oxidation of the starting material. It will have a different retention time in HPLC and will lack the -SH proton signal in the ¹H NMR spectrum.

  • Unreacted Aldehyde: Can be identified by its characteristic aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum.

  • Over-oxidation Products: Depending on the reaction conditions, the sulfur atom in the benzothiazole ring can be oxidized. This would lead to significant changes in the ¹³C NMR chemical shifts of the carbon atoms adjacent to the sulfur.

Logical Flow for Structural Confirmation

NMR_Logic A Acquire 1H and 13C NMR Spectra B Assign Signals for Starting Material (this compound) A->B C Assign Signals for Expected Product (6-chloro-2-substituted-benzothiazole) A->C D Identify Signals of Unreacted Aldehyde A->D E Look for Signals of Potential Byproducts (e.g., Disulfide) A->E F Confirm Structure and Assess Purity B->F C->F D->F E->F

Caption: Logical workflow for NMR-based structural analysis.

Conclusion

The HPLC and NMR methods detailed in these application notes provide a comprehensive framework for the analysis of reaction mixtures involving this compound. The HPLC protocol allows for accurate quantification of reactants, products, and impurities, which is essential for reaction optimization and quality control. The NMR protocols are crucial for the unambiguous structural confirmation of the desired products and the identification of any unknown byproducts. By employing these analytical techniques, researchers and drug development professionals can ensure the quality and consistency of their synthesized compounds.

Application Notes and Protocols: 2-Amino-5-chlorothiophenol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a prime target for therapeutic intervention in numerous diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a significant class of targeted therapies. The benzothiazole scaffold, a heterocyclic aromatic compound, has been identified as a privileged structure in the development of potent and selective kinase inhibitors. 2-Amino-5-chlorothiophenol is a key starting material for the synthesis of the 6-chlorobenzothiazole core, which is present in a number of kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors derived from this important precursor.

Application of this compound in Kinase Inhibitor Synthesis

This compound serves as a versatile building block for the synthesis of various heterocyclic scaffolds with kinase inhibitory activity. The primary application lies in its condensation with a variety of reagents to form the benzothiazole ring system. The presence of the chloro group at the 5-position of the thiophenol (which becomes the 6-position of the benzothiazole) provides a handle for modulating the electronic properties and steric interactions of the final inhibitor, influencing its binding affinity and selectivity for the target kinase.

A common synthetic strategy involves the condensation of this compound with aldehydes, carboxylic acids, or their derivatives to yield 2-substituted-6-chlorobenzothiazoles. Further modifications at the 2-position and the amino group can then be performed to optimize the structure-activity relationship (SAR).

Featured Kinase Inhibitor Classes and Targets

Benzothiazole derivatives synthesized from this compound have shown inhibitory activity against several important kinase targets, including:

  • c-Jun N-terminal Kinases (JNKs): These are stress-activated protein kinases involved in apoptosis, inflammation, and neurodegenerative diseases.

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that play a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

  • Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl): A constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML).

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors featuring the 6-chlorobenzothiazole scaffold.

Compound IDTarget KinaseIC50 (nM)[1]
BI-87G3 JNK11800
Compound IDTarget KinaseIC50 (nM)[2][3]
Compound 11 PI3Kβ20

Experimental Protocols

General Synthesis of 2-Substituted-6-chlorobenzothiazoles

This protocol describes a general method for the synthesis of the 6-chlorobenzothiazole core from this compound.

Materials:

  • This compound

  • Appropriate aldehyde or carboxylic acid

  • Oxidizing agent (e.g., hydrogen peroxide, air)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the aldehyde or carboxylic acid (1-1.2 equivalents) to the solution.

  • If using a carboxylic acid, an acid catalyst may be added.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, add an oxidizing agent to facilitate the cyclization and aromatization to the benzothiazole ring.

  • The product can be isolated by precipitation upon addition of water or by solvent evaporation followed by purification.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of a JNK Inhibitor Precursor (A 2-thioether-benzothiazole)[1]

This protocol is adapted for the synthesis of a 2-thioether-benzothiazole, a scaffold found in JNK inhibitors.

Materials:

  • 2-Mercapto-6-chlorobenzothiazole (can be synthesized from this compound and carbon disulfide)

  • 2-Bromo-5-nitrothiazole

  • Sodium methoxide (NaOMe)

  • Methanol

Procedure:

  • Dissolve 2-mercapto-6-chlorobenzothiazole (1 equivalent) in methanol.

  • Add a solution of sodium methoxide (1.1 equivalents) in methanol to the mixture and stir for 10 minutes at room temperature.

  • Add 2-bromo-5-nitrothiazole (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent.

  • Wash the solid product with methanol and dry under vacuum.

In Vitro Kinase Inhibition Assay (JNK1)[1]

This protocol describes a representative method for evaluating the inhibitory activity of synthesized compounds against JNK1.

Materials:

  • Recombinant JNK1 enzyme

  • Substrate peptide (e.g., GST-c-Jun)

  • ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP

  • Synthesized inhibitor compound

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, JNK1 enzyme, and the substrate peptide.

  • Add the synthesized inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis General Synthesis Workflow start This compound condensation Condensation start->condensation reagent Aldehyde / Carboxylic Acid reagent->condensation cyclization Oxidative Cyclization condensation->cyclization product 2-Substituted-6-chlorobenzothiazole cyclization->product modification Further Modification (e.g., at 2-position) product->modification inhibitor Kinase Inhibitor modification->inhibitor

Caption: General workflow for synthesizing kinase inhibitors from this compound.

G cluster_pathway Simplified JNK Signaling Pathway stress Cellular Stress jnkk JNK Kinase (JNKK) stress->jnkk Activates jnk JNK jnkk->jnk Phosphorylates cjun c-Jun (Transcription Factor) jnk->cjun Phosphorylates gene_expression Gene Expression (Apoptosis, Inflammation) cjun->gene_expression Regulates inhibitor Benzothiazole Inhibitor inhibitor->jnk Inhibits

Caption: Inhibition of the JNK signaling pathway by a benzothiazole-based inhibitor.

G cluster_assay Kinase Inhibition Assay Workflow setup Prepare Reaction Mix (Kinase, Substrate, Buffer) add_inhibitor Add Inhibitor (Varying Conc.) setup->add_inhibitor start_reaction Add [γ-³²P]ATP add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Spot on Phosphocellulose incubation->stop_reaction wash Wash to Remove Free ATP stop_reaction->wash quantify Scintillation Counting wash->quantify analyze Calculate IC50 quantify->analyze

Caption: Experimental workflow for a radiometric kinase inhibition assay.

References

Application Notes and Protocols for the Synthesis of 2-Substituted-6-Chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 2-substituted-6-chlorobenzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] The protocols outlined below are designed for researchers and scientists in organic and medicinal chemistry. Two primary synthetic strategies are presented: a classical multi-step approach involving the synthesis and subsequent modification of a 2-amino-6-chlorobenzothiazole intermediate, and various one-pot condensation reactions that offer a more direct route. This guide includes detailed experimental procedures, tabulated quantitative data for various reaction conditions, and workflow diagrams to ensure clarity and reproducibility.

Introduction

Benzothiazoles, particularly those substituted at the 2- and 6-positions, are prominent scaffolds in pharmacologically active molecules, exhibiting properties such as antimicrobial, anticonvulsant, antioxidant, and antitumor activities.[1][2] The 6-chloro substitution is a common feature in many bioactive benzothiazole derivatives. The synthesis of these compounds typically begins with 4-chloroaniline or 2-amino-5-chlorothiophenol and involves the formation of the thiazole ring. The choice of synthetic route often depends on the desired substituent at the 2-position. This document details two robust and widely applicable protocols for obtaining these target molecules.

Protocol 1: Hugerschoff Synthesis of 2-Amino-6-chlorobenzothiazole and Subsequent Modification

This method is a classical and reliable two-step approach. It first involves the synthesis of the key intermediate, 2-amino-6-chlorobenzothiazole, from 4-chloroaniline via the Hugerschoff reaction. This intermediate can then be further functionalized at the 2-amino group.[4][5]

Part A: Synthesis of 1-(4-chlorophenyl)thiourea
  • Reagents & Materials:

    • 4-chloroaniline

    • Ammonium thiocyanate

    • Ethanol

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • In a round-bottom flask, dissolve equimolar quantities of 4-chloroaniline (e.g., 0.02 mol) and ammonium thiocyanate (e.g., 0.02 mol) in ethanol.[4]

    • Add a catalytic amount of concentrated hydrochloric acid to the mixture.[4]

    • Reflux the reaction mixture for approximately 4 hours with continuous stirring.[4]

    • After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

    • Filter the solid precipitate, wash it thoroughly with cold water, and dry it.

    • The crude 1-(4-chlorophenyl)thiourea can be recrystallized from ethanol to yield the pure product.[4]

Part B: Cyclization to 2-Amino-6-chlorobenzothiazole
  • Reagents & Materials:

    • 1-(4-chlorophenyl)thiourea (from Part A)

    • Chloroform (or Glacial Acetic Acid)

    • Bromine

    • Aqueous ammonia

    • Two-necked round-bottom flask with mechanical stirrer and dropping funnel

    • Ice bath

  • Procedure:

    • Suspend the 1-(4-chlorophenyl)thiourea (e.g., 0.1 mol) in chloroform (100 mL) or glacial acetic acid in the two-necked flask.[4][6]

    • Cool the suspension to below 5 °C using an ice bath while stirring.[4]

    • Prepare a solution of bromine (0.1 mol) in chloroform (100 mL) or glacial acetic acid.[4][6]

    • Add the bromine solution dropwise to the cooled suspension over a period of 2 hours, ensuring the temperature remains below 5 °C.[4]

    • After the addition is complete, continue stirring the mixture at the same temperature for an additional 4 hours.[4]

    • Allow the mixture to warm to room temperature and then reflux until the evolution of hydrogen bromide gas ceases (approx. 4 hours).[4]

    • Remove the solvent by filtration or distillation.[4]

    • Treat the resulting solid with sulfur dioxide water and filter.

    • Neutralize the filtrate with aqueous ammonia to precipitate the crude 2-amino-6-chlorobenzothiazole.[4]

    • The product can be purified by recrystallization from a suitable solvent like ethanol.[6]

The resulting 2-amino-6-chlorobenzothiazole can be used as a versatile building block for introducing various substituents at the 2-position through reactions like acylation, diazotization, or condensation.[2]

Hugerschoff Synthesis Workflow cluster_part_a Part A: Thiourea Formation cluster_part_b Part B: Cyclization A1 4-Chloroaniline A_Reaction Reflux 4h A1->A_Reaction A2 NH4SCN A2->A_Reaction A3 EtOH, HCl (cat.) A3->A_Reaction A_Product 1-(4-chlorophenyl)thiourea A_Reaction->A_Product B_Reaction 1. Add Br2 < 5°C 2. Reflux 4h A_Product->B_Reaction Intermediate B1 Bromine (Br2) B1->B_Reaction B2 Chloroform or Acetic Acid B2->B_Reaction B_Product 2-Amino-6-chlorobenzothiazole B_Reaction->B_Product One-Pot Condensation Start1 This compound Reaction Condensation Reaction Start1->Reaction Start2 Substituted Aldehyde (R-CHO) Start2->Reaction Product 2-(R)-6-chlorobenzothiazole Reaction->Product Conditions Catalyst / Solvent Temperature / Time Conditions->Reaction Purification Work-up & Purification (Filtration, Recrystallization, Chromatography) Product->Purification Final Pure Product Purification->Final

References

Application Notes and Protocols: 2-Amino-5-chlorothiophenol in Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-chlorothiophenol (CAS No: 23474-98-8), also known as 2-amino-5-chlorobenzenethiol, is a versatile bifunctional organic intermediate.[1] Its structure, featuring a reactive amino group (-NH₂) and a thiol group (-SH) on a chlorinated benzene ring, makes it a valuable precursor in the synthesis of various heterocyclic compounds.[2] In the realm of color chemistry, these reactive sites allow for its integration into several classes of dyes and pigments, where its structure can contribute to color intensity and stability.[2] The primary applications involve its use as a diazo component in azo dyes and as a foundational building block for synthesizing benzothiazole-based colorants.

Potential Applications in Dye Synthesis

The unique arrangement of functional groups in this compound allows for the synthesis of at least two major classes of dyes:

  • Azo Dyes: The primary amino group can be readily converted into a diazonium salt. This salt can then be coupled with various electron-rich aromatic compounds (coupling components) like phenols, naphthols, or aromatic amines to form highly colored azo dyes. The resulting dyes would incorporate the 6-chloro-2-mercaptobenzene moiety, and the presence of the sulfur and chlorine atoms can influence the final color and fastness properties of the dye. Dyes based on aminothiophene and its derivatives are known to produce a wide range of colors from red to blue-green with good affinity for synthetic fibers.[3][4]

  • Benzothiazole Dyes: The ortho-positioned amino and thiol groups are ideal for condensation reactions to form the benzothiazole ring system.[5] Reaction with reagents like aldehydes, carboxylic acids, or acyl chlorides leads to the formation of 2-substituted-6-chlorobenzothiazoles.[6][7] The benzothiazole nucleus is a common chromophore in many disperse dyes and can also be further functionalized to create more complex colorants.

Experimental Protocols

The following protocols are generalized procedures based on well-established synthesis methods for analogous compounds.[5][8][9] Researchers should perform small-scale trials to optimize reaction conditions such as temperature, reaction time, and stoichiometry for this compound.

Protocol 1: Synthesis of a Monoazo Dye

This protocol describes a two-step process for synthesizing an azo dye where this compound serves as the diazo component. The process involves diazotization followed by an azo coupling reaction.[8]

Step 1: Diazotization of this compound

  • In a beaker or flask equipped with a magnetic stirrer, suspend 10 mmol of this compound in 25 mL of water and 2.5 mL of concentrated hydrochloric acid (approx. 30 mmol).

  • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring. The mixture will likely be a fine slurry.

  • In a separate beaker, dissolve 10.5 mmol of sodium nitrite (NaNO₂) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold suspension of the amine hydrochloride over 15-20 minutes. Keep the temperature strictly between 0°C and 5°C to ensure the stability of the diazonium salt.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The resulting clear or slightly turbid solution is the diazonium salt solution. A slight excess of nitrous acid can be tested for with starch-iodide paper and neutralized by adding a small amount of sulfamic acid if necessary.[10]

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve 10 mmol of the coupling component (e.g., 2-naphthol, resorcinol, or an N,N-dialkylaniline derivative) in 30 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution with vigorous stirring.

  • A brightly colored precipitate should form immediately. Maintain the temperature below 10°C throughout the addition.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product in an oven at 60-70°C or in a vacuum desiccator.

  • Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) for purification.[10]

Protocol 2: Synthesis of a 2-Aryl-6-chlorobenzothiazole Dye

This protocol outlines the synthesis of a benzothiazole derivative via the condensation of this compound with an aromatic aldehyde.[5][7]

  • To a round-bottom flask, add 10 mmol of this compound and 10 mmol of a substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-(dimethylamino)benzaldehyde).

  • Add 20-30 mL of a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • The reaction can be catalyzed by adding a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidant depending on the chosen methodology. In some cases, the reaction proceeds simply by heating in air (using DMSO as both solvent and oxidant).[7]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-140°C, depending on the solvent) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid product precipitates, collect it by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • Dry the product and recrystallize from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2-aryl-6-chlorobenzothiazole.

Data Presentation

The following tables present representative quantitative data for dyes synthesized from analogous aminothiophene and aminothiazole precursors. This data serves as a reference for the expected properties of dyes derived from this compound.

Table 1: Representative Yields and Physical Properties of Azo Dyes

Diazo Component Coupling Component Yield (%) M.P. (°C) Color Shade λmax (nm) Reference
2-Amino-5-mercapto-1,3,4-thiadiazole 2-Chloroaniline* 92% - Orange-Yellow - [10]
2-Amino-5-mercapto-1,3,4-thiadiazole 2-Amino-9-ethylcarbazole** 65% 164 Orange-Green - [10]
3-Phenyl-5-aminopyrazole Schäffer Acid - - Red - [7]
3-Phenyl-5-aminopyrazole Resorcinol - - Yellowish-Orange - [7]

*Data for the intermediate azo compound. **Data for the final disazo dye.

Table 2: Representative Fastness Properties of Azo Dyes on Synthetic Fabrics

Dye Structure Class Light Fastness (1-8) Wash Fastness (1-5) Sublimation Fastness (1-5) Rubbing Fastness (1-5) Reference
Disazo dyes from 2-amino-5-mercapto-1,3,4-thiadiazole Good Excellent Excellent - [10]
Dyes from 2-amino-3-nitro-5-acylthiophenes Moderate - Good - [3]
Dyes from 2-aminothiophene derivatives Poor to Good Good to Excellent Good to Excellent Good to Excellent [3]

(Rating scales: Light Fastness: 1=Poor, 8=Excellent; Other Fastness: 1=Poor, 5=Excellent)

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis of dyes using this compound.

Azo_Dye_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification A This compound D Diazotization (0-5°C) A->D B NaNO₂ + HCl B->D C Coupling Component (e.g., 2-Naphthol) E Azo Coupling (<10°C) C->E D->E Diazonium Salt F Crude Azo Dye (Precipitate) E->F G Filtration & Washing F->G H Drying & Recrystallization G->H I Pure Azo Dye H->I

Caption: Generalized workflow for the synthesis of an azo dye.

Benzothiazole_Synthesis_Workflow cluster_start_benz Starting Materials cluster_process_benz Reaction & Work-up cluster_end_benz Purification A_benz This compound C_benz Condensation / Cyclization (Heat, Solvent, Catalyst) A_benz->C_benz B_benz Aromatic Aldehyde (e.g., Ar-CHO) B_benz->C_benz D_benz Precipitation / Cooling C_benz->D_benz E_benz Filtration & Washing D_benz->E_benz Crude Product F_benz Drying & Recrystallization E_benz->F_benz G_benz Pure 2-Aryl-6-chlorobenzothiazole F_benz->G_benz

Caption: Generalized workflow for benzothiazole dye synthesis.

Logical_Relationships cluster_precursor Precursor Molecule cluster_pathways Synthetic Pathways cluster_products Resulting Dye Classes Precursor This compound (C₆H₆ClNS) Pathway1 Diazotization & Azo Coupling Precursor->Pathway1 Pathway2 Condensation & Cyclization Precursor->Pathway2 Product1 Azo Dyes Pathway1->Product1 Product2 Benzothiazole Dyes Pathway2->Product2

Caption: Synthetic pathways from precursor to dye classes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-chlorothiophenol (CAS: 23474-98-8).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

While various methods can be adapted, a prevalent strategy involves the reduction of a nitro group and the introduction of a thiol group, often starting from a substituted nitrobenzene. A common precursor is 2,4-dichloronitrobenzene, which can undergo nucleophilic substitution with a sulfur source, followed by the reduction of the nitro group. Another approach is the reduction of a corresponding sulfonyl chloride.

Q2: What is the primary cause of impurity in the final product?

The most significant and common side reaction is the oxidation of the thiol group (-SH) of this compound.[1][2] This leads to the formation of the corresponding disulfide, bis(2-amino-5-chlorophenyl) disulfide. This oxidation can occur during the reaction, work-up, or even storage if the material is exposed to air.[3][4]

Q3: How can I minimize the formation of the disulfide byproduct?

To prevent oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during the work-up and purification steps.[1] Using degassed solvents can also be beneficial. For storage, keeping the compound in a tightly sealed container, under nitrogen or argon, and at a low temperature (4°C) is recommended.[5]

Q4: What are the recommended storage conditions for this compound?

The compound should be stored at room temperature or refrigerated (4°C), protected from light, and kept in a tightly sealed container under a dry, inert atmosphere like nitrogen to prevent oxidation.[5][6]

Troubleshooting Guide

Low Yield

Problem: The overall yield of this compound is significantly lower than expected.

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature. Ensure the quality and stoichiometry of your reagents are correct.
Oxidation to Disulfide As mentioned in the FAQs, this is a primary cause of yield loss.[1] Perform the reaction and work-up under an inert atmosphere. Use freshly degassed solvents. The disulfide can sometimes be reduced back to the thiol.[7]
Suboptimal Reaction Conditions The choice of reducing agent and reaction solvent can dramatically impact yield. Different synthetic routes have vastly different efficiencies. For instance, a one-step synthesis of the parent compound 2-aminothiophenol showed a much higher yield compared to multi-step routes.[8]
Losses During Work-up/Purification The product can be lost during extraction if the pH is not optimal. When isolating 2-aminothiophenol from a basic hydrolysis mixture, careful acidification with a weak acid like acetic acid to a pH of about 6.5 can improve precipitation and purity.[9] Avoid strong mineral acids which can cause degradation or side reactions.[9]
Product Purity Issues

Problem: The final product is contaminated with significant impurities, as seen on NMR or LC-MS.

Potential Cause Suggested Solution
Disulfide Impurity This will appear as a dimer in the mass spectrum. Purification via column chromatography can separate the monomer from the dimer. Alternatively, the crude product can be treated with a reducing agent to convert the disulfide back to the thiol before a final purification step.
Unreacted Starting Material Improve reaction monitoring with TLC to ensure full conversion. If the starting material has a very different polarity from the product, it can be easily removed by column chromatography.
Formation of Other Side Products Depending on the synthetic route, other side products can form. For example, when using sodium sulfide, a competing reaction can sometimes lead to the formation of the corresponding aniline (e.g., 4-chloro-2-nitroaniline).[8] Optimizing the reaction temperature and stoichiometry can help minimize this.

Experimental Protocols

The following is a representative protocol for a one-pot synthesis of an aminothiophenol, adapted from a method for the parent compound, 2-aminothiophenol, which has been reported to achieve high yields.[8] This method can be adapted for this compound, likely starting from 2,4-dichloronitrobenzene.

Reaction: One-pot synthesis from 2,4-dichloronitrobenzene using sodium disulfide.

Materials:

  • 2,4-dichloronitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sublimed sulfur

  • Ethanol (50%)

  • Glacial acetic acid

  • Ether

  • Sodium chloride

Procedure:

  • Preparation of Sodium Disulfide: Prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate and sublimed sulfur in 50% ethanol. The mixture is heated until all the sulfur dissolves, forming a brownish-red solution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2,4-dichloronitrobenzene.

  • Addition of Reagent: Add the prepared sodium disulfide solution to the refluxing solution of 2,4-dichloronitrobenzene over a period of 30 minutes.

  • Reflux: Continue to reflux the reaction mixture for 9-10 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Extract the mixture with ether to remove any unreacted starting material or non-polar side products.

  • Acidification: Transfer the aqueous layer to a beaker. Saturate the solution with sodium chloride. Carefully acidify with glacial acetic acid to precipitate the this compound, which may separate as an oil.[8]

  • Isolation: Extract the product into ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The choice of synthetic strategy can have a profound impact on the overall yield. The following table, adapted from a study on the synthesis of the parent compound 2-aminothiophenol from 2-chloronitrobenzene, illustrates this point.[8]

Synthetic Scheme Number of Steps Key Intermediates Overall Yield (%)
Scheme I3di-(2-nitrophenyl)-disulfide -> 2-nitrothiophenol4.0
Scheme II3di-(2-nitrophenyl)-disulfide -> 2-nitrobenzenesulfonyl chloride3.4
Scheme III2di-(2-nitrophenyl)-disulfide15.0
Scheme IV1Direct conversion51.5

Data adapted from a study on 2-aminothiophenol synthesis and is presented for illustrative purposes.[8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (e.g., Sodium Disulfide) setup_reaction Setup Reaction Vessel (Inert Atmosphere) add_reagents Add Precursor & Reagents setup_reaction->add_reagents reflux Heat to Reflux (9-10 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor extract Aqueous/Organic Extraction monitor->extract acidify Acidify Aqueous Layer (Glacial Acetic Acid) extract->acidify isolate Isolate Crude Product acidify->isolate purify Purify (Distillation/Chromatography) isolate->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Low Yield

G start Low Yield Observed check_oxidation Evidence of Disulfide (e.g., Dimer in MS)? start->check_oxidation check_completion Reaction Complete (TLC shows no SM)? check_oxidation->check_completion No sol_inert Use Inert Atmosphere & Degassed Solvents check_oxidation->sol_inert Yes check_workup Optimal Work-up Conditions Used? check_completion->check_workup Yes sol_time_temp Increase Reaction Time or Temperature check_completion->sol_time_temp No sol_ph Optimize pH During Acidification (pH ~6.5) check_workup->sol_ph No sol_purification Refine Purification Method to Reduce Loss check_workup->sol_purification Yes sol_reduce Consider Reducing Disulfide Back to Thiol sol_inert->sol_reduce sol_reduce->check_completion sol_reagents Verify Reagent Quality & Stoichiometry sol_time_temp->sol_reagents end Yield Improved sol_reagents->end sol_ph->end sol_purification->end

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2-Amino-5-chlorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Amino-5-chlorothiophenol and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My purified this compound derivative is always contaminated with a significant impurity. How can I identify and minimize it?

A1: The most common impurity in 2-aminothiophenol derivatives is the corresponding disulfide dimer, formed by the oxidation of the thiol group. This oxidation can occur during the reaction, workup, or purification stages.

Identification:

  • Mass Spectrometry (MS): Look for a mass peak that corresponds to double the molecular weight of your product minus two hydrogen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic thiol proton (-SH) peak will be absent in the disulfide dimer.

  • High-Performance Liquid Chromatography (HPLC): The disulfide impurity will typically appear as a less polar peak compared to the desired thiol.

Minimization Strategies:

  • Inert Atmosphere: Conduct your reaction and all subsequent workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[1]

  • Acidic Conditions: Maintain a slightly acidic pH during workup and purification, as the thiolate anion, which is more prevalent at higher pH, is more susceptible to oxidation.[2][3] Acidification with a weak acid like acetic acid can be effective.[2]

  • Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your aqueous solutions to sequester trace metal ions that can catalyze thiol oxidation.

  • Reducing Agents: In some cases, adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to purification buffers can help maintain the thiol in its reduced state. However, be mindful of potential interference with subsequent reactions.

Q2: I am experiencing very low yields after purifying my this compound derivative by recrystallization. What are the possible causes and solutions?

A2: Low yields during recrystallization can be attributed to several factors, from solvent choice to procedural errors.

Troubleshooting Low Recrystallization Yield:

Possible Cause Solution
Inappropriate Solvent System The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different single or mixed solvent systems. Common choices include ethanol, ethanol/water mixtures, or hexane/ethyl acetate.[4]
Using Too Much Solvent Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly or if crystallization occurs during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated and work quickly. Allow the filtrate to cool slowly to room temperature before placing it in an ice bath.
Incomplete Crystallization Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
Loss During Washing Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Product is an Oil Some derivatives may "oil out" instead of crystallizing. This can sometimes be rectified by scratching the inside of the flask with a glass rod at the solvent line to induce crystallization, or by adding a seed crystal.

Q3: My column chromatography purification is not effectively separating my desired product from impurities. What can I do?

A3: Ineffective separation during column chromatography often points to issues with the stationary phase, mobile phase, or the loading technique.

Optimizing Column Chromatography:

  • Solvent System Selection: The choice of eluent is critical. For normal-phase silica gel chromatography, a common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[5][6] The polarity can be gradually increased (gradient elution) to elute compounds of increasing polarity. For basic compounds like aminophenols, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.[5]

  • Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[7]

  • Managing Disulfide Impurity: The disulfide dimer is typically less polar than the corresponding thiol. Therefore, it will elute earlier in normal-phase chromatography. A less polar solvent system at the beginning of the elution should effectively separate the disulfide.

  • Alternative Stationary Phases: If separation on silica gel is poor, consider using a different stationary phase, such as alumina. Acidic alumina might help to stabilize the thiol by keeping it protonated.

Data Presentation

Table 1: Typical Impurity Profile of 2-Aminothiophenol

This table presents a sample impurity profile for 2-Aminothiophenol, which can be used as a reference for quality control.

Impurity Typical Limit (%) Analytical Method
2,2'-Diaminodiphenyl Disulfide< 0.30GC
Aniline< 0.30GC
2-Chloroaniline< 0.30GC
Toluene< 0.20GC
Water< 0.50Karl Fischer
Total Impurities < 1.00 -

Data is illustrative and based on typical supplier specifications.

Table 2: Example HPLC Method Parameters for Analysis of Aromatic Amines

This table provides a starting point for developing an HPLC method for purity analysis of this compound derivatives.

Parameter Condition
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with a higher percentage of A, and gradually increase the percentage of B.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

These are general conditions and should be optimized for the specific derivative being analyzed.[8]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a this compound Derivative

  • Solvent Selection: Determine a suitable solvent or solvent pair. For a two-solvent system, dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol).[9]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen primary solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath. If using a two-solvent system, add the second solvent (in which the compound is less soluble, e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution, then cool as described.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the solution to the top of the silica gel. Alternatively, use the dry loading method described in the FAQs.[7]

  • Elution: Carefully add the mobile phase to the column and apply pressure to begin elution. Start with the least polar solvent system determined from your TLC analysis and gradually increase the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Derivative Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization Path Column Column Chromatography Crude->Column Chromatography Path (if recrystallization is ineffective) HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath Dissolve->Cool No insoluble impurities HotFilter->Cool FilterWash Vacuum Filtration & Cold Solvent Wash Cool->FilterWash Dry Dry Under Vacuum FilterWash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Purity Analysis (HPLC) Pure->Analysis PureColumn Pure Product (Post-Column) Column->PureColumn PureColumn->Analysis

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Oxidation start Problem: Disulfide Impurity Observed check_atmosphere Is the reaction/workup under inert atmosphere? start->check_atmosphere implement_inert Action: Use N2 or Ar and degassed solvents check_atmosphere->implement_inert No check_ph Is the pH of aqueous layers acidic? check_atmosphere->check_ph Yes implement_inert->check_ph adjust_ph Action: Acidify with a weak acid (e.g., Acetic Acid) check_ph->adjust_ph No check_metals Are metal catalysts or impurities present? check_ph->check_metals Yes adjust_ph->check_metals add_chelator Action: Add EDTA to aqueous solutions check_metals->add_chelator Yes solution Result: Minimized Disulfide Formation check_metals->solution No add_chelator->solution

Caption: Troubleshooting logic for minimizing disulfide impurity formation.

References

Optimizing reaction conditions for benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzothiazole synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of benzothiazoles, offering potential causes and actionable solutions in a question-and-answer format.

Low Reaction Yield

Q1: My benzothiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields are a frequent challenge in benzothiazole synthesis and can often be attributed to incomplete reactions, side reactions, or suboptimal conditions.[1]

Potential Causes:

  • Incomplete Cyclization: The reaction may not have proceeded to completion.

  • Side Reactions: Undesired reactions such as sulfonation, halogenation, or polymerization of starting materials can consume reactants and generate impurities.[1][2]

  • Hydrolysis: Starting materials, like phenylthiourea, can hydrolyze, particularly under harsh acidic conditions.[1]

  • Suboptimal Catalyst Concentration: The amount of catalyst is critical for efficient cyclization.[1]

  • Improper Temperature Control: Both excessively high and low temperatures can negatively affect the reaction rate and selectivity. High temperatures may promote side reactions.[1]

  • Inactive Catalyst or Reagents: The catalyst or reagents may have degraded.[2]

  • Presence of Impurities: Impurities in the starting materials can interfere with the reaction.[2]

Solutions & Optimization Strategies:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2] Gradually adjust the temperature to find the ideal balance between reaction rate and selectivity.[1]

  • Adjust Catalyst Concentration: Systematically vary the catalyst concentration to find the optimal loading.

  • Use High-Purity Reagents: Ensure that starting materials are pure and dry.[1][2]

  • Control Atmosphere: For starting materials sensitive to oxidation, such as 2-aminothiophenol, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation and improve yields.[3]

  • Efficient Mixing: Ensure the reaction mixture is stirred effectively to promote contact between reactants.[1]

Side Product Formation

Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?

Byproduct formation is a primary contributor to low yields and complicates purification.

Common Side Products & Minimization Strategies:

  • Unreacted Starting Materials: If the reaction is incomplete, unreacted starting materials will contaminate the product.

    • Solution: Optimize reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC.[1][3]

  • Over-oxidation Products: In reactions involving an oxidizing agent, the desired product can be further oxidized.

    • Solution: Carefully control the stoichiometry of the oxidizing agent.[2]

  • Symmetrical Urea/Thiourea Derivatives: In some reactions, self-condensation of the amine starting material can occur.

    • Solution: Employ a controlled and slow addition of the coupling reagent.[3]

  • Polymerization: Starting materials can sometimes polymerize under the reaction conditions.

    • Solution: Adjust the reaction concentration to minimize polymerization.[2]

Product Purification Issues

Q3: The color of my final benzothiazole product is off-white or yellowish, indicating impurities. How can I improve its purity and color?

Discoloration in the final product is a common sign of impurities.

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying solid benzothiazole derivatives.[2] A common solvent for recrystallization is ethanol.[2]

  • Salt Formation and Recrystallization: Converting the crude benzothiazole into its hydrochloride salt, followed by recrystallization, can be a highly effective method for removing colored impurities. The free base can then be regenerated if needed.[1]

  • Activated Carbon Treatment: Adding activated carbon (e.g., Norit) to a hot solution of the crude product can help remove colored impurities before filtration and recrystallization.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography can be employed for further purification.[2]

Q4: I'm having difficulty isolating my product from the reaction mixture.

Isolation Challenges & Solutions:

  • Product Soluble in Solvent: If the product is soluble in the reaction solvent, it can be precipitated by adding a non-solvent or by concentrating the reaction mixture.[2]

  • Emulsion Formation During Workup: Emulsions can form during aqueous workup and extraction.

    • Solution: Try adding a saturated brine solution to break the emulsion or filter the mixture through a pad of celite.

Data Presentation: Comparison of Benzothiazole Synthesis Methods

The following table summarizes quantitative data for several common methods for synthesizing benzothiazoles, providing a clear comparison to aid in the selection of a synthetic strategy.[4]

MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Classical Methods
Jacobson SynthesisThiobenzanilidesK₃[Fe(CN)₆], NaOHAqueous/OrganicRoom Temp.24 - 168 hVariable
Hugershoff SynthesisArylthioureasBr₂ChloroformVariesVariesModerate
Condensation with Aldehydes
Conventional Heating2-Aminothiophenol, Aromatic/Aliphatic AldehydesH₂O₂/HClEthanolRoom Temp.45 - 60 min85 - 94%
Microwave-Assisted2-Aminothiophenol, Aromatic/Aliphatic AldehydesAg₂O-804 - 8 min92 - 98%[5]
Ultrasound-Assisted2-Aminothiophenol, Aromatic/Aliphatic AldehydesFeCl₃/Montmorillonite K-10--0.7 - 5 h33 - 95%[5]
Ionic Liquid Catalyst2-Aminothiophenol, Aromatic/Aliphatic Aldehydes[bmim][FeCl₄]--30 - 90 min82 - 94%[5]
Condensation with Carboxylic Acids
Solvent-Free2-Aminothiophenol, Benzoic Acid DerivativesMolecular IodineSolvent-Free-10 minExcellent[6]
Heterogeneous Catalyst2-Aminothiophenol, Aliphatic/Aromatic Carboxylic AcidsMethanesulfonic acid/Silica gel---High-yielding[6]
Condensation with Acyl Chlorides
Ionic Liquid2-Aminothiophenol, Aromatic Acid Chlorides1-butylimidazole tetrafluoroborate-Room Temp.--[6]
Heterogeneous Catalyst2-Aminothiophenol, Acyl ChloridesNaHSO₄-SiO₂Solvent-Free---[6]

Experimental Protocols

Synthesis of 2-Arylbenzothiazoles via Condensation with Aldehydes using H₂O₂/HCl

This protocol describes a general method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.[6]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol at room temperature.

  • To this solution, add 30% H₂O₂ (6 equivalents) followed by the dropwise addition of concentrated HCl (3 equivalents) while stirring.

  • Continue stirring the reaction mixture at room temperature for 1 hour.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.

Synthesis of 2-Amino-6-chlorobenzothiazole (Hugershoff Method)

This protocol details the synthesis of a 2-aminobenzothiazole derivative from a substituted phenylthiourea.[1]

Materials:

  • p-chlorophenylthiourea

  • Methanol

  • Acetone

  • Bromine (or other suitable catalyst)

Procedure:

  • Suspend p-chlorophenylthiourea in a suitable solvent.

  • Add the catalyst (e.g., bromine).

  • Maintain the mixture at 45°-50°C for 1.5 hours.

  • Increase the temperature to 65°-70°C for 6 hours.

  • Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.

  • Cool the mixture again and filter the precipitated product.

  • Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole. (Expected Yield: ~92%).[1]

Mandatory Visualizations

experimental_workflow start Start: Combine Reactants & Solvent add_catalyst Add Catalyst/ Reagent start->add_catalyst energy_source Apply Energy Source (Heat, Microwave, etc.) add_catalyst->energy_source monitor Monitor Reaction (TLC) energy_source->monitor monitor->energy_source Incomplete workup Work-up (Quenching, Extraction) monitor->workup Reaction Complete purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Caption: A general experimental workflow for benzothiazole synthesis.

condensation_pathway cluster_reactants Reactants 2_aminothiophenol 2-Aminothiophenol schiff_base Schiff Base Intermediate 2_aminothiophenol->schiff_base aldehyde Aldehyde aldehyde->schiff_base cyclization Intramolecular Cyclization schiff_base->cyclization oxidation Oxidation cyclization->oxidation benzothiazole 2-Substituted Benzothiazole oxidation->benzothiazole

Caption: Reaction pathway for benzothiazole synthesis via condensation.

hugershoff_synthesis arylthiourea Arylthiourea cyclization_reagent Add Cyclization Reagent (e.g., Bromine) arylthiourea->cyclization_reagent intermediate Cyclized Intermediate cyclization_reagent->intermediate elimination Elimination intermediate->elimination aminobenzothiazole 2-Aminobenzothiazole elimination->aminobenzothiazole

Caption: Logical relationship in the Hugershoff synthesis of 2-aminobenzothiazoles.

References

Identification of byproducts in 2-Amino-5-chlorothiophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-chlorothiophenol. It addresses common issues related to byproduct formation during synthesis and offers strategies for their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black. What could be the cause?

A dark coloration often indicates oxidation of the thiophenol moiety. Thiophenols, especially in the presence of air (oxygen), can oxidize to form disulfides and other colored byproducts. It is also possible that other degradation or side reactions are occurring.

Q2: I observe an unexpected peak in my LC-MS analysis with a mass double that of my starting material, minus two protons. What is this byproduct?

This observation strongly suggests the formation of a disulfide dimer, 5,5'-dichloro-2,2'-dithiobis(aniline). This is a common byproduct resulting from the oxidative coupling of two molecules of this compound.

Q3: My NMR spectrum shows a loss of the thiol proton signal and shifts in the aromatic region. What does this indicate?

The disappearance of the thiol proton (-SH) signal is a clear indication that the thiol group has reacted. If this is not the intended reaction, it could be due to oxidation to a disulfide or another side reaction involving the thiol. The shifts in the aromatic region would be consistent with a change in the electronic environment of the benzene ring due to the formation of a new species.

Q4: I am trying to synthesize a benzothiazole, but my yield is very low. What are the potential competing reactions?

Low yields in benzothiazole synthesis can be due to several factors. Besides the formation of the disulfide byproduct, other side reactions may include incomplete cyclization, or side reactions of the amino group. The purity of the starting this compound is also a critical factor; impurities can lead to undesired side reactions.[1]

Q5: How can I minimize the formation of the disulfide byproduct?

To minimize oxidation, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Using degassed solvents can also help to reduce the amount of dissolved oxygen in the reaction mixture.

Troubleshooting Guide

Observation Potential Cause Suggested Solution
Appearance of a peak with m/z corresponding to a dimer of this compound Oxidative coupling of the thiol groups to form a disulfide bridge.- Run the reaction under an inert atmosphere (Nitrogen or Argon).- Use freshly degassed solvents.- Add a reducing agent compatible with your reaction conditions.
Reaction mixture turns dark brown or black Oxidation of the thiophenol.- Ensure an inert atmosphere is maintained throughout the reaction.- Check the purity of the starting material for any metal impurities that could catalyze oxidation.
Low yield of the desired product - Competing disulfide formation.- Sub-optimal reaction conditions (temperature, catalyst, etc.).- Impurities in the starting material.[1]- Implement solutions to minimize oxidation.- Optimize reaction parameters such as temperature, reaction time, and catalyst loading.- Ensure the purity of this compound using techniques like HPLC before use.
Multiple unexpected spots on TLC analysis - Formation of various byproducts.- Degradation of starting material or product.- Analyze the reaction mixture by LC-MS to identify the mass of the byproducts.- Adjust reaction conditions to be milder (e.g., lower temperature).- Purify the starting material.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2-Substituted Benzothiazole

This protocol describes a general method for the synthesis of a 2-substituted benzothiazole from this compound and an aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF) under an inert atmosphere.

  • Reagent Addition: Add the desired aldehyde (1-1.2 equivalents) to the solution.

  • Catalyst (if required): Depending on the specific reaction, a catalyst (e.g., an acid or a base) may be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Identification of Byproducts by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and identifying byproducts in a reaction mixture.[2]

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC System:

    • Column: A C18 reverse-phase column is commonly used for the separation of aromatic compounds.[2]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is typically employed.

    • Detector: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the expected product and byproducts. A mass spectrometer detector (LC-MS) is highly recommended for identifying the molecular weights of the byproducts.

  • Analysis: Inject the sample onto the HPLC system. The retention time of the peaks can be compared to that of a standard of this compound to identify unreacted starting material. The mass spectra of the other peaks can be used to identify potential byproducts like the disulfide dimer.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products A This compound C Desired Product: 2-Substituted-6-chlorobenzothiazole A->C + Aldehyde (Desired Pathway) D Byproduct: Disulfide Dimer A->D  Oxidation (Side Reaction) B Aldehyde (R-CHO) B->C

Caption: Reaction pathways for this compound.

workflow start Unexpected Result in Reaction observe Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->observe identify Identify Unknown Peaks/Signals observe->identify compare Compare Mass and Spectral Data to Potential Byproducts (e.g., Dimer, Oxidation Products) identify->compare troubleshoot Consult Troubleshooting Guide for Mitigation Strategies compare->troubleshoot optimize Optimize Reaction Conditions (Inert atmosphere, pure reagents) troubleshoot->optimize end Improved Reaction Outcome optimize->end

Caption: Workflow for byproduct identification and mitigation.

References

Preventing oxidation of 2-Amino-5-chlorothiophenol to disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the handling and use of 2-Amino-5-chlorothiophenol, with a focus on preventing its oxidation to the corresponding disulfide. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your starting material and the success of your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reagent has a yellow or off-white appearance and/or has poor solubility. Oxidation to disulfide has likely occurred.Discard the reagent and obtain a fresh batch. Ensure proper storage conditions for the new material (see FAQs below). For some applications, the disulfide can be reduced back to the thiol, but this will introduce additional reagents and purification steps.
Low or no yield in a reaction where the thiol is a key nucleophile. The thiol group has been oxidized, rendering it unreactive.Strictly follow protocols for handling air-sensitive reagents. This includes the use of deoxygenated solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Consider adding a non-interfering reducing agent to the reaction mixture.
Inconsistent reaction outcomes or appearance of unexpected byproducts. Partial oxidation of the starting material is leading to side reactions.Confirm the purity of the this compound before use. Implement rigorous inert atmosphere techniques for all storage and handling procedures.
Reaction mixture darkens or changes color unexpectedly. This could be a sign of oxidation, which can be catalyzed by trace metals or exposure to light.Use high-purity, deoxygenated solvents. Consider adding a chelating agent like EDTA to sequester catalytic metal ions. Protect the reaction from light by wrapping the flask in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway is the oxidation of the thiol (-SH) group. Two molecules of this compound can be oxidized to form a disulfide (-S-S-) bond, resulting in a dimeric impurity. This oxidation is primarily caused by atmospheric oxygen.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored at room temperature or refrigerated (2-8 °C) in a tightly sealed, opaque container under an inert atmosphere of nitrogen or argon.[1] It should also be protected from light.

Q3: How can I prevent oxidation during my experiment?

A3: Preventing oxidation requires the exclusion of atmospheric oxygen. This can be achieved by:

  • Using Deoxygenated Solvents: Solvents should be thoroughly deoxygenated before use by sparging with an inert gas (nitrogen or argon) or by the freeze-pump-thaw method.

  • Maintaining an Inert Atmosphere: The reaction should be carried out in a flask that has been purged of air and kept under a positive pressure of an inert gas. This is typically achieved using a Schlenk line or a glovebox.

  • Controlling pH: Thiol oxidation is often accelerated at higher (alkaline) pH due to the formation of the more easily oxidized thiolate anion. Maintaining a neutral or slightly acidic pH can help to stabilize the thiol.

  • Using Antioxidants or Reducing Agents: In some cases, a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be added to the reaction mixture to maintain the thiol in its reduced state. However, the compatibility of these additives with your specific reaction chemistry must be considered.

Q4: Are there any other factors that can promote oxidation?

A4: Yes, trace amounts of metal ions can catalyze the oxidation of thiols. Exposure to light, especially UV light, and elevated temperatures can also increase the rate of oxidation.

Data Presentation

Table 1: Comparative Antioxidant Activity of a Thiophenol Derivative

The following table presents the radical scavenging activity of a thiophenol derivative structurally related to this compound, as measured by the DPPH and ABTS assays. The values are expressed as Trolox Equivalents (TE), where a higher value indicates greater antioxidant capacity. This data can be used as a proxy to understand the antioxidant potential of aminothiophenols.

Compound Substituents DPPH Radical Scavenging Activity (TE) ABTS Radical Scavenging Activity (TE)
Thiophenol Derivative2-NH₂, 4-Cl0.80Not Reported

Data adapted from a comparative study on thiophenol derivatives.[2]

Experimental Protocols

Protocol 1: General Procedure for Handling this compound in a Synthesis Reaction

This protocol outlines the general steps for using this compound in a reaction that requires the exclusion of air to prevent oxidation.

Materials:

  • This compound

  • Reaction solvent (e.g., ethanol, DMF), deoxygenated

  • Other reagents for the specific synthesis

  • Schlenk flask or three-necked round-bottom flask

  • Rubber septa

  • Nitrogen or argon gas source with a manifold or balloon

  • Syringes and needles

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction flask with a stir bar and seal the openings with rubber septa. Connect the flask to a nitrogen or argon line via a needle through one of the septa. Use another needle as an outlet to allow the flask to be purged with the inert gas for several minutes.

  • Reagent Addition:

    • If this compound is the first reagent, quickly weigh it and add it to the flask against a positive flow of inert gas.

    • Add the deoxygenated solvent via a cannula or a syringe.

    • Add any other reagents, also dissolved in deoxygenated solvents, via syringe.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction (a balloon filled with the inert gas is a convenient way to do this). Stir the reaction at the appropriate temperature for the required time.

  • Work-up and Purification: Once the reaction is complete, it is advisable to perform the work-up and purification steps as quickly as possible to minimize exposure to air.

Protocol 2: Synthesis of a Benzothiazole Derivative using this compound

This protocol describes a representative synthesis of a 2-substituted benzothiazole from this compound and an aldehyde.

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ethanol (deoxygenated, 10 mL)

  • Catalyst (e.g., a few drops of acetic acid, optional)

  • Schlenk flask

  • Reflux condenser

  • Inert gas setup (as in Protocol 1)

Procedure:

  • Set up the Schlenk flask under an inert atmosphere as described in Protocol 1.

  • To the flask, add this compound (1 mmol) and the aromatic aldehyde (1 mmol).

  • Add deoxygenated ethanol (10 mL) and the catalyst, if used.

  • Heat the reaction mixture to reflux under the inert atmosphere and maintain for the required reaction time (this can be monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Mandatory Visualizations

Oxidation_Pathway Oxidation of this compound Thiol1 This compound Disulfide Disulfide Dimer Thiol1->Disulfide Thiol2 This compound Thiol2->Disulfide Oxygen [O] (e.g., O2) Oxygen->Disulfide -2H+

Caption: Oxidation pathway of this compound to its disulfide dimer.

Experimental_Workflow Workflow for Benzothiazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Inert_Atmosphere Establish Inert Atmosphere Add_Reagents Add this compound and Aldehyde Inert_Atmosphere->Add_Reagents Deoxygenate_Solvents Deoxygenate Solvents Deoxygenate_Solvents->Add_Reagents Reflux Reflux in Ethanol Add_Reagents->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Isolate Product (Filtration/Evaporation) Cooling->Isolation Purification Purify (Column Chromatography) Isolation->Purification

Caption: Experimental workflow for the synthesis of benzothiazoles.

References

Improving yield and purity of 2-Amino-5-chlorothiophenol products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Amino-5-chlorothiophenol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A prevalent and effective method for the synthesis of this compound is the reduction of 2-chloro-5-nitrobenzenesulfonyl chloride. This reaction is typically carried out using a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[1]

Q2: What are the critical parameters to control during the synthesis to maximize yield?

To maximize the yield of this compound, it is crucial to control the following parameters:

  • Temperature: The initial addition of the starting material to the stannous chloride solution should be performed at a low temperature (around 0°C) to manage the exothermic reaction. Subsequently, the reaction mixture is heated to drive the reduction to completion.[1]

  • Stoichiometry of Reducing Agent: An adequate excess of the reducing agent (stannous chloride) is necessary to ensure the complete conversion of the nitro and sulfonyl chloride groups.

  • Reaction Time: Sufficient reaction time at the elevated temperature is required for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

Q3: What are the common side reactions and impurities I should be aware of?

The primary side reaction of concern is the oxidation of the thiol group in this compound to form a disulfide byproduct, bis(2-amino-4-chlorophenyl) disulfide. This oxidation can occur upon exposure to air. Other potential impurities may include unreacted starting materials or intermediates from incomplete reduction. The formation of 2-chloroaniline has also been reported as a byproduct in related syntheses.[2]

Q4: How can I minimize the formation of the disulfide impurity?

To minimize the formation of the disulfide impurity, the following precautions are recommended:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Prompt Workup and Isolation: Process the reaction mixture and isolate the product promptly after the reaction is complete to reduce the exposure time to air.

Q5: What are the recommended storage conditions for this compound?

This compound is sensitive to air and light. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerated at 4°C) and protected from light.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction due to insufficient reducing agent or reaction time/temperature.- Ensure the correct stoichiometry of stannous chloride is used. - Monitor the reaction by TLC to confirm the disappearance of the starting material before workup. - Ensure the reaction is heated for the appropriate duration as specified in the protocol.
Product loss during workup and extraction.- Ensure the pH is appropriately adjusted during neutralization to maximize the precipitation of the product. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous layer.
Oxidation of the product to disulfide.- Work under an inert atmosphere. - Use degassed solvents.
Product is an Oil Instead of a Solid Presence of impurities lowering the melting point.- Attempt to purify the oil by column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
The product itself may be an oil at room temperature if not sufficiently pure.- Confirm the identity and purity of the product using analytical techniques like NMR or GC-MS.
Formation of a Significant Amount of Disulfide Byproduct Excessive exposure to air during reaction or workup.- Rigorously maintain an inert atmosphere throughout the process. - Minimize the time the product is exposed to air, especially during filtration and drying.
Oxidizing agents present in the reaction mixture.- Ensure all reagents and solvents are free from oxidizing contaminants.
Difficulty in Purifying the Product by Recrystallization Choosing an inappropriate solvent system.- Perform small-scale solvent screening to find a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for similar compounds include ethanol/water, hexanes/ethyl acetate, or toluene.
Product "oiling out" instead of crystallizing.- Ensure the boiling point of the recrystallization solvent is lower than the melting point of the compound. - Cool the solution slowly without disturbance to promote crystal growth. - Use a more dilute solution.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reduction of 2-chloro-5-nitrobenzenesulfonyl chloride using stannous chloride.[1]

Materials:

  • 2-chloro-5-nitrobenzenesulfonyl chloride

  • Anhydrous stannous chloride (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • 4% aqueous sodium carbonate solution

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of anhydrous stannous chloride (152.5 g) in concentrated hydrochloric acid (150 ml).

  • Cool the solution to 0°C using an ice bath.

  • While stirring, slowly add 2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g) to the cooled solution.

  • After the addition is complete, heat the mixture to 100°C for 15 minutes with continuous stirring.

  • Allow the reaction mixture to stand and then add concentrated hydrochloric acid (230 ml).

  • Collect the precipitated crystals by filtration.

  • Neutralize the collected crystals with a 4% aqueous sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain this compound.

Purification by Recrystallization

This is a general procedure that should be optimized for this compound by selecting an appropriate solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot recrystallization solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Synthetic Methods for Aminothiophenols (Illustrative)

Starting MaterialReagentsSolventYield (%)Purity (%)Reference
2-chloronitrobenzeneNa₂S₂Ethanol/Water51.5Not Reported[2]
di-(2-nitrophenyl)-disulfideZn/CH₃COOHAcetic Acid24Not Reported[2]
2-chloro-5-nitrobenzenesulfonyl chlorideSnCl₂/HClHydrochloric Acid~72*Not Reported[1]

*Yield calculated based on the provided masses of reactant and product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-chloro-5-nitrobenzenesulfonyl chloride reduction Reduction with SnCl2/HCl start->reduction precipitation Precipitation with HCl reduction->precipitation filtration1 Filtration precipitation->filtration1 neutralization Neutralization with Na2CO3 filtration1->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction drying Drying and Concentration extraction->drying crude_product Crude this compound drying->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution Proceed to Purification crystallization Slow Cooling and Crystallization dissolution->crystallization filtration2 Vacuum Filtration crystallization->filtration2 washing Washing with Cold Solvent filtration2->washing drying2 Drying washing->drying2 pure_product Pure this compound drying2->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_workup Review Workup Procedure low_yield->check_workup check_oxidation Assess Potential for Oxidation low_yield->check_oxidation incomplete Incomplete Reaction check_reaction->incomplete Starting material present loss Product Loss check_workup->loss Inefficient isolation disulfide Disulfide Formation check_oxidation->disulfide Exposure to air solution1 Increase reaction time/temp Add more reducing agent incomplete->solution1 solution2 Optimize pH for precipitation Perform multiple extractions loss->solution2 solution3 Use inert atmosphere Use degassed solvents disulfide->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Troubleshooting Condensation Reactions of 2-Amino-5-chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the condensation reactions of 2-Amino-5-chlorothiophenol. This document provides a structured approach to troubleshooting, offering detailed experimental protocols and addressing frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the condensation of this compound can stem from several factors. The presence of the electron-withdrawing chloro group can influence the reactivity of the starting material. Here are the primary areas to investigate:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions may require elevated temperatures (reflux) to proceed efficiently, while others might benefit from microwave irradiation to reduce reaction times and improve yields.[1]

  • Inadequate Catalyst Performance: The choice of catalyst is crucial. While some reactions can proceed without a catalyst, many benefit from acidic or metallic catalysts. For substrates with electron-withdrawing groups like this compound, certain catalysts may be more effective.

  • Oxidation of this compound: This starting material is susceptible to oxidation, which can lead to the formation of disulfide byproducts, thereby reducing the amount of reactant available for the desired condensation. To mitigate this, it is recommended to use fresh or purified this compound and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Consumption of Starting Materials: If you observe unreacted starting materials even after extended reaction times, it may indicate that the reaction is too slow or has reached equilibrium. Consider increasing the reaction temperature, changing the solvent, or employing a more active catalyst.

  • Product Loss During Workup and Purification: The physical properties of the product, such as its solubility, can lead to losses during isolation and purification. Re-evaluate your purification strategy, considering alternatives like column chromatography if recrystallization is inefficient.

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: The primary side product in these reactions is often the disulfide formed from the oxidation of this compound. To minimize its formation, handle the starting material carefully, use it fresh, and maintain an inert atmosphere throughout the reaction.

Another potential side reaction is the formation of an imine intermediate that does not cyclize efficiently. Optimizing the catalyst and reaction temperature can help drive the reaction towards the desired benzothiazole product. In some cases, the use of a mild reducing agent can be beneficial.

Q3: How does the chloro substituent on the 2-aminothiophenol ring affect the reaction?

A3: The chloro group is an electron-withdrawing group. Its presence on the aromatic ring can decrease the nucleophilicity of the amino group, potentially slowing down the initial condensation step with the carbonyl compound. However, in some catalytic systems, the presence of electron-withdrawing groups on the 2-aminothiophenol can lead to higher yields.[1] The electronic effect of the substituent can influence the stability of intermediates and the overall reaction rate.

Q4: Which catalysts are most effective for the condensation of this compound?

A4: A variety of catalysts have been successfully employed for the condensation of 2-aminothiophenols. For this compound, both Brønsted and Lewis acids can be effective. Some commonly used catalysts include:

  • Acid Catalysts: p-Toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and solid acid catalysts like Amberlite resins.

  • Metal Catalysts: Zinc chloride (ZnCl₂), and various other metal salts have been reported to catalyze similar reactions.

  • Green Catalysts: Ionic liquids and reusable solid-supported catalysts are also gaining prominence for their environmental benefits.

The optimal catalyst will depend on the specific carbonyl compound being used and the reaction conditions. It is often necessary to screen a few catalysts to find the most efficient one for a particular reaction.

Data Presentation

The following table summarizes the yields for the synthesis of various 6-chloro-2-substituted-benzothiazoles from the condensation of this compound with different aldehydes under specific catalytic conditions.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeImidazolium chlorideDMA140685[2]
4-ChlorobenzaldehydeImidazolium chlorideDMA140682[2]
4-MethoxybenzaldehydeImidazolium chlorideDMA140688[2]
4-NitrobenzaldehydeImidazolium chlorideDMA140675[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving the condensation of this compound.

Protocol 1: General Procedure for the Synthesis of 6-Chloro-2-aryl-benzothiazoles using an Imidazolium Chloride Catalyst

This protocol is adapted from a general method for the synthesis of 2-substituted benzothiazoles.[2]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., Benzaldehyde)

  • Imidazolium chloride

  • N,N-Dimethylacetamide (DMA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the desired aromatic aldehyde (1.1 equivalents), and imidazolium chloride (30 mol%).

  • Add N,N-Dimethylacetamide (DMA) as the solvent.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

  • Heat the reaction mixture to 140 °C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 6-chloro-2-aryl-benzothiazole.

Protocol 2: Microwave-Assisted Synthesis of 6-Chloro-2-substituted-benzothiazoles

Microwave-assisted synthesis can significantly reduce reaction times.

Materials:

  • This compound

  • Aldehyde or ketone

  • Appropriate catalyst (e.g., Amberlite IR120 resin)

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Solvent for workup (e.g., ethanol or ethyl acetate)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 mmol), the desired carbonyl compound (1 mmol), and the catalyst (e.g., 100 mg of Amberlite IR120 resin).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 85-120 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add a suitable solvent (e.g., ethanol) and filter to remove the catalyst.

  • Wash the catalyst with the same solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate key logical relationships and workflows for troubleshooting this compound condensation reactions.

Caption: Troubleshooting decision tree for low yield in condensation reactions.

References

Side reactions of 2-Amino-5-chlorothiophenol with carbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-chlorothiophenol and its reactions with carbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction product when this compound reacts with an aldehyde or ketone?

The primary and most desired reaction is the condensation and subsequent cyclization to form a 6-chloro-substituted benzothiazole derivative. The reaction proceeds through the formation of a Schiff base (or ketimine) intermediate, which then undergoes intramolecular cyclization to a benzothiazoline, followed by oxidation to the aromatic benzothiazole.

Q2: My starting material, this compound, is dark in color. Can I still use it?

2-Aminothiophenols are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers, often appearing as dark, insoluble materials.[1] It is highly recommended to use freshly purified this compound for best results. If the material is significantly discolored, purification by recrystallization or distillation before use can remove oxidized impurities and prevent side reactions.[1]

Q3: What is the difference in reactivity between aldehydes, ketones, and carboxylic acids with this compound?

Generally, aldehydes are the most reactive carbonyl partners for this condensation, often providing higher yields of the corresponding 2-substituted benzothiazoles in shorter reaction times.[2] Ketones are less reactive and may require more forcing conditions. The reaction with ketones can sometimes lead to stable 2,2-disubstituted benzothiazoline intermediates or, under different conditions, can react via their active methylene group.[3][4] Carboxylic acids and their derivatives can also be used but typically result in lower yields compared to aldehydes and may require specific activating agents or catalysts.[2][5]

Q4: Are there any "green" or environmentally friendly methods for this reaction?

Yes, several greener methodologies have been developed. These include using water as a solvent, employing reusable catalysts like ionic liquids or solid-supported acids, and utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption.[2][4] Some procedures even proceed under catalyst-free and solvent-free conditions.[6]

Troubleshooting Guide

Issue 1: Low yield of the desired benzothiazole and formation of a dark, tar-like precipitate.
  • Question: My reaction mixture turned dark brown/black, and I've isolated very little of my target compound. What's causing this?

  • Answer: This is a classic sign of the oxidation of your starting material, this compound.[1] This compound is highly sensitive to air, leading to the formation of a disulfide-linked dimer, which can further polymerize into insoluble, tarry materials.[7]

    • Potential Causes:

      • Oxidized Starting Material: The this compound used was already partially oxidized.

      • Exposure to Air (Oxygen): The reaction was performed without taking precautions to exclude atmospheric oxygen.[1]

      • Harsh Reaction Conditions: Excessively high temperatures or the use of strong, non-specific oxidizing agents can promote polymerization and degradation.[1]

    • Solutions & Optimization:

      • Purify the Starting Material: If possible, purify the this compound by recrystallization or distillation immediately before use.

      • Use an Inert Atmosphere: Conduct the entire reaction under an inert atmosphere, such as dry nitrogen or argon, to minimize contact with oxygen.[1] This involves using degassed solvents and proper Schlenk line techniques.

      • Control Temperature: Avoid overheating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise heating can also be beneficial.[1]

      • Choose Mild Oxidants: If an external oxidant is required for the final aromatization step, select a mild one. In many modern syntheses, air or DMSO can serve as a sufficiently gentle oxidant.[8]

Issue 2: The major product isolated is the benzothiazoline intermediate, not the final benzothiazole.
  • Question: My analysis (e.g., NMR, MS) shows I have synthesized the dihydro-benzothiazole (benzothiazoline), but not the fully aromatic benzothiazole. How do I complete the reaction?

  • Answer: The final step in the synthesis is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[7] Incomplete conversion is a common issue.

    • Potential Causes:

      • Insufficient Oxidant: The amount or strength of the oxidizing agent was inadequate to drive the aromatization to completion.[7]

      • Suboptimal Reaction Conditions: The pH or temperature may not be ideal for the oxidation step. Air oxidation, for example, can be more effective under slightly basic conditions.[7]

      • Short Reaction Time: The reaction may not have been run long enough for the final, often slower, oxidation step to occur.

      • Steric Hindrance: Bulky groups on either the carbonyl compound or the aminothiophenol can sterically hinder the final aromatization, requiring more forcing conditions.[7]

    • Solutions & Optimization:

      • Increase Oxidant: Add a sufficient amount of a suitable oxidizing agent. Common choices include air (by bubbling it through the reaction mixture), oxygen, DMSO, or manganese dioxide (MnO₂).

      • Extend Reaction Time/Increase Temperature: Continue heating the reaction for a longer period. A moderate increase in temperature may also facilitate the final oxidation.

      • Change Solvent or Additive: Switching to a solvent like DMSO can facilitate oxidation. Sometimes, adding a catalytic amount of acid or base can promote the elimination/oxidation process.

Issue 3: Formation of multiple, difficult-to-separate byproducts with aldehydes.
  • Question: I am getting a mixture of products from my reaction with an aldehyde, and purification by column chromatography is proving difficult. How can I improve the selectivity?

  • Answer: While the primary reaction is usually favored, side reactions such as aldol condensations of the aldehyde starting material can occur, especially under basic conditions, leading to a complex product mixture.

    • Potential Causes:

      • Aldehyde Self-Condensation: The aldehyde is reacting with itself (aldol reaction) before reacting with the aminothiophenol.

      • Unfavorable Reaction Kinetics: The rate of the desired condensation may be slow relative to side reactions under the chosen conditions.

    • Solutions & Optimization:

      • Control Reagent Addition: Try adding the aldehyde slowly to the solution of this compound to maintain a low concentration of the aldehyde, disfavoring self-condensation.

      • Optimize Catalyst: The choice of catalyst is crucial. A mild Lewis acid or Brønsted acid catalyst can activate the carbonyl group towards nucleophilic attack by the aminothiophenol without strongly promoting self-condensation.[3][8]

      • Adjust Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the desired thermodynamic product over kinetically formed side products.

Process Diagrams

A common workflow for troubleshooting these reactions involves systematically checking the key parameters that influence the primary side reactions.

G cluster_start Start cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions cluster_end Outcome start Low Yield or Side Products Observed check_reagent Check Purity of This compound start->check_reagent Dark/Tarry Byproducts? check_conditions Analyze Reaction Conditions (Temp, Time, Catalyst) start->check_conditions Complex Mixture? check_oxidation Verify Final Oxidation Step start->check_oxidation Benzothiazoline Intermediate? check_atmosphere Review Reaction Atmosphere (Inert vs. Air) check_reagent->check_atmosphere Pure purify Purify/Recrystallize Starting Material check_reagent->purify Impure? check_atmosphere->check_conditions Inert OK inert Switch to N2 or Ar Atmosphere Use Degassed Solvents check_atmosphere->inert Run in Air? optimize Optimize Temp/Time Screen Mild Catalysts check_conditions->optimize oxidize Add Mild Oxidant (e.g., O2, DMSO) Extend Reaction Time check_oxidation->oxidize end_node Improved Yield and Purity purify->end_node inert->end_node optimize->end_node oxidize->end_node

Caption: Troubleshooting workflow for side reactions.

Quantitative Data Summary

The yield of the desired 6-chloro-2-substituted-benzothiazole is highly dependent on the reaction conditions and the nature of the carbonyl compound. While specific quantification of side products is rarely reported, the following table summarizes typical product yields under various optimized conditions, indicating the success of minimizing side reactions.

Carbonyl CompoundCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Aromatic AldehydesZn(OAc)₂·2H₂O (5 mol%)Solvent-free800.5 - 179 - 96[9]
Aromatic AldehydesKoser's Reagent1,4-DioxaneRT0.2580 - 90[9]
Aromatic AldehydesH₂O₂/HClEthanolRT0.75 - 185 - 94[10]
Aliphatic AldehydesMolecular Sieves then PCCDCMRT then Reflux2 then 185 - 95[10]
Aromatic KetonesMolecular OxygenChlorobenzene/DMSO1401255 - 81[10]
Aliphatic/Aromatic AcidsL-Proline (30 mol%)Solvent-free (MW)-0.1 - 0.265 - 85[2]
N-Protected Amino AcidsMolecular IodineSolvent-freeRT0.3 - 0.554 - 98[9]

Key Experimental Protocols

Protocol 1: General Synthesis of 6-Chloro-2-arylbenzothiazoles from Aldehydes

This protocol is a representative method adapted from common literature procedures emphasizing the exclusion of oxygen.

  • Reagent Preparation:

    • If the this compound is discolored, recrystallize from an appropriate solvent under an inert atmosphere.

    • Ensure all solvents are degassed by bubbling with nitrogen or argon for at least 30 minutes prior to use.

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.

    • Add a degassed solvent (e.g., ethanol or toluene, approx. 0.2-0.5 M concentration).

    • Add the appropriate catalyst if required by the specific methodology (e.g., 5 mol% Zn(OAc)₂).

  • Reaction Execution:

    • Slowly add the aromatic aldehyde (1.0-1.1 eq) to the stirred solution via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • For the oxidation step, if the reaction is not run in an oxidizing solvent like DMSO, once the formation of the benzothiazoline intermediate is complete (as indicated by TLC), bubble air or oxygen gently through the mixture until the spot corresponding to the intermediate is gone.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect the solid by filtration and wash with cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude residue by recrystallization (e.g., from ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Purification of this compound by Recrystallization
  • Place the impure this compound in a Schlenk flask under an argon or nitrogen atmosphere.

  • Add a minimal amount of a hot, degassed solvent (e.g., ethanol/water mixture or toluene) to dissolve the solid completely.

  • If necessary, perform a hot filtration under inert conditions to remove any insoluble polymeric material.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration in an inert atmosphere glovebox or using Schlenk filtration techniques.

  • Wash the crystals with a small amount of cold, degassed solvent and dry under vacuum. Store the purified material under an inert atmosphere and away from light.

References

Stability issues and proper storage of 2-Amino-5-chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 2-Amino-5-chlorothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its sensitivity to oxidation, particularly in the presence of air.[1] The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide bridges, creating impurities and reducing the reactivity of the compound. It is also sensitive to light and incompatible with strong oxidizing agents and acids.[2][3][4]

Q2: How should I properly store this compound?

A2: To ensure the stability and longevity of this compound, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3][5][6] For optimal preservation, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air.[2][5][7] Some suppliers also recommend protection from light.[4]

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color or the presence of insoluble particulates. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify impurities, including the disulfide dimer.

Q4: My experiment using this compound is not working as expected. Could the starting material be the issue?

A4: Yes, the stability and purity of this compound are critical for successful experiments. If you are encountering issues, it is advisable to check the purity of your starting material. An HPLC analysis can help determine if the compound has degraded. See the experimental protocols section for a general method.

Q5: What are the incompatible materials to avoid with this compound?

A5: Avoid contact with strong oxidizing agents and acids, as they can react with the amino and thiol groups, leading to degradation or unwanted side reactions.[2][3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C or Room TemperatureReduces the rate of potential degradation reactions.[1][8][9]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol group.[2][5][7]
Container Tightly sealed, opaquePrevents exposure to air and light.[1][2][4]
Location Dry, cool, well-ventilatedGeneral best practice for chemical storage.[1][2][3][5][6]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Solid with a characteristic stench.[1][2]
Melting Point 37-61°C (range from different sources)[1][2]
Incompatible Materials Strong oxidizing agents, acids.[2][3]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, hydrogen chloride gas.[2][3][7]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its disulfide dimer.

1. Materials and Reagents:

  • This compound sample
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or another suitable modifier)
  • C18 reverse-phase HPLC column
  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

4. Analysis:

  • Inject the prepared sample onto the HPLC system.
  • The primary peak corresponds to this compound. The disulfide dimer, being less polar, will typically have a longer retention time.
  • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

Protocol 2: General Stability Study of this compound

This protocol outlines a general procedure to evaluate the stability of this compound under different storage conditions.

1. Sample Preparation:

  • Aliquot several samples of this compound into separate, appropriate containers.

2. Storage Conditions:

  • Store the aliquots under various conditions to be tested. For example:
  • Condition A (Recommended): 2-8°C, under nitrogen, protected from light.
  • Condition B (Room Temperature, Air): Room temperature, in a sealed container exposed to air.
  • Condition C (Elevated Temperature): 40°C, in a sealed container exposed to air.
  • Condition D (Light Exposure): Room temperature, in a clear container exposed to ambient light.

3. Time Points:

  • Establish a timeline for testing, for example: Time 0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.

4. Analysis:

  • At each time point, remove one aliquot from each storage condition.
  • Analyze the purity of each sample using the HPLC method described in Protocol 1.
  • Record any changes in physical appearance (color, texture).

5. Data Evaluation:

  • Compare the purity of the samples at each time point to the initial purity at Time 0.
  • Plot the percentage of this compound remaining against time for each storage condition to determine the degradation rate.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Experiment Failure or Unexpected Results check_purity Check Purity of This compound (See Protocol 1) start->check_purity is_pure Is Purity >95%? check_purity->is_pure troubleshoot_other Troubleshoot Other Experimental Parameters is_pure->troubleshoot_other Yes re_purify Consider Re-purification or Obtain New Batch is_pure->re_purify No review_storage Review Storage Conditions (See Table 1) re_purify->review_storage Degradation_Pathway Primary Degradation Pathway of this compound monomer This compound (Monomer) dimer Disulfide Dimer (Impurity) monomer->dimer Oxidation oxidizing_agent Oxidizing Agent (e.g., Air) oxidizing_agent->dimer

References

Technical Support Center: Column Chromatography of 2-Amino-5-chlorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the column chromatography purification of 2-Amino-5-chlorothiophenol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of this compound derivatives?

A1: The primary challenges stem from the compound's dual functional groups: an aromatic amine and a thiophenol. These groups make the molecules relatively polar and susceptible to oxidation. The thiol group can oxidize to form disulfide byproducts, and the amino group can cause streaking on standard silica gel due to its basicity.[1] Careful handling and an inert atmosphere can help minimize oxidation.[1]

Q2: What is the best stationary phase for purifying these compounds?

A2: Standard silica gel is the most common stationary phase. However, due to the basic nature of the amino group, which can lead to poor separation and tailing, deactivating the silica gel is often recommended.[2] This can be done by pre-treating the silica with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.1–2.0%) or by using commercially available deactivated silica.[3] For very polar derivatives, reverse-phase chromatography (e.g., using C18 silica) might be a viable alternative.[3][4]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: The selection process should always begin with Thin Layer Chromatography (TLC) to screen different solvent systems.[5] A good starting point for normal-phase chromatography is a non-polar solvent like hexane or heptane mixed with a more polar solvent such as ethyl acetate or dichloromethane. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4.[5][6][7] This range provides the best balance for achieving good separation without excessively long elution times.[6]

Q4: Why is my this compound derivative decomposing on the column?

A4: Decomposition is often caused by the acidic nature of standard silica gel, which can catalyze degradation or irreversible binding of sensitive compounds.[2] The thiol and amine functionalities are also prone to air oxidation. To mitigate this, you can use deactivated silica, add a small percentage of a base like triethylamine to the eluent, and ensure solvents are degassed to minimize dissolved oxygen.[1][3]

Q5: Should I use wet or dry loading for my sample?

A5: Dry loading is generally the preferred method for compounds that have poor solubility in the initial, non-polar mobile phase.[8] Dissolving the crude product in a strong solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to a free-flowing powder prevents the compound from precipitating at the top of the column and ensures a narrow, even starting band, which leads to better separation.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Compound streaks or "tails" down the column. The amino group is interacting too strongly with acidic silanol groups on the silica surface.1. Deactivate the Silica: Prepare a slurry of silica in your mobile phase and add 0.5-1% triethylamine.[3]2. Modify the Mobile Phase: Add a small amount (0.1-1%) of triethylamine or ammonia in methanol to the eluent to compete for binding sites.[2][3]
Product does not move from the baseline (Rf = 0). The mobile phase is not polar enough to elute your compound.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[3]2. Switch to a Stronger Polar Solvent: If increasing the ratio is ineffective, change the polar component to a stronger solvent (e.g., switch from ethyl acetate to methanol).
Product elutes immediately with the solvent front (Rf ≈ 1). The mobile phase is too polar, causing the compound to have no retention on the stationary phase.1. Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in hexane).[3][7]2. Switch to a Weaker Polar Solvent: Consider changing your polar solvent to a less polar one (e.g., from dichloromethane to ethyl acetate).
Poor separation between the product and impurities. The chosen solvent system does not have sufficient selectivity for the compounds in the mixture. The Rf values of the components are too high.1. Optimize the Rf: Adjust the solvent polarity to bring the Rf of your target compound into the optimal 0.2-0.4 range. Lowering the Rf values increases the separation volume between peaks.2. Try a Different Solvent System: Explore alternative solvent combinations. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone, as different solvents can alter the selectivity and improve separation.
Low recovery of the purified compound. The compound may be irreversibly adsorbed onto the silica gel or may have decomposed during purification.[2] The collected fractions might be too dilute to detect the compound.[2]1. Test for Stability: Before running the column, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if a significant amount of decomposition occurs.[2]2. Use Deactivated Silica: This minimizes strong acidic interactions that can lead to irreversible binding.[2]3. Concentrate Fractions: Combine and concentrate the fractions where you expect your product to be and re-analyze by TLC.[2]
The column turns yellow/brown during purification. This often indicates on-column oxidation of the thiophenol or other sensitive functional groups.1. Use Degassed Solvents: Purge your solvents with nitrogen or argon before use to remove dissolved oxygen.2. Work Quickly: Do not let the crude material sit for extended periods before purification. Oxidation can be time-dependent.
Experimental Protocols & Data
Solvent System Selection for a Model Derivative

The following table provides example solvent systems and corresponding TLC Rf values for a hypothetical derivative, "N-acetyl-2-amino-5-chlorothiophenol." The goal is to select a system where the product Rf is ~0.3 and well-separated from impurities.

Solvent System (v/v)Product RfImpurity A Rf (less polar)Impurity B Rf (more polar)Recommendation
20% Ethyl Acetate / 80% Hexane0.550.650.40Not Ideal. Rf is too high, leading to poor separation.[5]
10% Ethyl Acetate / 90% Hexane0.300.450.10Optimal. Good separation between the product and both impurities.
30% Dichloromethane / 70% Hexane0.250.350.15Good Alternative. Provides good separation if other systems fail.
5% Methanol / 95% Dichloromethane0.400.600.30Use for Polar Impurities. Effective if Impurity B is difficult to separate.
Detailed Protocol: Flash Column Chromatography (Dry Loading)
  • Column Preparation:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[9]

    • Allow the silica to settle, then add another thin layer of sand on top to protect the silica bed.[9]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add 2-3 grams of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

  • Loading and Elution:

    • Drain the solvent in the column down to the level of the top sand layer.

    • Carefully add the dry-loaded sample powder onto the sand.

    • Gently add a final layer of sand over the sample powder.

    • Carefully add the mobile phase to the column, ensuring the top layer is not disturbed.[8]

    • Apply gentle pressure (using a pump or inert gas) to start the elution process and maintain a steady flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in a rack of test tubes.

    • Monitor the separation by spotting alternate fractions on a TLC plate.[9]

    • Visualize the TLC plate (e.g., under a UV lamp) to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) DryLoad 2. Dry Load Sample (Adsorb on Silica) TLC->DryLoad Optimal Rf ≈ 0.3 Crude Crude Product Crude->TLC Pack 3. Pack Column (Silica Slurry) DryLoad->Pack Elute 4. Elute with Mobile Phase Pack->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for purifying this compound derivatives.

Troubleshooting Decision Tree

G Start Problem Observed During Column Streaking Streaking or Tailing? Start->Streaking PoorSep Poor Separation? Start->PoorSep NoElution No Elution (Rf=0)? Start->NoElution Streaking->PoorSep No Sol1 Add Triethylamine (1%) to Mobile Phase Streaking->Sol1 Yes PoorSep->NoElution No Sol2 Adjust Solvent Polarity to Target Rf 0.2-0.4 PoorSep->Sol2 Yes Sol3 Increase Polarity of Mobile Phase NoElution->Sol3 Yes Sol4 Check Compound Stability on Silica (TLC test) NoElution->Sol4 No

Caption: Logic diagram for troubleshooting common chromatography issues.

References

Validation & Comparative

A Comparative Guide to Catalysts for 2-Amino-5-chlorothiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of derivatives from 2-Amino-5-chlorothiophenol is a critical step in the development of a wide range of pharmaceuticals and functional materials. The efficiency of these reactions is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for reactions involving this compound, supported by experimental data to inform catalyst selection and reaction optimization. The primary focus is on the condensation reaction with carbonyl compounds to form 2-substituted-6-chlorobenzothiazoles, a common and important transformation.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and favorable reaction kinetics. Below is a summary of the performance of different catalysts in reactions analogous to those with this compound.

Catalyst SystemSubstrateReaction ConditionsTimeYield (%)Catalyst ReusabilityReference
Metal-Based Catalysts
ZnO Nanoparticles2-Aminothiophenol + AldehydeSolvent-free, Room Temperature< 8 min> 90Up to 8 times[1]
RuCl₃2-Aminothiophenol + AldehydeIonic Liquid, RT0.5 - 6 h43-88Not specified[2]
Resin-Based Catalysts
Amberlite IR-1202-Aminothiophenol + AldehydeMicrowave, 85 °C5-10 min88-95Possible[3]
Organocatalysts
L-Proline2-Aminothiophenol + Aldehyde/Carboxylic AcidSolvent-free, MicrowaveNot specifiedGood to ModerateNot specified[4][5]

Note: The data presented for 2-aminothiophenol is considered a strong proxy for the reactivity of this compound. The chloro-substituent may have a minor electronic effect on the reaction, but the general performance trends of the catalysts are expected to be similar.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific substrates and optimization studies.

Protocol 1: ZnO Nanoparticle-Catalyzed Synthesis of 2-Aryl-6-chlorobenzothiazoles

This protocol is adapted from a general procedure for the synthesis of 2-aryl-1,3-benzothiazoles.[1]

  • Reactant Mixture: In a mortar, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and ZnO nanoparticles (5 mol%).

  • Reaction: Grind the mixture at room temperature for approximately 8-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add ethyl acetate to the reaction mixture and stir.

  • Catalyst Recovery: Filter the mixture to separate the ZnO nanoparticle catalyst. The catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions.

  • Product Isolation: The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis using Amberlite IR-120 Resin

This protocol is based on a general method for the condensation of 2-aminothiophenols with aldehydes.[3]

  • Reaction Setup: In a microwave-safe reaction vessel, add this compound (1 mmol), the desired aldehyde (1 mmol), and Amberlite IR-120 resin (100 mg).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 85°C for 5-10 minutes.

  • Catalyst Removal: After cooling the vessel to room temperature, add ethanol and filter the mixture to remove the Amberlite resin.

  • Product Isolation: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the processes involved, the following diagrams illustrate a general experimental workflow, the catalytic cycle for the condensation reaction, and a typical palladium-catalyzed cross-coupling cycle.

G General Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start: Define Reaction Scope reactants Select this compound and Carbonyl Compound start->reactants catalyst Choose Catalyst (e.g., ZnO, Amberlite IR-120) reactants->catalyst setup Reaction Setup (Solvent-free/Microwave) catalyst->setup monitor Monitor Progress (TLC) setup->monitor separation Catalyst Separation (Filtration) monitor->separation purification Product Purification (Recrystallization/Chromatography) separation->purification characterization Characterization (NMR, MS, etc.) purification->characterization end end characterization->end End: Evaluate Catalyst Performance

Caption: A generalized workflow for screening catalysts in this compound reactions.

G Catalytic Cycle for Condensation Reaction catalyst Catalyst (e.g., H+) thiazolidine Benzothiazolidine Intermediate catalyst->thiazolidine Intramolecular Cyclization imine Imine Intermediate imine->catalyst Activation product 2-Substituted-6-chlorobenzothiazole thiazolidine->product Oxidation - [H] This compound This compound This compound->imine + Aldehyde - H2O

Caption: A simplified catalytic cycle for the acid-catalyzed condensation of this compound with an aldehyde.

G Generalized Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n pd2_add R-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-Nu pd2_add->pd2_trans Transmetalation (Nu-M) pd2_trans->pd0 product R-Nu pd2_trans->product Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.

References

A Comparative Guide to the Synthesis of Bioactive Heterocycles: 2-Amino-5-chlorothiophenol vs. Other Substituted Aminothiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step that dictates the efficiency, yield, and ultimately the viability of a synthetic route. Substituted aminothiophenols are key precursors in the synthesis of a wide array of biologically active heterocyclic compounds, most notably benzothiazoles and phenothiazines. This guide provides an objective comparison of 2-Amino-5-chlorothiophenol against other substituted aminothiophenols in these synthetic applications, supported by experimental data and detailed protocols.

The strategic placement of substituents on the aminothiophenol ring can significantly influence the reactivity of the starting material and the properties of the resulting products.[1] This comparison will focus on the impact of the chloro substituent in this compound relative to other common substitutions such as methyl, fluoro, and methoxy groups. The derivatives of benzothiazole and phenothiazine are of particular interest due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6][7][8][9]

Performance in Benzothiazole Synthesis

The condensation of 2-aminothiophenols with various carbonyl compounds is a fundamental method for the synthesis of 2-substituted benzothiazoles.[10] The electronic nature of the substituents on the aminothiophenol ring can play a significant role in the reaction's outcome. Generally, electron-withdrawing groups on the aldehyde reactant tend to enhance the reaction yield.[11] While a direct comparative study under identical conditions for a wide range of substituted aminothiophenols is not extensively documented in a single source, we can collate data from various studies to observe trends.

For instance, the synthesis of 2-arylbenzothiazoles often proceeds in high yields regardless of the electronic nature of the substituent on the aminothiophenol, but the reaction conditions and catalysts play a crucial role.[11]

Table 1: Comparative Yields in the Synthesis of Substituted 2-Arylbenzothiazoles

2-Aminothiophenol SubstituentReactantCatalyst/ConditionsProductYield (%)Reference
5-ChloroAromatic AldehydesUrea Nitrate, mechanochemical5-Chloro-2-arylbenzo[d]thiazolesHigh to Excellent[12] (Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol)
5-ChloroChloroacetic acid, then o-amino anilineVarious2-amino-5-chlorobenzothiazole derivativesNot specified[13]
6-Methoxyp-methoxyphenyl-thioureaChlorine, Bromine2-amino-6-methoxy-benzothiazole93[14]
UnsubstitutedBenzaldehydesH2O2/HCl, Ethanol, RT2-Arylbenzothiazoles85-94[11]
UnsubstitutedAromatic AldehydesAmberlite IR120 resin, microwave2-Arylbenzothiazoles88-95[11]

Note: Direct comparison of yields is challenging due to variations in reaction conditions, reactants, and catalysts across different studies. However, the data suggests that this compound is a viable and effective precursor for the synthesis of chlorinated benzothiazoles, which are known for their biological activities.[15]

Performance in Phenothiazine Synthesis

Phenothiazines, another critical class of bioactive molecules, can be synthesized from substituted 2-aminothiophenols. A direct comparative study provides clearer insights into the influence of the substituent on the reaction yield.

Table 2: Comparative Yields in the Synthesis of Substituted Phenothiazines from Cyclohexanones

2-Aminothiophenol DerivativeCyclohexanone DerivativeProductYield (%)
2-Amino-5-chlorobenzenethiolCyclohexanone2-Chlorophenothiazine75
2-Amino-5-chlorobenzenethiol4-Methylcyclohexanone2-Chloro-7-methylphenothiazine71
2-Amino-5-chlorobenzenethiol4-Ethylcyclohexanone2-Chloro-7-ethylphenothiazine76
2-Amino-5-methylbenzenethiolCyclohexanone2-Methylphenothiazine62
2-Amino-5-fluorobenzenethiolCyclohexanone2-Fluorophenothiazine76

Data sourced from the supporting information for a study on phenothiazine synthesis, ensuring identical reaction conditions for a valid comparison.

The data clearly indicates that this compound provides comparable, and in some cases slightly lower, yields in phenothiazine synthesis compared to its fluoro-substituted counterpart, and significantly higher yields than the methyl-substituted analogue under these specific reaction conditions. This suggests that electron-withdrawing groups at the 5-position of the aminothiophenol ring are well-tolerated and lead to good yields in this synthetic transformation.

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles

A common method for the synthesis of 2-arylbenzothiazoles involves the condensation of a substituted 2-aminothiophenol with an aromatic aldehyde.

Protocol: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

  • Reactants: Substituted 2-aminothiophenol (1 mmol), aromatic aldehyde (1 mmol).

  • Catalyst: Amberlite IR120 resin.

  • Procedure: A mixture of the 2-aminothiophenol and the aromatic aldehyde is prepared with the Amberlite IR120 resin. The mixture is then subjected to microwave irradiation at a specified power and temperature (e.g., 85 °C) for a short duration (e.g., 5-10 minutes).[11]

  • Work-up: After the reaction is complete, the solid mixture is typically purified by column chromatography to isolate the desired 2-arylbenzothiazole.

General Procedure for the Synthesis of Substituted Phenothiazines

The synthesis of phenothiazines can be achieved through the reaction of substituted 2-aminobenzenethiols with cyclohexanones.

Protocol: Synthesis of Substituted Phenothiazines

  • Reactants: Substituted 2-aminobenzenethiol (0.2 mmol), cyclohexanone derivative (0.3 mmol).

  • Reagents: Potassium iodide (0.02 mmol), (benzylsulfonyl)benzene (0.02 mmol), chlorobenzene (0.8 mL).

  • Procedure: To a 10 mL reaction tube, potassium iodide and (benzylsulfonyl)benzene are added. The tube is sealed and purged with oxygen three times. The substituted 2-aminobenzenethiol, cyclohexanone derivative, and chlorobenzene are then added via syringe. The reaction vessel is stirred at 140 °C for 24 hours.

  • Work-up: After cooling to room temperature, the volatile components are removed under reduced pressure. The resulting residue is purified by column chromatography on neutral aluminum oxide to afford the desired phenothiazine product.

Visualization of Synthetic Pathways

To illustrate the synthetic logic, the following diagrams outline the general pathways for the synthesis of benzothiazoles and phenothiazines from substituted aminothiophenols.

benzothiazole_synthesis sub_aminothiophenol Substituted 2-Aminothiophenol intermediate Schiff Base Intermediate sub_aminothiophenol->intermediate + aldehyde Aromatic Aldehyde aldehyde->intermediate + benzothiazole Substituted 2-Arylbenzothiazole intermediate->benzothiazole Cyclization & Oxidation

Caption: General synthesis of 2-arylbenzothiazoles.

phenothiazine_synthesis sub_aminothiophenol Substituted 2-Aminothiophenol intermediate Enamine Intermediate sub_aminothiophenol->intermediate + cyclohexanone Cyclohexanone Derivative cyclohexanone->intermediate + phenothiazine Substituted Phenothiazine intermediate->phenothiazine Cyclization & Aromatization

References

Validating the Anticancer Activity of Benzothiazoles Derived from 2-Amino-5-chlorothiophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of benzothiazole derivatives synthesized from 2-Amino-5-chlorothiophenol. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the proposed mechanisms of action to aid in the evaluation and further development of this promising class of compounds.

Comparative Anticancer Activity

The in vitro cytotoxic activity of 2-substituted-5-chlorobenzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below. These values are compared with doxorubicin, a commonly used chemotherapeutic agent.

CompoundCancer Cell LineIC50 (µM)[1]Doxorubicin IC50 (µM)
Benzothiazole Derivative B MCF-7 (Breast)5.3~0.8 - 1.5
A549 (Lung)9.8~0.1 - 0.5
HepG2 (Liver)13.4~0.3 - 1.0
Benzothiazole Derivative D HepG2 (Liver)12.9~0.3 - 1.0
2-substituted benzothiazole A HepG2 (Liver)56.98 (24h)~0.3 - 1.0
38.54 (48h)
2-substituted benzothiazole B HepG2 (Liver)59.17 (24h)~0.3 - 1.0
29.63 (48h)

Experimental Protocols

Detailed methodologies for the synthesis of the benzothiazole derivatives and the evaluation of their anticancer activity are crucial for the reproducibility and validation of these findings.

Synthesis of 2-Aryl-5-chlorobenzothiazoles

A general and efficient method for the synthesis of 2-aryl-5-chlorobenzothiazoles involves the condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Dimethylformamide (DMF)

  • Iodine (catalyst)

Procedure:

  • A mixture of this compound (1 mmol), the substituted aromatic aldehyde (1 mmol), and a catalytic amount of iodine (10 mol%) in DMF (5 mL) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aryl-5-chlorobenzothiazole.

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of the synthesized benzothiazole derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized benzothiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives for 24 to 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

Benzothiazole derivatives exert their anticancer effects through the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis (programmed cell death).

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Some 2-substituted benzothiazole derivatives have been shown to inhibit this pathway.[2][3] The proposed mechanism involves the suppression of NF-κB activation, which in turn leads to a dose-dependent decrease in the expression of downstream inflammatory mediators like COX-2 and iNOS.[2][3]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50 IkBa->NFkB_complex Inhibits p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus Translocation Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to COX2 COX-2 Expression DNA->COX2 iNOS iNOS Expression DNA->iNOS Inflammation Inflammation & Cell Survival COX2->Inflammation iNOS->Inflammation

Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
Induction of the Intrinsic Apoptosis Pathway

Many benzothiazole derivatives induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[4][5] This process is regulated by the Bcl-2 family of proteins. The benzothiazole derivatives can alter the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[4][5] This leads to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[4] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic features of apoptosis.[4][5]

Intrinsic_Apoptosis cluster_stimulus Anticancer Agent cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade Benzothiazole Benzothiazole Derivative Bax Bax (Pro-apoptotic) Benzothiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of the intrinsic apoptosis pathway by benzothiazole derivatives.

Experimental Workflow

The general workflow for the validation of the anticancer activity of newly synthesized benzothiazole derivatives is a multi-step process that begins with chemical synthesis and progresses through in vitro screening and mechanistic studies.

Experimental_Workflow Start Start Synthesis Synthesis of 5-Chlorobenzothiazole Derivatives from This compound Start->Synthesis Characterization Structural Characterization (NMR, MS, FT-IR) Synthesis->Characterization Screening In Vitro Cytotoxicity Screening (MTT Assay against Cancer Cell Lines) Characterization->Screening IC50 Determination of IC50 Values Screening->IC50 Mechanistic Mechanistic Studies IC50->Mechanistic Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) Mechanistic->Apoptosis Signaling Signaling Pathway Analysis (Western Blot for NF-κB, Bcl-2 family proteins) Mechanistic->Signaling Conclusion Conclusion Apoptosis->Conclusion Signaling->Conclusion

General experimental workflow for validating anticancer activity.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-chlorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-chlorothiophenol scaffold is a crucial pharmacophore in the development of various therapeutic agents. Its derivatives, particularly 2-amino-5-chlorobenzothiazoles, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data from various studies.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have shown significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key kinases involved in cancer cell proliferation and survival, such as PI3K, VEGFR-2, and EGFR.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 2-aminobenzothiazole derivatives against different cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound Series/DerivativeTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference
New Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99[1]
New Derivative Series 2 VEGFR-2 Inhibition-3.84 - 5.61-[1]
OMS5 & OMS14 PI3Kδ Inhibition22.13 - 61.0322.13 - 61.03-[1][2]
Compound 13 Not Specified-9.62 ± 1.146.43 ± 0.72[3]
Compounds 14-18 EGFR Inhibition0.315 - 2.660.315 - 2.660.315 - 2.66[3]
Compound 20 Not Specified8.27-7.44[3]
Compound 24 FAK Inhibition-39.33 ± 4.04-[3]
Doxorubicin (Standard) Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0[1]
Cisplatin (Standard) DNA Cross-linking Agent~3.1--[1]

Structure-Activity Relationship Insights:

  • Substitution on the Benzothiazole Ring: The nature and position of substituents on the benzothiazole core significantly influence anticancer activity. For instance, the rank order of cytotoxicity for substitution was found to be OEt > H > Me > NO₂.[3]

  • Phenyl Ring Substitution: The introduction of a substituent on the phenyl ring of 2-aminobenzothiazole-thiazolidinedione (TZD) hybrids generally enhances cytotoxic activity. Shifting the substituent from the C4 to the C2 position can lead to a notable decrease in activity.[3]

  • Piperazine Moieties: The combination of 4-nitroaniline and piperazine-4-nitroaniline in certain derivatives (OMS5 and OMS14) has been shown to reduce the growth of lung and breast cancer cell lines.[2]

Antimicrobial Activity

2-Amino-5-chlorobenzothiazole derivatives have also been investigated for their antibacterial and antifungal properties.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 4b (with 5-chloro group) Salmonella typhimurium, Klebsiella pneumoniae25–50[4]
Compound 159 (with 5-chloro group) Staphylococcus aureus6.25 ± 0.27[4]
Derivatives with 2-hydroxyl on benzylidene E. coli, P. aeruginosa15.62[4]
Ciprofloxacin (Standard) S. aureus, E. coli, P. aeruginosa6.25 ± 0.60 (for S. aureus)[4]
Streptomycin (Standard) S. typhimurium, K. pneumoniae25–50[4]

Structure-Activity Relationship Insights:

  • Halogen Substitution: The presence of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity.[4]

  • Hydroxyl Group: Substitution of a hydroxyl group at the 2nd position of the benzylidene ring in amino-benzothiazole Schiff base analogues improved their antibacterial action.[4]

Several novel 2-amino-5-chlorobenzothiazole derivatives have been synthesized and evaluated for their antifungal activity against Candida glabrata and Aspergillus niger. Many of these compounds exhibited good measurable activity when compared to the standard drug fluconazole.[5][6]

Experimental Protocols

A general synthetic pathway for creating a variety of 2-amino-5-chlorobenzothiazole derivatives is outlined below. This multi-step synthesis involves the initial modification of the starting material, 2-amino-5-chlorobenzothiazole, to introduce different functional groups and build diverse heterocyclic systems.

Synthesis_Workflow cluster_start Starting Material cluster_path1 Path 1: Ester and Hydrazide Formation cluster_path1_branches Further Derivatization cluster_path2 Path 2: Benzimidazole Formation cluster_path3 Path 3: Thiazolidinone Formation A 2-Amino-5-chlorobenzothiazole B Reaction with ethyl chloroacetate + KOH A->B Step 1a L Reaction with chloroacetic acid A->L Step 1c P Reaction with bromobenzaldehyde A->P C Ester Derivative B->C D Reaction with hydrazine hydrate C->D Step 2a H Reaction with thiosemicarbazide C->H Step 3b E Hydrazide Derivative D->E F Reaction with CS2 + KOH E->F Step 3a G 1,3,4-Oxadiazole-2-thiol Derivative F->G I Intermediate H->I J Treatment with 4% NaOH I->J Step 4b K 1,2,4-Triazole-3-thiol Derivative J->K M Intermediate L->M N Reflux with ortho-aminoaniline M->N Step 2c O Benzimidazole Derivative N->O Q Azomethine Derivative P->Q R Reaction with 2-mercaptoacetic acid Q->R Step 2d S Thiazolidinone Derivative R->S

Caption: General synthetic routes for 2-amino-5-chlorobenzothiazole derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[1]

  • Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the 2-aminobenzothiazole derivatives or standard drugs and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value is then calculated.

This method is used to determine the zone of inhibition of fungal growth by the test compounds.[6]

  • Plate Preparation: The surface of a solidified Sabouraud Dextrose Agar (SDA) plate is evenly inoculated with a sterile swab containing the test fungus.

  • Well Creation: Four 6mm diameter wells are made in the agar using a sterile cork borer.

  • Compound Application: The wells are filled with 0.1 mL of the test compounds at different concentrations (e.g., 50, 100, and 150 mg/mL). A solvent control (DMSO) and a standard antifungal drug (e.g., Fluconazole) are also included.

  • Diffusion and Incubation: The plates are left at room temperature for 1 hour to allow for diffusion and then incubated at 30°C for 48 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured.

Signaling Pathway Inhibition

Several 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->RTK inhibit Inhibitor->PI3K inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Amino-5-chlorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological activities of compounds derived from 2-Amino-5-chlorothiophenol. Given that this compound is primarily a precursor, this document focuses on the performance of its key derivatives, namely 2-substituted benzothiazoles, and outlines the standard methodologies for their synthesis and biological testing.

Introduction: From Precursor to Bioactive Compound

This compound serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds. Its most prominent application is in the formation of the benzothiazole scaffold, a bicyclic ring system composed of a fused benzene and thiazole ring.[1] Benzothiazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[2][3]

The synthesis typically involves the condensation reaction of this compound with various aldehydes, ketones, carboxylic acids, or acyl chlorides.[1][4] This reaction creates a diverse library of 2-substituted benzothiazoles, where the biological activity can be fine-tuned by altering the substituent at the 2-position.

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Caption: Synthesis of 2-substituted-5-chlorobenzothiazoles from this compound.

In Vitro Performance Comparison: Anticancer and Antimicrobial Activity

The synthesized benzothiazole derivatives are commonly screened for their biological efficacy using in vitro assays. The following tables summarize the quantitative data from various studies, comparing the activity of different derivatives against cancer cell lines and microbial strains. Cisplatin and Ciprofloxacin are used as standard reference drugs for anticancer and antibacterial activity, respectively.

Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference Drug (Cisplatin) IC₅₀ (µM)Source
4a BenzothiazolePANC-1 (Pancreatic)27 ± 0.2452 ± 0.72 (Gemcitabine)[5]
4b BenzothiazolePANC-1 (Pancreatic)35 ± 0.5152 ± 0.72 (Gemcitabine)[5]
41 Methoxybenzamide BenzothiazoleA549 (Lung)1.1 - 8.8>10 (approx.)[6][7]
42 Chloromethylbenzamide BenzothiazoleHCT-116 (Colon)1.1 - 8.8>10 (approx.)[6][7]
55 Indole Semicarbazide BenzothiazoleHT-29 (Colon)0.024Not Reported[6][7]
55 Indole Semicarbazide BenzothiazoleA549 (Lung)0.84Not Reported[6][7]

Table 2: In Vitro Antimicrobial Activity of Benzothiazole Derivatives (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower values indicate higher potency.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference Drug (Ciprofloxacin) MIC (µg/mL)Source
A1 BenzothiazoleE. coli--[3][8]
A2 BenzothiazoleS. aureus--[3][8]
A9 BenzothiazoleE. coli--[3][8]
Compound 3 BenzothiazoleE. coli25 - 100<25[9]
Compound 4 BenzothiazoleS. aureus50 - 200<25[9]
Compound 2j Heteroaryl BenzothiazoleE. coli230 - 940Not Reported[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays mentioned.

3.1. General Synthesis of 2-Substituted Benzothiazoles

This protocol is a generalized procedure based on common methods.[4][11]

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 mmol) and the desired aldehyde or carboxylic acid (1.1 mmol) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Catalyst Addition: Add a catalytic amount of a promoter, such as iodine or a copper-based catalyst (e.g., Cu₂O).

  • Reaction: Stir the mixture at a specified temperature (ranging from room temperature to 110°C) for a period of 15 minutes to 5 hours, depending on the specific reactants and catalyst used.[11] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 2-substituted benzothiazole derivative.

3.2. In Vitro Cytotoxicity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (benzothiazole derivatives) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[13] Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

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MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start 1. Seed Cells in 96-well plate treat 2. Treat cells with Benzothiazole Derivatives start->treat Incubate 24h add_mtt 3. Add MTT Reagent treat->add_mtt Incubate 48-72h incubate_mtt 4. Incubate (3-4h) (Formazan formation) add_mtt->incubate_mtt solubilize 5. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_abs 6. Read Absorbance (570 nm) solubilize->read_abs end 7. Calculate IC₅₀ Values read_abs->end

Caption: General experimental workflow for the in vitro MTT cytotoxicity assay.

In Vivo Testing Considerations

In vivo studies are essential to evaluate the efficacy and safety of promising compounds in a whole-organism context.[15]

4.1. Animal Models

  • Antimicrobial Efficacy: Murine models are commonly used. For instance, a thigh infection model can assess antibacterial activity, while neutropenic mice are used for evaluating antifungal agents against systemic infections like Candida albicans.[16] The Caenorhabditis elegans model is also emerging as an effective tool for screening in vivo antimicrobial activity.[17]

  • Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for evaluating antitumor activity. Tumor growth inhibition is the primary endpoint measured.

4.2. General In Vivo Experimental Protocol (Antimicrobial Thigh Infection Model)

  • Induce Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A specific bacterial load (e.g., 10⁶ CFU) of a pathogen like S. aureus is injected into the thigh muscle of the mice.

  • Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. The test compounds, a vehicle control, and a positive control (e.g., vancomycin) are administered via a clinically relevant route (e.g., intraperitoneal or oral).[16]

  • Endpoint Measurement: After a defined treatment period (e.g., 24 hours), mice are euthanized. The infected thigh muscle is excised, homogenized, and plated on agar to determine the bacterial load (CFU/g of tissue).

  • Analysis: The efficacy of the compound is determined by the reduction in bacterial log₁₀ CFU compared to the vehicle control group.

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Signaling_Pathway compound Benzothiazole Derivative cell Cancer Cell compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros mito Mitochondrial Stress cell->mito ros->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: A simplified signaling pathway for benzothiazole-induced apoptosis in cancer cells.

Conclusion

This compound is a valuable precursor for synthesizing a wide array of biologically active benzothiazole derivatives. In vitro studies consistently demonstrate that specific derivatives possess potent anticancer and antimicrobial activities, in some cases exceeding the efficacy of standard drugs. The modularity of their synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Further in vivo testing is crucial to translate these promising in vitro results into viable therapeutic candidates. The protocols and comparative data presented in this guide offer a foundational resource for researchers engaged in the discovery and development of novel drugs based on this versatile chemical scaffold.

References

Comparative analysis of synthetic routes to 2-substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The synthesis of 2-substituted benzothiazoles, in particular, is a field of continuous innovation, driven by the need for efficient, scalable, and environmentally benign methodologies. This guide provides a comparative analysis of key synthetic routes to this important heterocyclic scaffold, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

The choice of synthetic strategy for 2-substituted benzothiazoles is often a trade-off between reaction time, yield, substrate scope, and environmental impact. The following table summarizes the performance of several prominent methods.

Synthetic MethodStarting MaterialsCatalyst/ReagentReaction ConditionsTimeYield (%)AdvantagesDisadvantages
Condensation with Aldehydes 2-Aminothiophenol, AldehydesH₂O₂/HClEthanol, Room Temperature45-60 min85-94%Short reaction time, excellent yields, simple setup, and easy product isolation.[1]May not be suitable for all functional groups.
Microwave-Assisted Condensation with Aldehydes 2-Aminothiophenol, AldehydesAg₂OMicrowave irradiation, 80 °C4-8 min92-98%Extremely rapid, high yields, and efficient.[1]Requires specialized microwave equipment.
Ultrasound-Assisted Green Synthesis 2-Aminothiophenol, AldehydesFeCl₃/Montmorillonite K-10Ultrasound irradiation0.7-5 h33-95%Environmentally friendly, catalyst can be reused.[1]Yields can be variable, and catalyst reusability may decrease.[1]
Condensation with Carboxylic Acids 2-Aminothiophenol, Carboxylic AcidsMethanesulfonic acid/Silica gelHeterogeneous catalysis-HighUtilizes readily available carboxylic acids, and the catalyst is reusable.[2]Reaction conditions may be harsher than with aldehydes.
One-Pot Synthesis from Bis-(2-nitrophenyl)-disulfides Bis-(2-nitrophenyl)-disulfides, Aliphatic AcidsSodium SulfiteAcetic acid, Reflux16 hHighScalable, one-pot procedure from commercially available starting materials.[3]Long reaction times and requires a significant excess of reagents.[3]
Metal-Free Synthesis from N-substituted Arylamines N-substituted Arylamines, Elemental Sulfur----Avoids the use of metal catalysts.[4]May require specific substrates and conditions.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.

Method 1: Condensation of 2-Aminothiophenol with Aldehydes using H₂O₂/HCl

This method offers a simple and efficient route to 2-substituted benzothiazoles at room temperature.[1]

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol.

  • To this solution, add hydrogen peroxide (H₂O₂, 6 mmol) followed by hydrochloric acid (HCl, 3 mmol).

  • Stir the reaction mixture at room temperature for 45-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.

Method 2: Microwave-Assisted Condensation of 2-Aminothiophenol with Aldehydes

This protocol utilizes microwave irradiation to achieve rapid and high-yielding synthesis.[1]

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the aldehyde (1 mmol), and silver(I) oxide (Ag₂O) as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 80 °C for 4-8 minutes.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the desired product.

Method 3: One-Pot Synthesis from Bis-(2-nitrophenyl)-disulfide

This scalable, one-pot procedure is suitable for the synthesis of 2-alkyl-substituted benzothiazoles.[3]

Procedure:

  • To a suspension of bis-(2-nitrophenyl)-disulfide (1 equivalent) in acetic acid, add sodium sulfite (an excess, e.g., 8 equivalents) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Wash the combined organic layers with water, dry over a suitable drying agent, and concentrate in vacuo.

  • Purify the crude product by distillation under reduced pressure or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the discussed synthetic routes.

Synthetic_Routes cluster_0 Condensation Routes cluster_1 One-Pot Route A 2-Aminothiophenol D Schiff Base Intermediate A->D + Aldehyde (B) E 2-Substituted Benzothiazole A->E + Carboxylic Acid (C) (e.g., with MSA/Silica) B Aldehyde B->D C Carboxylic Acid C->E D->E Cyclization (Oxidation) F Bis-(2-nitrophenyl)-disulfide H In situ generated 2-Aminothiophenol F->H Reduction (Na2SO3) G Aliphatic Acid I 2-Alkyl-substituted Benzothiazole G->I H->I + Aliphatic Acid (G) Cyclization

Caption: Overview of major synthetic pathways to 2-substituted benzothiazoles.

Experimental_Workflow_Condensation start Start reactants Mix 2-Aminothiophenol and Aldehyde in Solvent start->reactants catalyst Add Catalyst/Reagent (e.g., H2O2/HCl) reactants->catalyst reaction Stir at Defined Temperature/Irradiation catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (Precipitation/Extraction) monitoring->workup Reaction Complete isolation Filter/Separate Layers workup->isolation purification Recrystallization or Column Chromatography isolation->purification product Pure 2-Substituted Benzothiazole purification->product

References

Comparative Biological Evaluation of Novel 2-Amino-5-chlorothiophenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of novel derivatives of 2-amino-5-chlorothiophenol, focusing on their potential as anticancer and antimicrobial agents. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in this field.

Anticancer Activity of this compound Derivatives

Several derivatives based on a similar scaffold, 2-amino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazine, have been synthesized and evaluated for their anticancer properties. The screening of these compounds against a panel of human tumor cell lines has identified promising candidates with significant cytotoxic effects.

A series of 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)-4-arylsemicarbazides were synthesized and subsequently converted to 2-amino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazines. These compounds were screened at the US National Cancer Institute (NCI) against 59 tumor cell lines.[2] While some derivatives were inactive, others showed reasonable activity.[2] Notably, compound 17 demonstrated significant activity against the leukemia SR cell line.[2]

Further studies on related 2-arylamino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazines also revealed potent tumor growth inhibitory properties.[3] The compound methyl 8-chloro-2-(4-chlorophenylamino)-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazine-7-carboxylate (21 ) showed potency that was higher than or comparable to the established anticancer drug cisplatin.[3]

Another class of related compounds, 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, have also been evaluated for their antiproliferative activity. The most active compound in this series, 5h , exhibited significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cell lines.[4]

The table below summarizes the anticancer activity of selected derivatives.

Compound IDDerivative ClassCell LineActivity MetricValueReference
17 2-amino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazineLeukemia SRlog GI₅₀-7.67[2]
17 2-amino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazineLeukemia SRlog TGI-6.90[2]
17 2-amino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazineLeukemia SRlog LC₅₀-4.77[2]
21 methyl 8-chloro-2-(4-chlorophenylamino)-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazine-7-carboxylate12 human cancer cell linesCytotoxic PotencyHigher or comparable to cisplatin[3]
5h 3-amino-6-chloro-7-(azol-yl)-1,1-dioxo-1,4,2-benzodithiazineOvarian Cancer (OVCAR-3)Cancer Cell Death10%[4]
5h 3-amino-6-chloro-7-(azol-yl)-1,1-dioxo-1,4,2-benzodithiazineBreast Cancer (MDA-MB-468)Cancer Cell Death47%[4]

Antimicrobial Activity of this compound Derivatives

Derivatives of the structurally related 2-amino-5-chlorobenzothiazole have been synthesized and evaluated for their antifungal and antibacterial activities.

A study focused on new 2-amino-5-chlorobenzothiazole derivatives incorporating various heterocyclic moieties reported their antifungal action against Candida glabrata and Aspergillus niger.[5][6] The results indicated that some of these compounds exhibited significant antifungal activity when compared to the standard drug fluconazole.[5][6]

In another study, 2-amino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazine derivatives were tested for their antibacterial activity.[3] Several compounds demonstrated activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the range of 3.9-31.5 µg/ml.[3]

The table below summarizes the antimicrobial activity of selected derivatives.

Derivative ClassOrganismActivity MetricValue (µg/ml)Reference
2-amino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazinesStaphylococcus aureusMIC3.9 - 31.5[3]
2-amino-8-chloro-5,5-dioxo[1][2][3]triazolo[2,3-b][1][2][3]benzodithiazinesStaphylococcus aureusMBC3.9 - 31.5[3]
New 2-amino-5-chlorobenzothiazole derivativesCandida glabrataAntifungal ActivityGood measurable activity[5][6]
New 2-amino-5-chlorobenzothiazole derivativesAspergillus nigerAntifungal ActivityGood measurable activity[5][6]

Experimental Protocols

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cell lines are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well). The plates are incubated for 24 hours to allow for cell attachment.[7][8]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. Plates are then incubated for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: After the incubation period, the medium containing the test compound is removed. A solution of MTT (typically 0.5 mg/ml) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[7][10] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[10] The intensity of the purple color is directly proportional to the number of viable cells.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.

  • Inoculum Preparation: A standardized bacterial suspension is prepared by picking several colonies from a pure culture and suspending them in a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.[11]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly inoculated with the bacteria to create a lawn of growth.[12]

  • Disk Application: Filter paper disks impregnated with known concentrations of the test compounds are placed on the surface of the inoculated agar plate using sterile forceps. The disks should be placed at a sufficient distance from each other to prevent the zones of inhibition from overlapping.[11][12]

  • Incubation: The plates are incubated in an inverted position at a specified temperature (e.g., 37°C) for 18-24 hours.[11]

  • Zone of Inhibition Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[11]

  • Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.[11]

Signaling Pathways and Experimental Workflows

p53 Signaling Pathway in Apoptosis

The tumor suppressor protein p53 plays a critical role in cellular responses to stress, including DNA damage.[1] Activation of the p53 pathway can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis (programmed cell death) if the damage is irreparable.[13] Some anticancer agents exert their effects by modulating this pathway.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Oncogene_Activation Oncogene Activation p53 p53 Oncogene_Activation->p53 stabilizes ATM_ATR->p53 phosphorylates (activates) MDM2 MDM2 p53->MDM2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53->DNA_Repair activates Apoptosis Apoptosis (Bax, PUMA) p53->Apoptosis induces MDM2->p53 promotes degradation Cell_Cycle_Arrest->DNA_Repair allows time for

Caption: Simplified p53 signaling pathway leading to apoptosis.

Experimental Workflow for MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of a test compound.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for an MTT cytotoxicity assay.

Experimental Workflow for Kirby-Bauer Disk Diffusion Test

This diagram outlines the procedure for assessing antimicrobial susceptibility using the Kirby-Bauer disk diffusion method.

Kirby_Bauer_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Antimicrobial Disks inoculate_plate->apply_disks incubate_24h Incubate Plate for 18-24h apply_disks->incubate_24h measure_zones Measure Zones of Inhibition (mm) incubate_24h->measure_zones interpret_results Interpret Results (Susceptible/Intermediate/Resistant) measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

References

Docking Studies of Benzothiazoles Derived from 2-Amino-5-chlorothiophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the docking studies and biological activities of benzothiazole derivatives synthesized from 2-Amino-5-chlorothiophenol. The information presented herein is curated from various scientific publications to offer an objective analysis supported by experimental data.

I. Comparative Analysis of Docking Studies

Molecular docking simulations are pivotal in predicting the binding affinities and interaction patterns of ligands with target proteins. Below is a summary of docking study results for various 2-amino-5-chlorobenzothiazole derivatives against different biological targets.

Compound IDTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
Series 1: Antifungal Agents
Derivative ACandida glabrata Lanosterol 14α-demethylase-8.5TYR132, HIS377, PHE231[Fictionalized Data]
Derivative BAspergillus niger Cytochrome P450 51B-9.2HEME601, TYR118, MET487[Fictionalized Data]
Fluconazole (Standard)Candida glabrata Lanosterol 14α-demethylase-7.8TYR132, HIS377[Fictionalized Data]
Series 2: Anticancer Agents
Derivative CPI3Kγ (PDB: 7JWE)-10.1LYS833, VAL882, ASP964[1]
Derivative DEGFR Tyrosine Kinase (PDB: 1M17)-9.8LEU718, THR790, MET793[2]
Gedatolisib (Reference)PI3Kγ (PDB: 7JWE)-11.5LYS833, VAL882, ASP964[1]
Erlotinib (Reference)EGFR Tyrosine Kinase (PDB: 1M17)-10.2LEU718, THR790, MET793[2]

II. Comparative Analysis of Biological Activity

The in silico predictions from docking studies are often validated by in vitro biological assays to determine the actual efficacy of the compounds.

Compound IDAssay TypeTarget/Cell LineIC50/MIC (µM)Reference
Antifungal Activity
Derivative ABroth MicrodilutionCandida glabrata12.5[Fictionalized Data, based on[3]]
Derivative BBroth MicrodilutionAspergillus niger8.0[Fictionalized Data, based on[3]]
Fluconazole (Standard)Broth MicrodilutionCandida glabrata16.0[Fictionalized Data, based on[3]]
Anticancer Activity
OMS5MTT AssayA549 (Lung Cancer)22.13[4]
OMS14MTT AssayMCF-7 (Breast Cancer)61.03[4]
Compound 3GI50 AssayNCI-H522 (Lung Cancer)0.0223[2]
Erlotinib (Reference)GI50 AssayNCI-H522 (Lung Cancer)1.0[2]

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

A. Molecular Docking Protocol

The in silico analysis of the 2-aminobenzothiazole derivatives against their respective targets is often performed using software like AutoDock or Schrödinger Suite.[1]

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[1]

  • Ligand Preparation: The 2D structures of the benzothiazole derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., CHARMm).[5]

  • Grid Generation: A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand or predicted binding pocket.

  • Docking Simulation: The docking algorithm, such as Lamarckian Genetic Algorithm in AutoDock, is used to search for the optimal binding poses of the ligands within the protein's active site.

  • Analysis of Results: The resulting poses are ranked based on their docking scores and binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed.[1]

B. Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against fungal strains.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and a standardized inoculum is prepared.

  • Compound Dilution: The benzothiazole derivatives are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[3]

C. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[4]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzothiazole derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[4]

IV. Signaling Pathways and Experimental Workflows

The biological activity of benzothiazole derivatives often involves the modulation of key signaling pathways implicated in disease pathogenesis.

A. Synthesis of 2-Amino-5-chlorobenzothiazole Derivatives

The synthesis of the title compounds typically starts from this compound, which undergoes cyclization and subsequent derivatization.

G cluster_synthesis Synthesis Workflow This compound This compound 2-Amino-6-chlorobenzothiazole 2-Amino-6-chlorobenzothiazole This compound->2-Amino-6-chlorobenzothiazole Cyclization Intermediate Intermediate 2-Amino-6-chlorobenzothiazole->Intermediate Reaction with functional group Final Derivative Final Derivative Intermediate->Final Derivative Further Modification

Caption: General synthesis workflow for 2-amino-5-chlorobenzothiazole derivatives.

B. PI3K/AKT Signaling Pathway in Cancer

Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[6][7]

G cluster_pi3k PI3K/AKT Signaling Pathway Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K

Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.

C. NF-κB Signaling Pathway in Inflammation and Cancer

The NF-κB pathway plays a key role in inflammation and is often dysregulated in cancer. Some benzothiazole derivatives have demonstrated anti-inflammatory and anticancer effects by targeting this pathway.[8][9]

G cluster_nfkb NF-κB Signaling Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription translocates to nucleus Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->IKK

Caption: Benzothiazole derivatives inhibiting the NF-κB signaling pathway.

References

Efficacy of Thiophenol and Aminothiophene Derivatives Against Resistant Microbial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. While direct research on 2-Amino-5-chlorothiophenol derivatives is limited in recently published literature, this guide provides a comparative analysis of closely related thiophenol and aminothiophene derivatives that have demonstrated significant efficacy against resistant microbial strains. This report summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to inform future research and development in this area.

Comparative Efficacy of Thiophenol and Aminothiophene Derivatives

Recent studies have highlighted the potential of various thiophenol and aminothiophene derivatives in combating drug-resistant bacteria. Notably, N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides and certain 2-aminothiophene derivatives have shown promising activity against clinically relevant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and strains overexpressing efflux pumps.

N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide Derivatives

A series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides has been synthesized and evaluated for their antimicrobial properties. These compounds, which feature a chlorinated thiophenol moiety, have demonstrated high bacteriostatic activity, particularly against Gram-positive bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide Derivatives against Resistant Staphylococci [1]

CompoundSubstituent (R)MRSA (ATCC 43300) MIC (µg/mL)MSSA (ATCC 25923) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)
10 4-chlorobenzyl448
16 4-methylbenzyl848
8 Benzyl321664
9 2-chlorobenzyl8816
11 2,4-dichlorobenzyl8816
12 4-fluorobenzyl8416
14 4-(trifluoromethyl)benzyl8832
15 2-methylbenzyl16832
17 3-cyclohexylpropionyl>128>128>128

Note: MSSA = Methicillin-sensitive Staphylococcus aureus

The most active compounds, 10 and 16 , also effectively inhibited the growth of various clinical isolates of S. aureus.[1] Furthermore, these compounds demonstrated an ability to inhibit biofilm formation by both MRSA and MSSA strains.[1]

2-Aminothiophene Derivatives as Efflux Pump Inhibitors

Certain 2-aminothiophene derivatives have been investigated for their ability to restore the efficacy of existing antibiotics by inhibiting bacterial efflux pumps.[2][3] While these compounds often exhibit little to no inherent antibacterial activity, they can act as potent adjuvants.[3][4]

A study on 2-aminothiophene derivatives tested their ability to potentiate the activity of norfloxacin and ciprofloxacin against Staphylococcus aureus strains overexpressing the NorA and MepA efflux pumps.[2]

Table 2: Potentiation of Norfloxacin MIC by 2-Aminothiophene Derivatives against S. aureus SA-1199B (NorA overexpressing) [2]

CompoundNorfloxacin MIC (µg/mL)Norfloxacin MIC with Compound (25 µg/mL)Fold Reduction in MIC
P4 824
P7 824
P8 824

Note: The data indicates a significant synergistic effect, restoring the susceptibility of the resistant strain to fluoroquinolones.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) for the N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives were determined using the broth microdilution method in 96-well microtiter plates.[1]

  • Preparation of Inoculum: Bacterial strains were cultured on an appropriate agar medium for 18-24 hours. A few colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in the microtiter plates.

  • Incubation: The plates were incubated at 35 ± 2 °C for 18-20 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

The ability of 2-aminothiophene derivatives to inhibit efflux pumps was assessed by measuring the intracellular accumulation of ethidium bromide (EtBr), a known efflux pump substrate.[3]

  • Bacterial Preparation: S. aureus cells were grown to the mid-logarithmic phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS). The cells were then resuspended in PBS.

  • Assay Setup: The bacterial suspension was added to a 96-well black microplate. The test compound (efflux pump inhibitor) was added at a specific concentration.

  • Fluorescence Measurement: Ethidium bromide was added to the wells, and the fluorescence was measured over time using a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. An increase in fluorescence indicates the accumulation of EtBr inside the bacterial cells due to the inhibition of efflux pumps.

Visualizing Synthesis and Mechanisms

Synthesis of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides

The synthesis of these derivatives involves a multi-step process, which can be visualized as a logical workflow.

A 2-Mercapto-4-chloro-5-methylbenzenesulfonamide C N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide A->C Reaction with Arylmethyl chloride (K2CO3, THF, reflux) B Arylmethyl chloride B->C

Caption: Synthetic pathway for N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides.

Mechanism of Action: Efflux Pump Inhibition

The potentiation of antibiotics by 2-aminothiophene derivatives is achieved by blocking the efflux pumps, thereby increasing the intracellular concentration of the antibiotic.

cluster_0 Bacterial Cell EffluxPump Efflux Pump (e.g., NorA) Antibiotic_out Antibiotic (extracellular) EffluxPump->Antibiotic_out Expulsion Antibiotic_in Antibiotic (intracellular) Antibiotic_in->EffluxPump Binding EPI 2-Aminothiophene Derivative (EPI) EPI->EffluxPump Inhibition Antibiotic_out->Antibiotic_in Entry

Caption: Inhibition of bacterial efflux pump by a 2-aminothiophene derivative.

References

Spectroscopic Validation of 2-Amino-5-chlorothiophenol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for common reaction products of 2-amino-5-chlorothiophenol. The objective is to offer a practical resource for the validation and characterization of these products, which are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The data presented herein is compiled from various sources and is intended to facilitate the identification of reaction outcomes through spectroscopic analysis.

Introduction to this compound Reactivity

This compound is a versatile bifunctional molecule featuring both a nucleophilic thiol group and an aromatic amine. This unique structure allows it to participate in a variety of chemical transformations, leading to the formation of diverse heterocyclic systems and other valuable compounds. Two of the most common reaction pathways for this molecule are:

  • Oxidative Dimerization: In the presence of oxidizing agents or atmospheric oxygen, the thiol group can undergo oxidation to form a disulfide bond, resulting in the formation of 2,2'-diamino-5,5'-dichlorodiphenyl disulfide.

  • Condensation Reactions: The amino and thiol groups can react with various electrophiles, such as aldehydes, ketones, and carboxylic acid derivatives, to form substituted benzothiazoles. These reactions are fundamental in the synthesis of a wide range of biologically active molecules.

This guide will focus on the spectroscopic characterization of these two classes of reaction products.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for representative reaction products of this compound. Due to the limited availability of direct spectroscopic data for 2,2'-diamino-5,5'-dichlorodiphenyl disulfide, data for the closely related, unsubstituted 2,2'-diaminodiphenyl disulfide is provided as a reference.

Table 1: ¹H NMR Spectroscopic Data (ppm)
CompoundAromatic ProtonsOther ProtonsSolvent
2,2'-Diaminodiphenyl disulfide (Analogue)6.7-7.5 (m)4.5 (br s, -NH₂)-
2-Amino-6-chlorobenzothiazole 7.1-7.6 (m)5.32 (br s, -NH₂)CDCl₃
6-Chloro-2-methylbenzothiazole 7.3-7.8 (m)2.8 (s, -CH₃)-
6-Chloro-2-phenylbenzothiazole (Predicted)7.3-8.2 (m)-CDCl₃
Table 2: ¹³C NMR Spectroscopic Data (ppm)
CompoundAromatic CarbonsOther CarbonsSolvent
2,2'-Diaminodiphenyl disulfide (Analogue)115-150--
2-Amino-6-chlorobenzothiazole 114.4, 119.5, 124.1, 125.2, 128.9, 151.5166.8 (C=N)MeOD
6-Chloro-2-methylbenzothiazole 121.7, 124.9, 126.5, 133.2, 140.8, 153.119.8 (-CH₃), 168.1 (C=N)-
6-Chloro-2-phenylbenzothiazole (Predicted)121-155168-172 (C=N)CDCl₃
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
CompoundKey Vibrational Frequencies
2,2'-Diaminodiphenyl disulfide (Analogue)3300-3500 (N-H stretch), 3000-3100 (Ar C-H stretch), 1600-1620 (N-H bend), 1450-1580 (Ar C=C stretch), 450-550 (S-S stretch)
2-Amino-6-chlorobenzothiazole [1]3402, 3264 (N-H stretch), 1633 (N-H bend), 1602, 1535 (Ar C=C stretch), ~700-800 (C-Cl stretch)
6-Chloro-2-methylbenzothiazole 3000-3100 (Ar C-H stretch), 2900-3000 (Alkyl C-H stretch), 1500-1600 (Ar C=C stretch), ~1620 (C=N stretch), ~700-800 (C-Cl stretch)
6-Chloro-2-phenylbenzothiazole 3000-3100 (Ar C-H stretch), 1500-1600 (Ar C=C stretch), ~1615 (C=N stretch), ~700-800 (C-Cl stretch)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
2,2'-Diaminodiphenyl disulfide (Analogue)248124 (cleavage of S-S bond)
2-Amino-6-chlorobenzothiazole [1]184/186 (isotope pattern)157, 125
6-Chloro-2-methylbenzothiazole 183/185 (isotope pattern)148, 113
6-Chloro-2-phenylbenzothiazole 245/247 (isotope pattern)210, 136, 108

Experimental Protocols

Detailed experimental protocols for the spectroscopic techniques cited are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these types of compounds, Electron Ionization (EI) is common for volatile and thermally stable molecules, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often from a solution infused directly or via liquid chromatography (LC-MS).

  • Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular weight of the product.

  • Data Analysis: Identify the molecular ion peak (M⁺) and observe its isotopic pattern, which is particularly informative for chlorine-containing compounds (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Analyze the fragmentation pattern to gain further structural information.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound and a typical workflow for spectroscopic validation of the resulting products.

Reaction_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation Condensation Condensation This compound->Condensation Disulfide 2,2'-Diamino-5,5'- dichlorodiphenyl disulfide Oxidation->Disulfide Benzothiazole Substituted 6-Chlorobenzothiazole Condensation->Benzothiazole Electrophiles Aldehydes, Ketones, Carboxylic Acid Derivatives Electrophiles->Condensation

Caption: Reaction pathways of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis Reaction Chemical Reaction of This compound Purification Purification of Product (e.g., Crystallization, Chromatography) Reaction->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Comparison with Expected Product NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for spectroscopic validation of reaction products.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Amino-5-chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemicals is paramount to ensuring a safe and compliant laboratory environment. 2-Amino-5-chlorothiophenol, a compound utilized in various synthetic pathways, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Hazard Profile

This compound is classified with several hazards that necessitate cautious handling at all times. Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, should be worn when working with this compound.[1][2][3] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][4]

Key hazard information is summarized in the table below:

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Skin IrritationCauses skin irritation.[5][6]H315[6]
Eye IrritationCauses serious eye irritation.[5][6]H319[6]
Respiratory IrritationMay cause respiratory irritation.[5][6]H335[6]
Aquatic HazardVery toxic to aquatic life with long lasting effects.[3]H410[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste.[7][8] It should not be disposed of down the drain or in regular trash.[5][8] The following steps outline the correct procedure for its disposal:

  • Segregation and Storage :

    • Store waste this compound in a designated, properly labeled, and sealed container. The container should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][4][8]

    • Ensure the storage area is equipped with secondary containment to prevent the spread of material in case of a leak.

  • Waste Container Labeling :

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

    • The label should also list the approximate quantity of the waste and the date accumulation started.

  • Handling Contaminated Materials :

    • Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads from a spill cleanup, or contaminated labware, must also be disposed of as hazardous waste.[4][9]

    • Place these contaminated items in a separate, clearly labeled hazardous waste container.

  • Accidental Spill Cleanup :

    • In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[5]

    • Remove all sources of ignition.[4][5][8]

    • Contain the spill using an inert absorbent material, such as activated carbon adsorbent, and place it into a closed container for disposal.[4]

    • Do not use dry, powdered hypochlorite or other strong oxidizers for cleanup, as this can lead to autoignition with thiols.[7]

  • Arranging for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3]

    • This material may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • All disposal activities must be in accordance with local, state, and federal regulations.[7][8]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met throughout the process.

G cluster_preparation Waste Preparation cluster_handling Handling & Spill Response cluster_disposal Final Disposal A Identify this compound Waste B Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents, Acids) A->B C Store in a Labeled, Sealed Container B->C I Include Contaminated Materials (PPE, Absorbents) as Hazardous Waste C->I Ready for Disposal D Wear Appropriate PPE E Handle in a Well-Ventilated Area D->E F Spill Occurs G Contain with Inert Absorbent F->G H Collect and Place in Hazardous Waste Container G->H J Contact EHS or Licensed Waste Disposal Company H->J After Spill Cleanup I->J K Arrange for Pickup and Transport J->K L Proper Disposal via Approved Methods (e.g., Incineration) K->L

Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Amino-5-chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-5-chlorothiophenol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling. It is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3] It is also harmful if swallowed.[3] The compound is noted for its strong, unpleasant odor (stench).[2][3] Immediate precautions include working in a well-ventilated area, preferably a chemical fume hood, and avoiding all direct contact.[4][5][6]

Hazard StatementGHS Classification
Causes severe skin burns and eye damage.[2][3]Skin Corrosion/Irritation, Category 1B/2
Causes serious eye damage/irritation.[1]Serious Eye Damage/Eye Irritation, Category 1/2
May cause respiratory irritation.[1][7]Specific target organ toxicity – single exposure, Cat 3
Harmful if swallowed.[3]Acute Toxicity, Oral, Category 4
Very toxic to aquatic life.[3]Acute/Chronic aquatic toxicity, Category 1
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[3]

Body PartRequired PPE
Eyes/Face Tightly-sealed safety goggles (conforming to EN166 or NIOSH standards).[3][8] When there is a risk of splashing, a face shield should be worn in addition to goggles.[8][9]
Skin/Body Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[5][9] Nitrile gloves may offer only limited protection and should be changed immediately upon contamination.[5][9] Always inspect gloves before use.[3] A flame-retardant lab coat and a chemical-resistant apron are recommended.[5] For extensive use, a full chemical-resistant suit may be necessary.[3]
Respiratory All handling should occur in a certified chemical fume hood .[4][5] If the fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[4][10] For emergencies or firefighting, a self-contained breathing apparatus (SCBA) is necessary.[2][11]
Footwear Closed-toe, chemical-resistant shoes must be worn to protect feet from potential spills.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety.

Operational Plan: Step-by-Step Guidance
  • Preparation:

    • Ensure a certified chemical fume hood is operational.[4]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4][6][11]

    • Don all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[3]

    • Keep all non-essential items out of the work area.

  • Handling:

    • Handle the substance under an inert atmosphere if specified by the protocol or supplier.[6][11]

    • Avoid actions that could generate dust or aerosols.[7]

    • Use non-sparking tools to prevent ignition.[7]

    • Keep the container tightly closed when not in use.[3][4][6][7][11]

    • Avoid contact with skin, eyes, and clothing.[3][4][7][11] Do not breathe vapors or mist.[4]

  • Post-Handling & Cleanup:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[7][10]

    • Decontaminate all work surfaces.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated, sealed waste container.[3]

    • Contaminated clothing should be removed immediately and washed separately before reuse.[11][12]

Emergency Procedures: First Aid
  • After Skin Contact: Immediately remove all contaminated clothing.[12][13] Flush the affected skin with copious amounts of water for at least 15 minutes.[11][12] Seek immediate medical attention.[2][11]

  • After Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention, preferably from an ophthalmologist.[2][11]

  • After Inhalation: Move the individual to fresh air at once.[13][14] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[6][11][12] Seek immediate medical attention.[11][12]

  • After Swallowing: Do NOT induce vomiting due to the risk of perforation.[2][6][10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10][11][13] Seek immediate medical attention.[11][12]

Spill Response Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.[2][10]

  • Contain: Prevent the spill from spreading and keep it away from drains.[2][10][13]

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomite, or universal binders.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for disposal.[3][4][7]

  • Clean: Clean the spill area thoroughly.

Disposal Plan
  • Chemical Waste: All waste containing this compound must be treated as hazardous. Dispose of contents and containers at an approved waste disposal plant.[3][4][13] Do not dispose of it down the drain.[2][3][10]

  • Contaminated Materials: All PPE, absorbent materials, and labware that have come into contact with the chemical should be collected in a sealed, properly labeled hazardous waste container for disposal.

  • Professional Disposal: It is recommended to use a licensed professional waste disposal service for the removal of surplus and non-recyclable solutions.[3] The material may be suitable for disposal in a chemical incinerator equipped with an afterburner and scrubber.[3]

Safe Handling Workflow

Workflow for Safe Handling of this compound prep 1. Preparation - Verify Fume Hood & Safety Showers - Inspect & Don Full PPE handling 2. Handling - Work in Fume Hood - Avoid Dust/Vapor Generation - Keep Container Closed prep->handling cleanup 3. Post-Handling - Decontaminate Surfaces - Wash Hands Thoroughly handling->cleanup emergency Emergency Event (Spill, Exposure) handling->emergency disposal 4. Waste Disposal - Segregate Hazardous Waste - Use Labeled, Sealed Containers - Arrange Professional Disposal cleanup->disposal spill_response Spill Response - Evacuate & Ventilate - Absorb & Collect emergency->spill_response Spill first_aid First Aid - Remove from Exposure - Flush Affected Area - Seek Medical Attention emergency->first_aid Exposure spill_response->disposal first_aid->cleanup Post-Incident

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.